molecular formula C3H9Cl2N B046521 3-Chloropropylamine hydrochloride CAS No. 6276-54-6

3-Chloropropylamine hydrochloride

Cat. No.: B046521
CAS No.: 6276-54-6
M. Wt: 130.01 g/mol
InChI Key: IHPRVZKJZGXTBQ-UHFFFAOYSA-N
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Description

3-Chloropropylamine hydrochloride is a versatile and critical alkylating agent extensively used in organic synthesis and medicinal chemistry research. Its primary value lies in its bifunctional structure, featuring a reactive primary amine group and a terminal chlorine atom, which allows it to serve as a flexible linker or spacer. Researchers utilize this compound to synthesize a wide array of heterocyclic compounds, including aziridines and other nitrogen-containing scaffolds, which are pivotal in drug discovery programs. Furthermore, it is a key intermediate in the preparation of functionalized materials, such as the surface modification of silica gels and nanoparticles for chromatography and solid-phase synthesis. Its mechanism of action involves nucleophilic substitution, where the chloropropyl moiety acts as an electrophile, enabling the introduction of a three-carbon amine-terminated chain into target molecules. This property is exploited in the development of potential pharmaceutical agents, agrochemicals, and sophisticated polymers. Available in high purity, our this compound is supplied to ensure consistent and reliable performance in your advanced research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropan-1-amine;hydrochloride
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InChI

InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHPRVZKJZGXTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9Cl2N
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DSSTOX Substance ID

DTXSID00978417
Record name 3-Chloropropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

130.01 g/mol
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Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 3-Chloropropylamine hydrochloride
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CAS No.

6276-54-6
Record name 1-Propanamine, 3-chloro-, hydrochloride
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Record name 3-chloropropylamine hydrochloride
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Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 3-Chloropropylamine Hydrochloride for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6276-54-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3-Chloropropylamine (B7771022) hydrochloride. This bifunctional compound is a valuable intermediate in the preparation of a wide range of pharmaceuticals and other complex organic molecules. Its unique structure, possessing both a reactive primary amine and an alkyl chloride, allows for sequential and controlled introduction of molecular diversity, making it a key component in the modern medicinal chemist's toolbox.

Core Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of 3-Chloropropylamine hydrochloride is paramount for its effective use in synthesis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6276-54-6[1][2]
Molecular Formula C₃H₉Cl₂N[3]
Molecular Weight 130.02 g/mol [1][3]
Appearance Off-white to yellow-beige crystalline powder or chunks[3]
Melting Point 145-150 °C[1]
Solubility Soluble in water and methanol; slightly soluble in DMSO[3]
Purity Typically ≥98%[1]

Table 2: Spectral Data Summary for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR Data available, typically run in DMSO-d₆
¹³C NMR Data available
Infrared (IR) Spectra available
Mass Spectrometry (MS) m/z 94 ([M+H]⁺)

Synthetic Protocols and Methodologies

The following section details established experimental protocols for the synthesis of this compound and its subsequent use in the preparation of pharmaceutically active compounds.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-amino-1-propanol.

Reaction Scheme:

G cluster_reactants Reactants reactant1 3-Amino-1-propanol product 3-Chloropropylamine Hydrochloride reactant1->product 1. reactant2 Thionyl Chloride (SOCl₂) reactant2->product 2. solvent Anhydrous Chloroform (B151607) solvent->product conditions 0-10°C, then reflux conditions->product

A simple reaction scheme for the synthesis of this compound.

Materials:

  • 3-amino-1-propanol (4.49 g, 59.19 mmol)

  • Thionyl chloride (8.68 g, 1.32 mmol)

  • Anhydrous chloroform (30 mL)

Procedure:

  • A solution of thionyl chloride in anhydrous chloroform is slowly added dropwise to a solution of 3-amino-1-propanol at a temperature of 0-10°C.

  • Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.

  • After the reflux period, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration to yield this compound.

Expected Yield: Approximately 93%

Experimental Protocol 2: Synthesis of Roxatidine Acetate Hydrochloride

This compound is a key intermediate in the synthesis of the H₂ receptor antagonist, roxatidine.

Reaction Workflow:

G start Start: 3-(1-piperidinylmethyl)phenol (B188776) & 3-Chloropropylamine HCl step1 Etherification Reaction (DMF, NaH, NaOH, 90-95°C) start->step1 intermediate Intermediate: 3-(3-(1-piperidinylmethyl)phenoxy)propylamine step1->intermediate step2 Acylation with Chloroacetyl Chloride (Dichloromethane, K₂CO₃, 0-5°C) intermediate->step2 product_precursor N-(3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)-2-chloroacetamide step2->product_precursor step3 Reaction with Potassium Acetate (Tetrahydrofuran, reflux) product_precursor->step3 final_product Final Product: Roxatidine Acetate Hydrochloride step3->final_product

Synthetic pathway for Roxatidine Acetate Hydrochloride.

Materials:

  • 3-(1-piperidinylmethyl)phenol intermediate (60g)

  • This compound (51g)

  • Anhydrous N,N-Dimethylformamide (DMF) (350ml)

  • Sodium hydride (5.8g)

  • Sodium hydroxide (B78521) (170g)

Procedure:

  • The 3-(1-piperidinylmethyl)phenol intermediate is dissolved in anhydrous DMF in a three-necked flask.[4]

  • Sodium hydride and sodium hydroxide are slowly added to the solution.[4]

  • This compound is then added under a nitrogen atmosphere.[4]

  • The reaction mixture is heated to 90-95°C and maintained for 2 hours to facilitate the etherification reaction.[4]

  • Subsequent steps involve acylation and salt formation to yield the final product.[4]

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile building block for introducing aminopropyl moieties into molecules, a common structural motif in many active pharmaceutical ingredients.

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of a variety of drugs, including:

  • Roxatidine: An H₂ receptor antagonist used to treat peptic ulcers.[4][5]

  • HIV Protease Inhibitors: The aminopropyl group can be incorporated into the backbone of these antiviral drugs.[3][6]

  • Antipsychotic Agents: While not always a direct reactant, it is a precursor to intermediates used in the synthesis of drugs like Ziprasidone and Aripiprazole (B633). The synthesis of Ziprasidone, for instance, involves the coupling of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) with 5-(2-chloroethyl)-6-chlorooxindole.[7] The synthesis of Aripiprazole involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.[8][9][10]

Potential as a Linker in Bioconjugation

The dual reactivity of this compound suggests its potential application as a short, flexible linker in the field of bioconjugation, such as in the construction of Antibody-Drug Conjugates (ADCs).

Conceptual Role as a Linker:

G Antibody Antibody Linker 3-Chloropropylamine (deprotonated) Antibody->Linker Amide bond formation (via amine group) Drug Cytotoxic Drug Linker->Drug Nucleophilic substitution (via chloro group)

Conceptual diagram of 3-Chloropropylamine as a linker in an Antibody-Drug Conjugate.

In this conceptual framework, the primary amine of 3-chloropropylamine (after deprotonation of the hydrochloride salt) can be acylated by a reactive derivative on an antibody to form a stable amide bond. The terminal chloro group can then undergo a nucleophilic substitution reaction with a suitable functional group on a cytotoxic drug, thus covalently linking the two entities. While specific, detailed protocols for this application are not widely published, the fundamental reactivity of the molecule supports this potential use.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis, well-characterized properties, and dual reactivity make it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding of its properties and synthetic utility, empowering scientists to leverage this important building block in the creation of novel and effective therapeutics.

References

3-Chloropropylamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloropropylamine (B7771022) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropylamine hydrochloride (CAS: 6276-54-6) is a bifunctional organic compound widely utilized as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its structure, containing both a nucleophilic amine (when deprotonated) and an electrophilic alkyl chloride, allows for versatile applications in constructing complex molecular architectures.[4] This document provides a comprehensive overview of its chemical and physical properties, outlines common experimental protocols for its synthesis and analysis, and illustrates its utility as a molecular building block in drug development.

Core Properties and Data

This compound is a white to off-white or yellow-beige crystalline solid.[1][5] The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free amine base.[4] It is known to be hygroscopic and should be stored in a dry, dark place under an inert atmosphere.[6]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Weight 130.02 g/mol [1][4][7]
Molecular Formula C₃H₉Cl₂N (or C₃H₈ClN·HCl)[1][4][8][9]
CAS Number 6276-54-6[1][10]
Appearance White to cream/yellow crystalline powder or chunks[1][11]
Melting Point 145-150 °C[8]
Solubility Soluble in water; Slightly soluble in DMSO and Methanol; Insoluble in ether, acetone, chloroform (B151607)[1][2][5]
Purity (Typical) ≥97.0% - 98%[7][10][11]

Synthesis and Characterization Protocols

The synthesis and subsequent quality control of this compound are critical for its effective use in pharmaceutical manufacturing.

Experimental Protocol: Synthesis from 3-Amino-1-propanol

A common laboratory-scale synthesis involves the chlorination of 3-amino-1-propanol using thionyl chloride (SOCl₂).[8]

Methodology:

  • Reaction Setup: A solution of thionyl chloride (1.32 mmol) in anhydrous chloroform (30 mL) is prepared in a round-bottom flask equipped with a dropping funnel and a reflux condenser. The flask is cooled in an ice bath to 0-10°C.[8]

  • Addition of Reactant: 3-Amino-1-propanol (59.19 mmol) is added dropwise to the cooled thionyl chloride solution with continuous stirring.[8]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.[8]

  • Product Isolation: Upon completion, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration.[8]

  • Purification: The crude product can be further purified by recrystallization to yield this compound as a solid.[1]

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_isolation 3. Product Isolation prep1 Cool Thionyl Chloride in Chloroform (0-10°C) react1 Add 3-Amino-1-propanol (Dropwise) prep1->react1 Start Reaction react2 Warm to Room Temp react1->react2 react3 Reflux for 3 hours react2->react3 iso1 Cool to Room Temp react3->iso1 Reaction Complete iso2 Filter Precipitate iso1->iso2 iso3 Purify (Recrystallization) iso2->iso3 iso4 Final Product: 3-Chloropropylamine HCl iso3->iso4

General workflow for the synthesis of 3-Chloropropylamine HCl.
Protocol: Quality Control and Characterization

A standard workflow for confirming the identity and purity of a synthesized batch involves a combination of spectroscopic and chromatographic techniques.

Methodology:

  • Identity Confirmation (FTIR): An infrared spectrum of the solid product is obtained. The spectrum is compared against a reference standard to confirm the presence of characteristic functional group absorptions.[11]

  • Purity Assay (Titration): The chloride content is determined via titration to calculate the purity of the hydrochloride salt. A typical specification is ≥97.5%.[11]

  • Water Content (Karl Fischer): The amount of residual water is quantified using Karl Fischer titration, with a common limit being ≤1.0%.[11]

  • Impurity Profiling (HPLC): High-Performance Liquid Chromatography (HPLC) is used to detect and quantify any organic impurities. As the compound lacks a strong UV chromophore, a Refractive Index (RI) detector is often employed.[12] The mobile phase typically consists of an aqueous buffer and an organic modifier.

Applications in Drug Development

This compound is a valuable building block due to its bifunctional nature.[4] For use in subsequent reactions, the free amine, 3-chloropropylamine, is typically liberated by treatment with a base.[2] This allows for selective reactions at either the amine or the chloride position.

Its primary application is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3][13] It is used to introduce the 3-aminopropyl moiety into a target molecule. This linker can be crucial for modulating a drug's pharmacokinetic properties, such as solubility and bioavailability, or for connecting different pharmacophores.

Example Reaction: Nucleophilic Substitution A common synthetic transformation involves the displacement of the chloride atom by a nucleophile.

Methodology:

  • This compound (11.5 mmol) is dissolved in water (15 mL).[2]

  • Sodium azide (B81097) (34.6 mmol) is added to the solution.[2]

  • The mixture is heated to 80°C and stirred for 15 hours.[2]

  • After the reaction, the solution is cooled and treated with a base (e.g., KOH) to deprotonate the amine, yielding 3-azidopropan-1-amine, which can be extracted with an organic solvent like ether.[2]

G cluster_paths Bifunctional Reactivity Pathways cluster_reactions Example Transformations start 3-Chloropropylamine HCl path1 Path A: Amine Reactivity start->path1 e.g., Amide bond formation path2 Path B: Chloride Reactivity start->path2 e.g., Ether or Azide formation react1 Acylation / Alkylation (Requires base treatment) path1->react1 react2 Nucleophilic Substitution (e.g., with Azides, Phenoxides) path2->react2 end_product Complex Pharmaceutical Intermediates & APIs react1->end_product Leads to react2->end_product Leads to

Logical diagram of 3-Chloropropylamine HCl's synthetic utility.

This dual reactivity makes it a key intermediate in the synthesis of various drugs, including roxatidine (B1205453) acetate (B1210297) and HIV protease inhibitors.[4][13] It is also used to create polymers for applications in drug delivery systems and tissue engineering.[1]

References

3-Chloropropylamine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Chloropropylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is fundamental to successful synthesis and formulation. This compound (CAS No. 6276-54-6) is a key bifunctional building block used in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of its core physical properties, compiled from various sources.

Core Physical and Chemical Properties

This compound is the salt form of 3-chloropropylamine, which enhances the compound's stability and handling characteristics compared to its free amine form.[1] Its bifunctional nature, containing both a primary amine and an alkyl chloride, makes it a versatile reagent in organic synthesis.[1]

The quantitative physical data for this compound are summarized in the table below. It is important to note that minor variations in reported values exist across different suppliers and literature, which may be attributed to differences in purity and analytical methodologies.

Table 1: Summary of Physical Properties

PropertyValueSource(s)
CAS Number 6276-54-6[2][3]
Molecular Formula C₃H₈ClN · HCl (or C₃H₉Cl₂N)[4][3][5]
Molecular Weight 130.01 - 130.02 g/mol [2][6]
Appearance White to beige or light brown crystalline powder/chunks.[3][6][7][8][9][3][6][7][8][9]
Melting Point 145 - 153 °C[7][10]
Boiling Point 130.7°C at 760 mmHg (Note: Likely corresponds to the free base)[4][10][11]
Vapor Pressure 9.58 mmHg at 25°C (Note: Likely corresponds to the free base)[4][10][11]
Purity (Assay) ≥97%[2]
Water Content ≤0.5% - ≤1.0%[3][12]

Solubility Profile

The hydrochloride salt form significantly influences the solubility of the compound, rendering it soluble in polar solvents.

Table 2: Solubility Data

SolventSolubilitySource(s)
Water Soluble[7]
Methanol Soluble / Slightly Soluble[8][9]
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Slightly Soluble[8][9]
Chloroform Insoluble
Toluene Insoluble

Stability and Handling

This compound is stable under normal storage conditions.[7] However, it is hygroscopic, meaning it readily absorbs moisture from the air.[2][7] Therefore, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7][9] It is incompatible with strong oxidizing agents.[7]

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of every physical property of this specific compound are not extensively published, standard analytical methods are employed. For the intended audience, the following represents the established methodologies for the key specifications cited.

  • Purity (Argentometric Titration): The purity of this compound is often determined by argentometric titration, which quantifies the total chloride content.[3][12]

    • Principle: A known mass of the sample is dissolved in an appropriate solvent (e.g., water or dilute acid). The solution is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The chloride ions (from both the hydrochloride salt and the covalent C-Cl bond, depending on sample preparation) react with silver ions to form a silver chloride (AgCl) precipitate.

    • Endpoint Detection: The endpoint is typically detected using a potassium chromate (B82759) indicator (Mohr's method) or potentiometrically.

    • Calculation: The purity is calculated based on the volume of AgNO₃ solution consumed, its concentration, and the initial mass of the sample.

  • Water Content (Karl Fischer Titration): This is the standard method for determining the water content in a solid sample.[12]

    • Principle: The sample is introduced into a Karl Fischer titration cell containing a specialized reagent. The reagent contains iodine, sulfur dioxide, a base, and a solvent (like methanol). Water reacts with the iodine and sulfur dioxide in a 1:1 molar ratio.

    • Endpoint Detection: The endpoint is reached when all the water has been consumed, and excess free iodine is detected, typically by an electrochemical method (bivoltammetric indication).

    • Calculation: The amount of water is calculated from the amount of iodine-containing titrant consumed.

  • Melting Point Determination: The melting point is a key indicator of purity and is typically measured using the capillary method.

    • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.

    • Apparatus: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

    • Measurement: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range. For a pure substance, this range is narrow.

  • Identity (FTIR Spectroscopy): Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the identity of the compound by analyzing its molecular vibrations.

    • Principle: A beam of infrared light is passed through the sample. The molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their functional groups.

    • Spectrum: The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. The presence of characteristic peaks for N-H bonds (amine salt), C-H bonds, and the C-Cl bond confirms the molecular structure. The obtained spectrum is compared against a reference spectrum for confirmation.[3][12]

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates the logical relationship between its structural features and its key physical characteristics.

G cluster_structure Molecular Structure cluster_features Key Structural Features cluster_properties Resulting Physical Properties struct This compound [Cl-CH₂(CH₂)₂-NH₃⁺]Cl⁻ ionic Ionic Salt Form (Ammonium Chloride) struct->ionic is an polar Polar Functional Groups (-NH₃⁺, -Cl) struct->polar contains mp High Melting Point (Crystalline Solid) ionic->mp leads to strong ionic lattice forces sol High Water Solubility ionic->sol allows for ion-dipole interactions stability Enhanced Stability (vs. Free Amine) ionic->stability prevents volatilization and degradation hygroscopic_nature Hygroscopic Nature polar->hygroscopic_nature attracts water molecules polar->sol promotes interaction with polar solvents

Caption: Structure-property relationships of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Chloropropylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloropropylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining solubility.

Introduction

This compound (CAS No. 6276-54-6) is a bifunctional molecule featuring a primary amine group and a primary alkyl chloride. This structure makes it a versatile building block in the synthesis of a variety of pharmaceutical compounds. Its hydrochloride salt form enhances stability and handling properties compared to the free amine. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely reported, its qualitative solubility in common organic solvents has been documented. The following table summarizes the available information.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility Description
Protic Solvents WaterSoluble / Freely Soluble[1][2]
EthanolSoluble[3]
MethanolSlightly Soluble[4]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
AcetoneInsoluble[5]
Aprotic Nonpolar Solvents TolueneInsoluble[3]
Diethyl EtherInsoluble[5]
ChloroformInsoluble[3][5]

This solubility profile suggests that this compound, as a salt, is most soluble in polar protic solvents like water and ethanol, and its solubility decreases significantly in less polar and nonpolar aprotic solvents. This behavior is typical for amine hydrochloride salts.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed. These are generalized protocols that can be adapted for this compound.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a flask in a thermostatic bath).

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

    • After stirring, allow the mixture to stand undisturbed for several hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.

    • Immediately filter the withdrawn sample through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a round-bottom flask).

    • Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating may be applied if the compound is thermally stable.

    • Once the solvent is completely removed, dry the container with the solid residue in a vacuum oven until a constant weight is achieved.

    • The final weight of the container minus its initial weight gives the mass of the dissolved this compound.

  • Calculation:

    • Solubility is typically expressed as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

For an amine hydrochloride salt, titration can be an effective method to determine its concentration in a saturated solution. This involves titrating the acidic proton of the hydrochloride salt with a standardized strong base.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 3.1.1) to prepare a saturated solution of this compound in the chosen solvent.

  • Sample Preparation for Titration:

    • Withdraw a precise volume of the clear, filtered supernatant and transfer it to a titration flask.

    • Dilute the sample with a suitable solvent (e.g., deionized water or an alcohol-water mixture) to ensure the electrodes of the pH meter are properly immersed and to facilitate a smooth titration.

  • Titration:

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

    • Titrate the sample, monitoring the pH change using a calibrated pH meter.

    • The endpoint of the titration is the point of maximum inflection on the titration curve, which corresponds to the complete neutralization of the hydrochloride salt.

  • Calculation:

    • From the volume of titrant used to reach the endpoint and its known concentration, the moles of this compound in the analyzed sample volume can be calculated. This allows for the determination of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid compound like this compound.

G cluster_prep Saturated Solution Preparation cluster_separation Sample Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_titration Titration Method A Add excess 3-Chloropropylamine HCl to solvent B Equilibrate at constant temperature with stirring A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D Transfer for analysis E Filter to remove undissolved solid D->E F Weigh filtered sample E->F J Take a known volume of filtered sample E->J G Evaporate solvent F->G H Dry residue to constant weight G->H I Calculate solubility from mass H->I K Titrate with standardized base J->K L Determine endpoint K->L M Calculate solubility from titration data L->M

Figure 1: A generalized workflow for determining the solubility of this compound.

Conclusion

References

3-Chloropropylamine hydrochloride melting point range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of 3-Chloropropylamine hydrochloride (CAS No: 6276-54-6), a crucial intermediate in the chemical and pharmaceutical industries.[1][2] The document outlines its physicochemical properties, standardized protocols for melting point determination, and the factors influencing this critical parameter.

Physicochemical Properties of this compound

This compound is an organic amine salt that typically appears as a white to off-white or yellow-beige crystalline powder.[1][3] Its chemical structure, featuring a primary amine group and a primary alkyl chloride, makes it a versatile bifunctional molecule in organic synthesis.[3] The hydrochloride salt form enhances its stability and ease of handling compared to its free amine form.[3]

Key Identifiers:

  • Molecular Formula: C₃H₈ClN·HCl (or C₃H₉Cl₂N)[1][4][5]

  • Molecular Weight: 130.01 g/mol [6][7]

  • Synonyms: 1-Amino-3-chloropropane hydrochloride, 3-Chloropropylammonium chloride[1][4]

Melting Point Range

The melting point is a critical physical property used to identify a compound and assess its purity. A sharp, narrow melting point range typically indicates high purity, while a broad and depressed range suggests the presence of impurities.[8] Various sources report slightly different melting point ranges for this compound, which are summarized below.

Melting Point Range (°C)Source(s)
145-150ChemBK, Sigma-Aldrich, Comprehensive Overview[1][9][10]
148-150Fisher Scientific, ChemNet[4][11]
147.0-153.0Tokyo Chemical Industry (TCI)[6][12]
149Lab Pro Inc., TCI (reference value)[6][12][13]

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for determining the melting point range of a solid crystalline compound like this compound, based on the standard capillary method.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Spatula

  • Watch glass or porous plate

  • Bunsen burner (for sealing capillary tubes, if necessary)

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound on a clean, dry watch glass or porous plate.[14]

    • If the sample consists of large crystals, gently crush it into a fine powder using a spatula. This ensures uniform packing and heat transfer.[14]

  • Packing the Capillary Tube:

    • Take a capillary tube that is sealed at one end.[15]

    • Press the open end of the tube into the powdered sample, forcing a small amount of the solid into the tube.[15]

    • Invert the tube and gently tap it on a hard surface to compact the powder at the bottom (sealed end).[15]

    • The packed sample should be approximately 1-2 mm in height.[8]

  • Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus. If using a Thiele tube, attach the capillary to the thermometer with a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[8][14]

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used initially to find an approximate melting point.

    • For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Carefully observe the sample through the magnifying lens.

  • Recording the Melting Point Range:

    • T₁ (Start of Melting): Record the temperature at which the first drop of liquid appears in the sample.[8]

    • T₂ (End of Melting): Record the temperature at which the last solid crystal melts completely into a clear liquid.[8]

    • The melting point is reported as the range from T₁ to T₂.

Post-Measurement:

  • Allow the apparatus to cool completely before the next measurement.

  • Always use a fresh capillary tube and sample for each determination, as the compound may have decomposed.[8]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for melting point determination and the logical relationship between sample purity and the observed melting point range.

MeltingPointWorkflow start Start prep Sample Preparation (Grind to fine powder) start->prep pack Pack Capillary Tube (1-2 mm height) prep->pack setup Place in Apparatus pack->setup heat_fast Rapid Heating (Approximate MP) setup->heat_fast First Run heat_slow Slow Heating (1-2°C / min) setup->heat_slow Repeat Run heat_fast->heat_slow New Sample observe Observe Sample heat_slow->observe record_t1 Record T1 (First liquid drop) observe->record_t1 record_t2 Record T2 (All liquid) record_t1->record_t2 report Report Range (T1 - T2) record_t2->report end End report->end

Caption: Workflow for Melting Point Determination.

PurityMeltingPointRelationship cluster_pure Pure Compound cluster_impure Impure Compound pure_compound High Purity sharp_range Sharp & Narrow Melting Range (e.g., 149-150°C) pure_compound->sharp_range leads to accurate_mp Matches Literature Value sharp_range->accurate_mp impure_compound Presence of Impurities broad_range Broad & Depressed Melting Range (e.g., 142-148°C) impure_compound->broad_range leads to

Caption: Relationship Between Purity and Melting Point.

References

An In-Depth Technical Guide to the Safety and Applications of 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropylamine (B7771022) hydrochloride (CAS No: 6276-54-6) is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of compounds, ranging from polymers to active pharmaceutical ingredients (APIs).[1] Its structure, featuring a primary amine and a primary alkyl chloride, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its safety profile, detailed experimental protocols for its use in synthesis, and an examination of the biological pathways influenced by molecules derived from it.

Safety Data Sheet (SDS) Overview

The safe handling of 3-Chloropropylamine hydrochloride is paramount in a laboratory and manufacturing setting. Below is a summary of its key safety and property data.

Physical and Chemical Properties
PropertyValueReference
CAS Number 6276-54-6[1]
Molecular Formula C₃H₈ClN · HCl (or C₃H₉Cl₂N)[1]
Molecular Weight 130.02 g/mol [1]
Appearance White to off-white or beige crystalline powder/solid.[2]
Melting Point 145-150 °C
Solubility Soluble in water and ethanol. Insoluble in chloroform (B151607) and toluene.[2]
Hygroscopicity Hygroscopic; sensitive to moisture.[2]
Hazard Identification and Classification
HazardClassificationGHS PictogramSignal WordHazard Statements
Skin Corrosion/Irritation Category 2GHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2GHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)GHS07WarningH335: May cause respiratory irritation.

Data compiled from multiple sources.[2][3]

Toxicological Information

While comprehensive toxicological data is not available, the primary hazards are related to its irritant properties.[4] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[4] No components at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[4]

Handling, Storage, and First Aid
AspectRecommendationReference
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area. Wear personal protective equipment (PPE) including gloves, eye/face protection, and a dust mask (type N95 or equivalent).[5]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store under an inert gas as it is hygroscopic.[2]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
First Aid (Skin Contact) Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[5]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
First Aid (Inhalation) Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
First Aid (Ingestion) Clean mouth with water. Get medical attention.[5]
Fire-fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Disposal Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols: Synthesis of Roxatidine (B1205453) Acetate (B1210297) Hydrochloride

This compound is a crucial building block in the synthesis of the H2-receptor antagonist, roxatidine acetate hydrochloride. The following is a detailed, multi-step experimental workflow based on established synthetic routes.[6][7]

Experimental Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Etherification (Williamson Ether Synthesis) cluster_2 Step 3: Amidation cluster_3 Step 4: Esterification & Salification A m-Hydroxybenzaldehyde D 3-(1-piperidinylmethyl)phenol (B188776) (Intermediate A) A->D B Piperidine (B6355638) B->D C Sodium Borohydride (B1222165) (Reductive Agent) C->D D2 3-(1-piperidinylmethyl)phenol (Intermediate A) G 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate B) D2->G D2->G High Temp E 3-Chloropropylamine Hydrochloride E->G F Sodium Hydride / Sodium Hydroxide (Base in DMF) F->G G2 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate B) J Roxatidine Intermediate G2->J H Chloroacetyl Chloride H->J I Anhydrous Potassium Carbonate (Base in Dichloromethane) I->J J2 Roxatidine Intermediate M Roxatidine Acetate Hydrochloride (Final Product) J2->M J2->M Heating Reflux K Potassium Acetate K->M L HCl in THF L->M

Caption: Synthesis workflow for Roxatidine Acetate Hydrochloride.
Detailed Methodologies

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol (Intermediate A)

  • To a reaction vessel equipped with a stirrer and cooling system, add m-hydroxybenzaldehyde and absolute ethanol.

  • Stir the mixture until the solid dissolves, then cool to approximately 5°C.

  • Slowly add piperidine to the solution, maintaining the temperature below 15°C.

  • Continue stirring for 30 minutes to ensure complete dissolution.

  • Portion-wise, add sodium borohydride while keeping the temperature below 15°C. This reaction is exothermic and generates gas.

  • After the addition is complete, allow the reaction to proceed to completion (monitor by TLC).

  • Work-up the reaction mixture to isolate the product, 3-(1-piperidinylmethyl)phenol.

Step 2: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate B)

  • In a three-necked flask, dissolve Intermediate A in anhydrous N,N-Dimethylformamide (DMF).

  • Under stirring, slowly add sodium hydride and sodium hydroxide.

  • Add this compound to the mixture.

  • Introduce an inert nitrogen atmosphere.

  • Heat the reaction mixture to 90-95°C and maintain for 2 hours.[6]

  • After the reaction, cool to room temperature and filter to remove solids.

  • The filtrate is then processed to isolate Intermediate B. This typically involves quenching with water, pH adjustment, and extraction with an organic solvent like dichloromethane (B109758).[6]

Step 3: Synthesis of the Roxatidine Intermediate

  • Dissolve Intermediate B in dichloromethane in a reaction vessel.

  • Add anhydrous potassium carbonate while stirring.

  • Cool the mixture to below 3°C.

  • Slowly add chloroacetyl chloride dropwise, maintaining the temperature between 0-5°C.

  • Allow the reaction to proceed at this low temperature for 3 hours.

  • Upon completion, the reaction is worked up to yield the crude roxatidine intermediate.

Step 4: Synthesis of Roxatidine Acetate Hydrochloride (Final Product)

  • The crude intermediate from Step 3 is reacted with potassium acetate in a suitable solvent such as tetrahydrofuran (B95107) (THF) under heating reflux conditions.[8]

  • After the esterification is complete, a solution of hydrogen chloride (HCl) in THF is introduced to the reaction mixture to form the hydrochloride salt.[8]

  • The final product, roxatidine acetate hydrochloride, is then isolated through filtration, washed, and dried.

Signaling Pathway: Mechanism of Action of Roxatidine

Roxatidine, the active metabolite of roxatidine acetate hydrochloride, is a competitive histamine (B1213489) H2-receptor antagonist.[9][10] Its primary mechanism of action is the inhibition of gastric acid secretion. Additionally, studies have shown that roxatidine can exert anti-inflammatory effects by modulating other signaling pathways.[9][11]

Histamine H2 Receptor and Inflammatory Signaling Pathways

G cluster_0 Parietal Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inflammatory Signaling (Mast Cell) H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP converts ATP to ProtonPump H+/K+ ATPase (Proton Pump) GastricAcid Gastric Acid (HCl) Secretion ProtonPump->GastricAcid causes cAMP->ProtonPump stimulates Stimulus Allergen / PMACI p38 p38 MAPK Stimulus->p38 NFkB NF-κB Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines promotes expression NFkB->Cytokines promotes expression Histamine Histamine Histamine->H2R binds Roxatidine Roxatidine Roxatidine->H2R competitively blocks Roxatidine->p38 inhibits Roxatidine->NFkB inhibits

Caption: Mechanism of action of Roxatidine on H2 receptor and inflammatory pathways.
Description of the Signaling Pathway

  • Gastric Acid Secretion Pathway: In parietal cells of the stomach lining, histamine binds to H2-receptors.[12] This binding activates the enzyme adenylyl cyclase, which in turn converts ATP into cyclic AMP (cAMP).[12] Elevated intracellular cAMP levels stimulate the H+/K+ ATPase, also known as the proton pump.[12] The proton pump actively transports H+ ions into the gastric lumen, leading to the secretion of hydrochloric acid (gastric acid).[12] Roxatidine acts as a competitive antagonist at the H2-receptor, blocking histamine from binding and thereby inhibiting this entire cascade, which results in reduced gastric acid secretion.[12][13]

  • Anti-Inflammatory Pathway: In immune cells such as mast cells, various stimuli can activate inflammatory signaling pathways. Roxatidine has been shown to suppress the activation of key transcription factors and kinases, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[9][11] By inhibiting the activation of NF-κB and the phosphorylation of proteins in the p38 MAPK pathway, roxatidine can reduce the expression and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9] This demonstrates a broader anti-inflammatory role for roxatidine beyond its effects on gastric acid.[9][10][14]

Conclusion

This compound is a chemical intermediate of significant industrial and pharmaceutical importance. A thorough understanding of its safety profile is essential for its handling and use. This guide has provided a detailed overview of its properties and the necessary precautions for its safe management. Furthermore, the detailed experimental workflow for the synthesis of roxatidine acetate hydrochloride illustrates the practical application of this compound in drug development. The elucidation of roxatidine's mechanism of action on both the H2-receptor and inflammatory signaling pathways highlights the journey from a simple chemical building block to a therapeutic agent with complex biological activities. This information serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug discovery.

References

Synthesis of 3-Chloropropylamine Hydrochloride from 3-Amino-1-Propanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloropropylamine (B7771022) hydrochloride from 3-amino-1-propanol, a critical intermediate in the development of various pharmaceutical compounds. This document details the chemical properties of the involved reagents and product, a step-by-step experimental protocol, and the underlying reaction mechanism. All quantitative data is presented in structured tables for clarity, and the experimental workflow and reaction pathway are illustrated with detailed diagrams.

Overview and Chemical Properties

The conversion of 3-amino-1-propanol to 3-chloropropylamine hydrochloride is a standard nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom using a chlorinating agent, followed by the formation of the hydrochloride salt. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation due to the clean reaction byproducts (SO₂ and HCl as gases). This compound is a bifunctional molecule with a primary amine and a primary alkyl chloride, making it a versatile building block in organic synthesis.[1] It typically appears as a white to off-white or light brown crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
3-Amino-1-propanolC₃H₉NO75.1112.4156-87-6
Thionyl ChlorideSOCl₂118.97-104.57719-09-7
This compoundC₃H₉Cl₂N130.01145-1506276-54-6

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 3-amino-1-propanol using thionyl chloride.

Table 2: Reagents and Molar Ratios for Synthesis

ReagentFormulaAmountMolesMolar Ratio
3-Amino-1-propanolC₃H₉NO4.49 g59.19 mmol1.0
Thionyl ChlorideSOCl₂8.68 g73.0 mmol1.23
Anhydrous Chloroform (B151607)CHCl₃30 mL--
Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-1-propanol (4.49 g, 59.19 mmol) in 30 mL of anhydrous chloroform.

  • Addition of Thionyl Chloride: Cool the solution to 0-10°C using an ice bath. Slowly add a solution of thionyl chloride (8.68 g, 73.0 mmol) in anhydrous chloroform dropwise to the stirred solution of 3-amino-1-propanol. Maintain the temperature between 0 and 10°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After the reflux period, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Purification (General Procedure): Wash the crude product with a small amount of cold chloroform or diethyl ether to remove any residual soluble impurities. For higher purity, recrystallization can be performed. While a specific solvent system for this compound is not detailed in the immediate literature, common solvents for recrystallizing hydrochloride salts include ethanol, methanol, or mixtures of an alcohol with an ether (e.g., ethanol/diethyl ether) or a non-polar solvent (e.g., ethanol/hexane).[1][3] The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Table 3: Expected Yield and Product Characterization

ParameterValueReference
Yield 93%[3]
Appearance Green Solid (crude)[3]
Mass Spectrometry m/z 94 ([M+H]⁺)[3]

Reaction Pathway and Mechanism

The reaction of 3-amino-1-propanol with thionyl chloride proceeds through a nucleophilic substitution (SN2) mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom attached to the chlorosulfite group, leading to the displacement of the leaving group, which subsequently decomposes to sulfur dioxide and another chloride ion. The amine group is protonated by the generated HCl to form the final hydrochloride salt.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_final_product Final Product Reactant1 3-Amino-1-propanol Intermediate Chlorosulfite Intermediate Reactant1->Intermediate + SOCl₂ Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Intermediate Product1 3-Chloropropylamine Intermediate->Product1 + Cl⁻ (SN2 attack) Product2 Sulfur Dioxide (SO₂) Intermediate->Product2 Product3 Hydrogen Chloride (HCl) Intermediate->Product3 FinalProduct This compound Product1->FinalProduct + HCl Product3->FinalProduct Experimental_Workflow start Start: Prepare Reactants dissolve Dissolve 3-Amino-1-propanol in Anhydrous Chloroform start->dissolve cool Cool Reaction Mixture to 0-10°C dissolve->cool add_socl2 Slowly Add Thionyl Chloride Solution cool->add_socl2 warm Warm to Room Temperature add_socl2->warm reflux Reflux for 3 Hours warm->reflux cool_precipitate Cool to Room Temperature & Precipitate Product reflux->cool_precipitate filtrate Filter the Precipitate cool_precipitate->filtrate wash Wash Crude Product (e.g., with cold Chloroform) filtrate->wash recrystallize Recrystallize for Higher Purity (e.g., from Ethanol/Ether) wash->recrystallize dry Dry the Purified Product Under Vacuum recrystallize->dry end Final Product: This compound dry->end

References

An In-depth Technical Guide to the Formation of 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Chloropropylamine (B7771022) hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with its formation, offering valuable insights for professionals in drug development and chemical research.

Synthesis from 3-Amino-1-propanol and Thionyl Chloride

The most prevalent and industrially significant method for synthesizing 3-Chloropropylamine hydrochloride involves the reaction of 3-Amino-1-propanol with thionyl chloride (SOCl₂). This process efficiently converts the hydroxyl group into a chlorine atom.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The presence of the amino group introduces specific mechanistic considerations, including its role as an internal base and the potential for side reactions.

Step 1: Activation of the Hydroxyl Group The lone pair of electrons on the oxygen atom of the hydroxyl group in 3-Amino-1-propanol attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.

Step 2: Formation of the Chlorosulfite Ester A chloride ion, previously displaced from thionyl chloride or present from the HCl generated in situ, acts as a base to deprotonate the oxonium ion, yielding a chlorosulfite ester intermediate and hydrochloric acid (HCl).

Step 3: Protonation of the Amino Group The hydrochloric acid generated in the previous step protonates the basic amino group of the chlorosulfite ester, forming an ammonium (B1175870) salt. This protonation prevents the amino group from acting as a nucleophile and engaging in side reactions.

Step 4: Nucleophilic Attack and Formation of 3-Chloropropylamine A chloride ion (from SOCl₂ or HCl) then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 fashion. This results in the displacement of the good leaving group (chlorosulfite), which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.

Step 5: Formation of this compound The resulting 3-chloropropylamine is immediately protonated by the acidic environment to form the stable this compound salt.

Potential Side Reactions:

  • Intramolecular Cyclization: Under certain conditions, the amino group could potentially displace the chlorosulfite group intramolecularly to form a four-membered azetidine (B1206935) ring. However, the protonation of the amine in the acidic reaction medium significantly minimizes this side reaction.

  • Polymerization: If the amine is not effectively protonated, it can react with the starting material or product, leading to the formation of polymeric byproducts.

Experimental Protocol

A typical experimental procedure for the synthesis of this compound from 3-Amino-1-propanol is as follows:

  • Reaction Setup: A solution of 3-Amino-1-propanol in an anhydrous solvent, such as chloroform, is cooled in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., 3 hours) to ensure complete conversion.

  • Isolation of Product: Upon cooling, the this compound precipitates out of the solution.

  • Purification: The precipitate is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the final product.

Quantitative Data
ParameterValueReference
Starting Material3-Amino-1-propanol
ReagentThionyl Chloride (SOCl₂)
SolventChloroform[1]
Reaction Temperature0 °C to reflux[1]
Reaction Time~3 hours
Yield~90%[1]
Melting Point145-150 °C[2]
Purity≥98%[3]

Alternative Synthetic Routes

While the reaction of 3-Amino-1-propanol with thionyl chloride is the most common method, other synthetic strategies can be employed.

Gabriel Synthesis

The Gabriel synthesis provides a classic method for preparing primary amines, avoiding the over-alkylation often seen with other amination methods.[4] This route can be adapted to produce 3-chloropropylamine.

Step 1: Alkylation of Potassium Phthalimide (B116566) Potassium phthalimide is reacted with a suitable alkylating agent, such as 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane, in a polar aprotic solvent like DMF.[5] The phthalimide anion acts as a nucleophile, displacing a halide to form N-(3-chloropropyl)phthalimide.

Step 2: Hydrazinolysis The N-(3-chloropropyl)phthalimide is then treated with hydrazine (B178648) (N₂H₄) in a solvent like ethanol.[5] The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) precipitate and liberating the desired 3-chloropropylamine.

Step 3: Formation of the Hydrochloride Salt The free 3-chloropropylamine is then treated with hydrochloric acid to form the stable hydrochloride salt.

  • Alkylation: Potassium phthalimide and an excess of 1,3-dihalopropane are heated in DMF.

  • Isolation of Intermediate: The reaction mixture is worked up to isolate N-(3-chloropropyl)phthalimide.

  • Hydrazinolysis: The intermediate is refluxed with hydrazine hydrate (B1144303) in ethanol.

  • Product Isolation: The phthalhydrazide precipitate is filtered off, and the filtrate containing 3-chloropropylamine is concentrated.

  • Salt Formation: The crude amine is dissolved in a suitable solvent and treated with HCl to precipitate this compound.

Ring-Opening of Azetidine

Another synthetic approach involves the ring-opening of azetidine, a four-membered heterocyclic amine.

Step 1: Protonation of Azetidine Azetidine is treated with a strong acid, such as hydrochloric acid, to protonate the nitrogen atom, forming an azetidinium ion.

Step 2: Nucleophilic Attack by Chloride The chloride ion from HCl then acts as a nucleophile and attacks one of the carbon atoms of the strained azetidinium ring in an SN2 reaction. This leads to the opening of the ring and the formation of 3-chloropropylamine, which is immediately protonated to give the hydrochloride salt.

  • Azetidine Synthesis: Azetidine can be synthesized through various methods, including the cyclization of 3-bromopropylamine.[6]

  • Ring-Opening: Azetidine is dissolved in a suitable solvent and treated with a stoichiometric amount of concentrated hydrochloric acid.

  • Isolation: The solvent is removed under reduced pressure to yield this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic DataDescriptionReference
¹H NMR The proton NMR spectrum shows characteristic peaks for the three methylene (B1212753) groups.[7]
¹³C NMR The carbon NMR spectrum displays three distinct signals corresponding to the three carbon atoms in the propyl chain.[8]
IR Spectroscopy The infrared spectrum exhibits characteristic absorption bands for the N-H and C-Cl bonds.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Synthesis_from_3_Amino_1_propanol Synthesis from 3-Amino-1-propanol cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification 3-Amino-1-propanol 3-Amino-1-propanol Reaction Mixture Reaction Mixture 3-Amino-1-propanol->Reaction Mixture Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Mixture Dropwise addition at 0-10 C 3-Chloropropylamine HCl (precipitate) 3-Chloropropylamine HCl (precipitate) Reaction Mixture->3-Chloropropylamine HCl (precipitate) Reflux, then cool Filtration & Washing Filtration & Washing 3-Chloropropylamine HCl (precipitate)->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product Final Product Drying->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Mechanism_SOCl2 Mechanism: 3-Amino-1-propanol with SOCl2 3-Amino-1-propanol 3-Amino-1-propanol Chlorosulfite Intermediate Chlorosulfite Intermediate 3-Amino-1-propanol->Chlorosulfite Intermediate + SOCl2 SOCl2 SOCl2 Protonated Intermediate Protonated Intermediate Chlorosulfite Intermediate->Protonated Intermediate + HCl 3-Chloropropylamine 3-Chloropropylamine Protonated Intermediate->3-Chloropropylamine + Cl- (SN2) 3-Chloropropylamine HCl 3-Chloropropylamine HCl 3-Chloropropylamine->3-Chloropropylamine HCl + HCl

Caption: Reaction mechanism of 3-Amino-1-propanol with thionyl chloride.

Gabriel_Synthesis Gabriel Synthesis Pathway Potassium Phthalimide Potassium Phthalimide N-(3-chloropropyl)phthalimide N-(3-chloropropyl)phthalimide Potassium Phthalimide->N-(3-chloropropyl)phthalimide + 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane 3-Chloropropylamine 3-Chloropropylamine N-(3-chloropropyl)phthalimide->3-Chloropropylamine + Hydrazine Hydrazine Hydrazine 3-Chloropropylamine HCl 3-Chloropropylamine HCl 3-Chloropropylamine->3-Chloropropylamine HCl + HCl

Caption: Gabriel synthesis pathway for this compound.

Azetidine_Ring_Opening Azetidine Ring-Opening Pathway Azetidine Azetidine Azetidinium Ion Azetidinium Ion Azetidine->Azetidinium Ion + HCl (Protonation) HCl HCl 3-Chloropropylamine HCl 3-Chloropropylamine HCl Azetidinium Ion->3-Chloropropylamine HCl + Cl- (Nucleophilic Attack)

Caption: Ring-opening of azetidine to form this compound.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Chloropropylamine (B7771022) hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries.[1][2][3] The document details the key chemical intermediates, provides experimental protocols, and presents quantitative data to facilitate research and development.

Introduction

3-Chloropropylamine hydrochloride, with the CAS number 6276-54-6, is a bifunctional molecule featuring a primary amine and a primary alkyl chloride.[2] This dual reactivity makes it a versatile building block in the synthesis of a wide array of compounds, including pharmaceuticals like HIV protease inhibitors.[2][3] Its hydrochloride salt form enhances stability and handling compared to the free amine.[2] This guide will explore the two principal synthetic pathways to this important intermediate, starting from 3-amino-1-propanol and acrylonitrile (B1666552), respectively.

Synthesis Route 1: From 3-Amino-1-propanol

The most commonly cited laboratory-scale synthesis of this compound involves the reaction of 3-amino-1-propanol with thionyl chloride.[4][5] This method is favored for its relatively straightforward procedure and high yield.

Key Intermediates

The primary intermediate in this pathway is the starting material itself, 3-Amino-1-propanol . The reaction proceeds through a likely, but often not isolated, chlorosulfite ester intermediate before yielding the final product.

Experimental Protocol

A general procedure for the synthesis of this compound from 3-amino-1-propanol is as follows:

  • A solution of thionyl chloride (SOCl₂) is slowly added dropwise to a cooled (0-10°C) solution of 3-amino-1-propanol in an anhydrous solvent, such as chloroform.[4]

  • Following the addition, the reaction mixture is brought to room temperature and then refluxed for a period of time, typically around 3 hours.[4]

  • After reflux, the solvent is removed, often under reduced pressure, to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

Quantitative Data
ParameterValueReference
Starting Material3-Amino-1-propanol[4][5]
ReagentThionyl chloride[4][5]
SolventChloroform[4]
Reaction Temperature0°C to Reflux[4]
Reported Yield~90%[5]

Synthetic Workflow

G A 3-Amino-1-propanol C This compound A->C Reaction at 0°C to Reflux B Thionyl Chloride (SOCl2) in Chloroform

Figure 1: Synthesis of this compound from 3-Amino-1-propanol.

Synthesis Route 2: From Acrylonitrile

An alternative industrial-scale synthesis of this compound begins with acrylonitrile. This pathway involves the formation of β-aminopropionitrile as a key intermediate.

Key Intermediates
  • Acrylonitrile : The starting material for this synthesis.

  • β-Aminopropionitrile : Formed by the addition of ammonia (B1221849) to acrylonitrile.

  • bis-(β-cyanoethyl) amine : A potential byproduct of the initial reaction.[6]

Experimental Protocol

The synthesis from acrylonitrile is a multi-step process:

  • Formation of β-Aminopropionitrile : Acrylonitrile is reacted with an excess of concentrated ammonium (B1175870) hydroxide.[6] The reaction is typically carried out in a sealed vessel and is allowed to proceed for several hours.[6]

  • Isolation of β-Aminopropionitrile : The excess ammonia and water are removed by distillation under reduced pressure.[6] The resulting mixture is then fractionally distilled to isolate β-aminopropionitrile.[6]

  • Reduction and Chlorination : The nitrile group of β-aminopropionitrile is then reduced to a primary amine, and the resulting propylamine (B44156) is subsequently chlorinated to form 3-chloropropylamine. The final step involves the formation of the hydrochloride salt. (Detailed public-domain protocols for these final steps are less commonly available).

Quantitative Data
ParameterValueReference
Starting MaterialAcrylonitrile[6]
ReagentConcentrated Ammonium Hydroxide[6]
Intermediateβ-Aminopropionitrile[6]
Reaction ConditionsSealed vessel, ambient to slightly elevated temperature[6]

Synthetic Workflow

G A Acrylonitrile C β-Aminopropionitrile A->C Addition Reaction B Ammonium Hydroxide D Reduction & Chlorination C->D E This compound D->E

Figure 2: Synthesis of this compound from Acrylonitrile.

Application in Further Synthesis: An Example

This compound itself serves as a key starting material for more complex molecules. For instance, it is used in the synthesis of N-(3-amino propyl)methacrylamide hydrochloride.

Key Intermediates in a Downstream Synthesis

A patented method outlines the following intermediates starting from this compound:[7]

  • N-(3-chloropropyl)methacrylamide : Formed by the reaction of this compound with methacrylic anhydride.[7]

  • N-[N'-(methylacryloyl)-3-aminopropyl]phthalimide : Obtained by reacting N-(3-chloropropyl)methacrylamide with potassium phthalimide.[7]

Synthetic Workflow Example

G A 3-Chloropropylamine Hydrochloride C N-(3-chloropropyl)methacrylamide A->C B Methacrylic Anhydride E N-[N'-(methylacryloyl)-3-aminopropyl]phthalimide C->E D Potassium Phthalimide G N-(3-amino propyl)methacrylamide E->G Hydrazinolysis F Hydrazinolysis I N-(3-amino propyl)methacrylamide hydrochloride G->I H HCl

Figure 3: Example of a downstream synthesis starting from this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes, with the choice of pathway often depending on the scale of production and the available starting materials. The 3-amino-1-propanol route is a common laboratory method, while the acrylonitrile route presents an alternative for industrial-scale synthesis. Understanding the key intermediates and reaction conditions of these pathways is essential for researchers and professionals in the field of drug development and chemical synthesis. The versatility of this compound as an intermediate ensures its continued importance in the creation of novel and complex molecules.

References

An In-Depth Technical Guide to 3-Chloropropylamine Hydrochloride as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-chloropropylamine (B7771022) hydrochloride, a versatile bifunctional linker utilized in a wide array of chemical and biomedical applications. Its unique structure, possessing both a primary amine and a reactive alkyl chloride, allows for sequential or orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, polymers, and bioconjugates.

Core Properties of 3-Chloropropylamine Hydrochloride

This compound is a crystalline solid at room temperature, valued for its stability and dual reactivity.[1][2] The hydrochloride salt form enhances its stability and ease of handling compared to its free amine counterpart.[2] The primary amine group serves as a nucleophile, readily participating in reactions like acylation and alkylation, while the alkyl chloride is susceptible to nucleophilic substitution.[2] This bifunctionality is central to its utility as a molecular bridge.

PropertyValueSource
CAS Number 6276-54-6[1]
Molecular Formula C₃H₉Cl₂N[1]
Molecular Weight 130.02 g/mol [1]
Appearance Off-white to yellow-beige crystalline powder[1]
Melting Point 145-150 °C[1]
Solubility Soluble in DMSO and methanol (B129727)[1]

Applications and Quantitative Data

The dual functionality of this compound makes it a key building block in various synthetic processes. It is notably used in the preparation of polymers for drug delivery systems and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]

This compound is instrumental in the synthesis of specialized polymers. For instance, it serves as a starting material for creating monomers used in controlled radical polymerization techniques like Atomic Transfer Radical Polymerization (ATRP), leading to the formation of well-defined linear, star, and comb-like polyacrylamides.[1] These polymers have applications in drug delivery and tissue engineering.[1]

A key application is in the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a monomer used in polymer production. The initial step of this synthesis involves the reaction of this compound with methacrylic anhydride (B1165640).

Reactant 1Reactant 2ProductYieldSource
This compoundMethacrylic anhydrideN-(3-chloropropyl)methacrylamide94-95%

This linker is a crucial intermediate in the manufacturing of various pharmaceuticals, including HIV protease inhibitors and the antidepressant Trazodone (B27368).[2][3][4] Its ability to connect different molecular fragments makes it an essential component in building complex drug architectures. In the synthesis of Trazodone, for example, a derivative of 3-chloropropylamine is used to link a piperazine (B1678402) derivative to a triazolopyridine moiety.[4][5][6][7]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound as a bifunctional linker. Below are representative protocols for its use in polymer and dendrimer synthesis.

This protocol details the initial step in the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, starting from this compound.

Materials:

  • This compound (0.25 mol)

  • Methacrylic anhydride (0.27 mol)

  • Toluene (10 mL)

  • Deionized water (100 mL)

  • 10% Sodium hydroxide (B78521) solution (200 mL, 0.5 mol)

  • Ice-water bath

  • Reaction flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, combine 32.5 g (0.25 mol) of this compound, 40 mL (0.27 mol) of methacrylic anhydride, 10 mL of toluene, and 100 mL of water.

  • Stir the mixture and cool the reaction flask to 0-5 °C using an ice-water bath.

  • Slowly add 200 mL of 10% sodium hydroxide solution, ensuring the reaction temperature does not exceed 5 °C during the addition.

  • After the addition is complete, maintain the reaction at this temperature for one hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Allow the reaction mixture to settle and separate the layers.

  • Extract the aqueous layer twice with 10 mL of toluene.

  • Combine all organic layers and wash with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of saturated brine solution.

  • Dry the organic layer and concentrate it using a rotary evaporator to obtain the light yellow liquid product, N-(3-chloropropyl)methacrylamide. The expected yield is approximately 38 g (94%).

This compound can be conceptualized as an initiator for the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers, a class of highly branched polymers with applications in drug delivery and gene therapy.[8] The synthesis is a two-step iterative process: a Michael addition followed by an amidation.

Step A: Michael Addition (Formation of Half-Generation)

  • The primary amine of 3-chloropropylamine is reacted with an excess of methyl acrylate (B77674). This reaction adds two methyl acrylate molecules to the amine, forming an ester-terminated half-generation (G-0.5) dendrimer.

  • The reaction is typically carried out in methanol at room temperature.

  • Excess methyl acrylate and methanol are removed under vacuum.

Step B: Amidation (Formation of Full-Generation)

  • The ester-terminated half-generation dendrimer is reacted with a large excess of a diamine, such as ethylenediamine (B42938) (EDA).

  • This reaction is also typically performed in methanol. The EDA reacts with the terminal ester groups to form amide linkages, resulting in a new generation of the dendrimer with primary amine terminal groups (G-1).

  • Excess EDA and methanol are removed to yield the full-generation dendrimer.

This two-step cycle is repeated to build higher generations of the dendrimer. The chloropropyl end of the initial linker can be used for subsequent conjugation to another molecule or surface.

Visualizing Workflows and Pathways

The logical, step-wise nature of synthetic chemistry is well-suited for visualization using workflow diagrams. Below are representations of key processes involving this compound.

G cluster_synthesis Synthesis of N-(3-chloropropyl)methacrylamide A 3-Chloropropylamine Hydrochloride C Reaction in Toluene/Water with NaOH (0-5 °C) A->C B Methacrylic Anhydride B->C D Workup: Extraction & Washing C->D E N-(3-chloropropyl)methacrylamide (Yield: 94-95%) D->E

Synthesis of a Methacrylamide Monomer.

G cluster_pamam Divergent Synthesis of PAMAM Dendrimer (G-1) start 3-Chloropropylamine (Initiator Core) step1 Step 1: Michael Addition (Methanol, RT) start->step1 ma Methyl Acrylate ma->step1 g0_5 Half-Generation (G-0.5) Ester-Terminated step1->g0_5 step2 Step 2: Amidation (Methanol, RT) g0_5->step2 eda Ethylenediamine (EDA) eda->step2 g1 Full-Generation (G-1) Amine-Terminated step2->g1

First Generation PAMAM Dendrimer Synthesis.

References

The Role of 3-Chloropropylamine Hydrochloride in Advanced Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropylamine (B7771022) hydrochloride is a versatile bifunctional molecule that serves as a critical building block in the synthesis of advanced functional polymers. Its unique structure, featuring both a reactive primary amine and an alkyl chloride, allows for its incorporation into a variety of polymer architectures and subsequent modification for tailored applications. This technical guide provides an in-depth overview of the role of 3-chloropropylamine hydrochloride in polymer chemistry, with a focus on its application in the synthesis of functional polyacrylamides via Atom Transfer Radical Polymerization (ATRP) and the modification of aliphatic polyketones through the Paal-Knorr reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of this compound in research and development settings, particularly in the fields of drug delivery and biomaterials.

Introduction

The demand for polymers with precisely controlled architectures and specific functionalities is ever-increasing, driven by advancements in biomedical and materials science. This compound (C₃H₈NCl·HCl) has emerged as a valuable precursor for the synthesis of such polymers. Its hydrochloride salt form enhances stability and handling, while the free amine, accessible through deprotonation, acts as a potent nucleophile for initiating polymerization or for grafting onto existing polymer backbones. The chloropropyl group provides a reactive handle for further functionalization, making it a key component in the design of smart and responsive polymeric materials.

Synthesis of Functional Monomers from this compound

A crucial first step in utilizing this compound in polymer synthesis is its conversion into a polymerizable monomer. A prominent example is the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a precursor for cationic polymers.

Synthesis of N-(3-aminopropyl)methacrylamide Hydrochloride

A multi-step synthesis transforms this compound into a methacrylamide (B166291) monomer, as detailed in patent CN102503849B.[1] The overall process involves the acylation of the primary amine, followed by a Gabriel synthesis to introduce a protected primary amine, which is then deprotected and salified.

Reaction Scheme:

  • Acylation: this compound reacts with methacrylic anhydride (B1165640) to form N-(3-chloropropyl)methacrylamide.

  • Gabriel Synthesis: The resulting chlorinated intermediate reacts with potassium phthalimide (B116566).

  • Hydrazinolysis: The phthalimide group is removed using hydrazine (B178648) hydrate (B1144303) to yield N-(3-aminopropyl)methacrylamide.

  • Salification: The final product is treated with hydrochloric acid to produce N-(3-aminopropyl)methacrylamide hydrochloride.

A logical workflow for this synthesis is depicted below.

cluster_0 Monomer Synthesis Workflow Start Start Step_1 Acylation of 3-Chloropropylamine Hydrochloride with Methacrylic Anhydride Start->Step_1 Intermediate_1 N-(3-chloropropyl)methacrylamide Step_1->Intermediate_1 Step_2 Gabriel Synthesis with Potassium Phthalimide Intermediate_1->Step_2 Intermediate_2 N-[N'-(methacryloyl)-3-aminopropyl]phthalimide Step_2->Intermediate_2 Step_3 Hydrazinolysis Intermediate_2->Step_3 Intermediate_3 N-(3-aminopropyl)methacrylamide Step_3->Intermediate_3 Step_4 Salification with HCl Intermediate_3->Step_4 End N-(3-aminopropyl)methacrylamide Hydrochloride Step_4->End

Caption: Workflow for the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride.
Experimental Protocol: Synthesis of N-(3-chloropropyl)methacrylamide[1]

  • To a reaction flask, add 32.5 g (0.25 mol) of this compound, 10 mL of dichloromethane, 100 mL of water, and 58 g (0.54 mol) of sodium carbonate.

  • Stir the mixture and cool to 0-5 °C using an ice-water bath.

  • Slowly add 40 mL (0.27 mol) of methacrylic anhydride dropwise, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, maintain the reaction at this temperature for one hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the layers to separate. Extract the aqueous layer twice with 10 mL of dichloromethane.

  • Combine the organic layers and wash with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of saturated brine.

  • Dry the organic layer and concentrate to yield N-(3-chloropropyl)methacrylamide as a light yellow liquid (38.4 g, 95% yield).

Atom Transfer Radical Polymerization (ATRP) of Acrylamide Monomers

General Experimental Protocol for ATRP of N-isopropylacrylamide (NIPAAm)[2]
  • Catalyst and Ligand Preparation: In a dry Schlenk tube equipped with a stirring bar, add copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) in a 1:1 molar ratio under an inert atmosphere (e.g., argon).

  • Monomer and Initiator Solution: In a separate flask, dissolve the NIPAAm monomer and the initiator (e.g., ethyl 2-bromoisobutyrate) in the chosen solvent (e.g., a mixture of isopropanol (B130326) and water). The monomer-to-initiator ratio will determine the target molecular weight.

  • Degassing: Degas both the catalyst/ligand mixture and the monomer/initiator solution by several freeze-pump-thaw cycles or by purging with an inert gas.

  • Polymerization: Transfer the degassed monomer/initiator solution to the Schlenk tube containing the catalyst/ligand complex via a degassed syringe to initiate the polymerization.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 0 °C) with constant stirring. Monitor the monomer conversion by taking aliquots at regular intervals and analyzing them by ¹H NMR or gas chromatography.

  • Termination: To stop the polymerization, expose the reaction mixture to air, which oxidizes the Cu(I) catalyst.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether). The polymer can be further purified by redissolving and re-precipitating or by dialysis to remove the copper catalyst.

Table 1: Representative Quantitative Data for ATRP of NIPAAm [2]

Entry[M]:[I]:[CuBr]:[PMDETA]Solvent (Isopropanol:Water)Temp (°C)Time (h)Conversion (%)Mn,theo ( g/mol )Mn,SEC ( g/mol )Đ (Mw/Mn)
1100:1:1:15:104556,3006,8001.15
2200:1:1:15:1086214,10015,2001.18
350:1:1:11:1252754,3004,9001.25

Functionalization of Aliphatic Polyketones via Paal-Knorr Reaction

This compound, after conversion to its free amine form, can be used to functionalize aliphatic polyketones through the Paal-Knorr reaction. This reaction introduces N-substituted pyrrole (B145914) rings into the polymer backbone, imparting new chemical and physical properties.

Paal-Knorr Reaction Mechanism

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound (present in the polyketone backbone) with a primary amine. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the stable pyrrole ring.

cluster_1 Paal-Knorr Reaction Pathway Start Polyketone (1,4-dicarbonyl) + 3-Aminopropylamine Step_1 Nucleophilic attack of amine on a carbonyl group Start->Step_1 Intermediate_1 Hemiaminal Intermediate Step_1->Intermediate_1 Step_2 Intramolecular cyclization Intermediate_1->Step_2 Intermediate_2 Cyclic Intermediate Step_2->Intermediate_2 Step_3 Dehydration (-2 H₂O) Intermediate_2->Step_3 End N-substituted Pyrrole in Polymer Backbone Step_3->End

Caption: Simplified pathway of the Paal-Knorr reaction on a polyketone backbone.
Experimental Protocol: Functionalization of Aliphatic Polyketone with a Primary Amine[3]

The following protocol is adapted from the functionalization of a polyketone with 1-(3-aminopropyl)piperidine, a primary amine with a similar structure to 3-aminopropylamine.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, place the aliphatic polyketone.

  • Amine Addition: Add the primary amine (e.g., 1-(3-aminopropyl)piperidine) to the polyketone. The reaction can be performed solvent-less at elevated temperatures where the polyketone behaves as a viscous liquid.

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 3 hours.

  • Work-up: After the reaction, the modified polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent to remove any unreacted amine.

  • Characterization: The degree of functionalization can be determined by elemental analysis and spectroscopic methods such as ¹H NMR and FT-IR.

Table 2: Quantitative Data for Polyketone Functionalization [3]

PolymerFunctionalizing AmineCarbonyl Conversion (%)Ion Exchange Capacity (meq/g)Water Uptake (%)Thermal Decomposition Onset (°C)
PK-30_Pip-361-(3-aminopropyl)piperidine362.021250

Applications in Drug and Gene Delivery

The polymers synthesized using this compound as a precursor have significant potential in biomedical applications.

  • Cationic Polymers for Gene Delivery: The primary amine groups in polymers derived from monomers like N-(3-aminopropyl)methacrylamide can be protonated at physiological pH, rendering the polymer cationic. These cationic polymers can electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells, a crucial step in gene therapy.[4]

  • Functionalizable Polymers for Drug Conjugation: The reactive chloropropyl group, if retained in the polymer structure, or the primary amine itself, can be used for the covalent attachment of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated drug delivery systems with enhanced efficacy and reduced side effects.

Conclusion

This compound is a highly valuable and versatile building block in modern polymer chemistry. Its dual functionality enables the synthesis of a wide range of advanced polymeric materials with controlled architectures and tailored properties. The ability to create functional monomers for controlled radical polymerizations like ATRP and to directly functionalize polymer backbones through reactions like the Paal-Knorr synthesis opens up numerous possibilities for the development of novel materials for high-value applications, particularly in the biomedical field. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important chemical intermediate.

References

The Versatile Role of 3-Chloropropylamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropylamine (B7771022) hydrochloride (CAS No. 6276-54-6) is a bifunctional molecule that serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring a reactive primary amine and an alkyl chloride, allows for its versatile application in forming various heterocyclic and linear structures central to the framework of numerous drugs. This technical guide provides an in-depth exploration of the applications of 3-chloropropylamine hydrochloride in pharmaceutical synthesis, with a focus on its role in the creation of key intermediates. The guide includes a summary of its physicochemical properties, detailed experimental protocols for representative syntheses, and a discussion of its utility in the synthesis of precursors for drugs such as Rosuvastatin and Trimetazidine.

Introduction

The landscape of modern drug discovery and development is intrinsically linked to the availability of versatile and reactive chemical intermediates. This compound has emerged as a significant player in this field, offering a reliable and efficient means to introduce a three-carbon aminopropyl moiety into a molecular structure.[1] This bifunctionality is key to its utility, enabling it to participate in a variety of chemical transformations, including nucleophilic substitution and amination reactions.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free amine counterpart.[2] This guide will delve into the practical applications of this valuable intermediate in the synthesis of pharmaceutical compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 6276-54-6[3]
Molecular Formula C₃H₉Cl₂N[3]
Molecular Weight 130.02 g/mol [3]
Appearance Off-white to yellow-beige crystalline powder or chunks[3]
Melting Point 145-150 °C[4][5]
Solubility Soluble in water, DMSO, and methanol[3]
Purity Typically ≥98%[4]
InChI Key IHPRVZKJZGXTBQ-UHFFFAOYSA-N[2]
SMILES C(CN)CCl.Cl[6]

Applications in Pharmaceutical Intermediate Synthesis

This compound is a precursor in the synthesis of a variety of pharmaceutical intermediates. Its ability to undergo reactions at both the amino and chloro-functional groups makes it a valuable tool for medicinal chemists.

Synthesis of N-(3-chloropropyl)methacrylamide: An Exemplary Protocol

A detailed example of the utility of this compound is in the synthesis of N-(3-chloropropyl)methacrylamide, an intermediate that can be further functionalized. The following protocol is adapted from patent literature.[7]

Reaction Scheme:

G cluster_0 Reaction Conditions A 3-Chloropropylamine Hydrochloride C N-(3-chloropropyl)methacrylamide A->C B Methacrylic Anhydride B->C NaOH NaOH (aq) Toluene Toluene/Water

Figure 1: Synthesis of N-(3-chloropropyl)methacrylamide.

Experimental Protocol:

  • Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, add 32.5 g (0.25 mol) of this compound, 40 mL (0.27 mol) of methacrylic anhydride, 10 mL of toluene, and 100 mL of water.[7]

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.[7]

  • Base Addition: Slowly add 200 mL of a 10% sodium hydroxide (B78521) solution (0.5 mol) to the reaction mixture, ensuring the temperature does not exceed 5 °C.[7]

  • Reaction Monitoring: After the addition is complete, maintain the reaction at this temperature for one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material.[7]

  • Workup: Allow the reaction mixture to stand and separate into layers. Extract the aqueous layer twice with 10 mL of toluene. Combine the organic layers and wash them with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of saturated brine.[7]

  • Isolation: Dry the organic layer and concentrate it to obtain the product as a light yellow liquid.[7]

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)
3-Chloropropylamine HCl130.0232.50.25
Methacrylic Anhydride154.16~41.6 (40 mL)~0.27
Product Yield Purity
N-(3-chloropropyl)methacrylamide94%Not specified in source
Conceptual Synthesis of a Rosuvastatin Precursor

Rosuvastatin is a widely prescribed medication for lowering cholesterol.[8][9] Its structure contains a pyrimidine (B1678525) core. While direct synthesis from this compound is not the primary industrial route, a conceptual pathway can be envisioned where it is used to construct a side chain that is later attached to the pyrimidine ring. For instance, this compound could be used to introduce an aminopropyl group onto a suitable pyrimidine precursor.

HMG-CoA Reductase Pathway and Rosuvastatin's Mechanism of Action:

Rosuvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway responsible for cholesterol synthesis.[10][11]

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Intermediates Downstream Intermediates Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA Inhibition

Figure 2: HMG-CoA Reductase Pathway Inhibition by Rosuvastatin.

Conceptual Role in the Synthesis of Trimetazidine Precursors

Trimetazidine is an anti-anginal agent that acts as a metabolic modulator.[1] The core of its structure is a piperazine (B1678402) ring substituted with a 2,3,4-trimethoxybenzyl group.[12] While the common synthesis of Trimetazidine involves the reaction of piperazine with 2,3,4-trimethoxybenzaldehyde, this compound could conceptually be used in the synthesis of piperazine derivatives through cyclization reactions, although this is not the preferred industrial method.[13][14][15][16][17] For instance, the reaction of an N-substituted 3-chloropropylamine with another amine could lead to the formation of a piperazine ring.

Mechanism of Action of Trimetazidine:

Trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway by inhibiting the long-chain 3-ketoacyl-CoA thiolase.[18][19][20]

Trimetazidine_Mechanism cluster_Mitochondrion Mitochondrion FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis AcetylCoA_FA Acetyl-CoA BetaOxidation->AcetylCoA_FA AcetylCoA_G Acetyl-CoA Glycolysis->AcetylCoA_G ATP_FA ATP (less O₂ efficient) AcetylCoA_FA->ATP_FA TCA Cycle ATP_G ATP (more O₂ efficient) AcetylCoA_G->ATP_G TCA Cycle LC3KAT Long-chain 3-ketoacyl-CoA thiolase Trimetazidine Trimetazidine Trimetazidine->LC3KAT Inhibition

Figure 3: Mechanism of Action of Trimetazidine.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its bifunctional nature allows for the construction of complex molecular architectures, making it a key component in the development of a diverse range of therapeutic agents. The detailed experimental protocol provided serves as a practical example of its application, while the conceptual pathways for the synthesis of Rosuvastatin and Trimetazidine precursors highlight its potential in creating novel and established drug molecules. As the demand for innovative pharmaceuticals continues to grow, the importance of readily available and versatile building blocks like this compound will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation using 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental class of organic reactions for the formation of carbon-nitrogen bonds. The introduction of an aminopropyl group into a molecule is a common strategy in medicinal chemistry and drug development to enhance pharmacological properties such as solubility, bioavailability, and target binding affinity. 3-Chloropropylamine (B7771022) hydrochloride is a versatile and valuable bifunctional reagent for this purpose, acting as a propyl amine synthon.[1][2] Its hydrochloride salt form enhances stability and ease of handling compared to the free amine.[2] This document provides a detailed protocol for the N-alkylation of secondary amines using 3-chloropropylamine hydrochloride.

The reaction proceeds via a nucleophilic substitution mechanism, where the amine substrate attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloride salt of the starting material and the hydrogen chloride generated during the reaction.

Applications in Drug Development

The aminopropyl moiety introduced by this reagent is a common structural motif in a wide range of biologically active compounds. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including agents targeting neurological disorders, as well as in the development of agrochemicals and specialty chemicals.[3]

General Reaction Scheme

The general reaction for the N-alkylation of a secondary amine with this compound is depicted below:

R₂NH + ClCH₂CH₂CH₂NH₂·HCl --(Base)--> R₂NCH₂CH₂CH₂NH₂ + Base·HCl + HCl

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • This compound (98% purity)

  • Secondary amine (e.g., piperidine, morpholine, or a substituted aniline)

  • Anhydrous base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (B128534) (Et₃N))

  • Anhydrous polar aprotic solvent (e.g., acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO))

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol (B129727), dichloromethane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 equivalent), this compound (1.0-1.2 equivalents), and a suitable anhydrous base (2.5-3.0 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous solvent (e.g., acetonitrile or DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). The optimal temperature and reaction time will depend on the reactivity of the amine substrate and should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the consumption of the starting materials by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid precipitate (inorganic salts) is present, remove it by filtration.

    • If the solvent is DMF or DMSO, it is often beneficial to dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the organic solution to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, MS, IR).

Data Presentation

The following table summarizes representative substrates and their corresponding N-alkylated products. Yields are highly dependent on the specific substrate and reaction conditions used.

Substrate (Secondary Amine)Alkylating AgentBaseSolventProductTypical Yield (%)
PiperidineThis compoundK₂CO₃Acetonitrile1-(3-Aminopropyl)piperidine70-90
MorpholineThis compoundK₂CO₃Acetonitrile4-(3-Aminopropyl)morpholine65-85
N-MethylanilineThis compoundNa₂CO₃DMFN-(3-Aminopropyl)-N-methylaniline50-70
IndoleThis compoundNaHDMF1-(3-Aminopropyl)-1H-indole40-60

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Analysis Reactants Secondary Amine 3-Chloropropylamine HCl Base (e.g., K₂CO₃) Reaction Reaction (Stirring at 60-80 °C) Reactants->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure N-Alkylated Product Purification->Product

Caption: Workflow for the N-alkylation of a secondary amine using this compound.

References

Application Notes and Protocols: Amination Reactions with 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-chloropropylamine (B7771022) hydrochloride as a versatile bifunctional reagent in amination reactions. This key intermediate is widely utilized in the synthesis of pharmaceuticals and other fine chemicals due to its ability to introduce a propylamino moiety or to be used as a backbone for further functionalization.[1]

Introduction

3-Chloropropylamine hydrochloride is a stable, crystalline solid featuring both a primary amine (as its hydrochloride salt) and a primary alkyl chloride.[1] This dual reactivity allows it to participate in a variety of chemical transformations, most notably N-alkylation and acylation reactions. To utilize its nucleophilic amine, a base is required to neutralize the hydrochloride salt. The electrophilic chloropropyl group can subsequently be used to alkylate other nucleophiles, making it a valuable building block in multi-step syntheses.

Key Reaction Types and Mechanisms

The primary applications of this compound in amination chemistry involve two main pathways:

  • Acylation of the Primary Amine: The free amine, after neutralization, can react as a nucleophile with acylating agents such as acid chlorides or anhydrides to form an amide bond. The chloro-group remains available for subsequent reactions.

  • N-Alkylation using the Chloropropyl Group: The alkyl chloride end of the molecule serves as an electrophile, reacting with primary or secondary amines in a nucleophilic substitution reaction to form a new carbon-nitrogen bond. This is a common strategy for introducing a 3-aminopropyl side chain or for the synthesis of heterocyclic compounds like piperazines.

A general workflow for these reactions is depicted below.

G cluster_0 General Workflow for Amination Reactions cluster_1 Pathway A: Acylation cluster_2 Pathway B: N-Alkylation start Start: 3-Chloropropylamine Hydrochloride base_add 1. Base Addition (e.g., NaOH, K2CO3, Et3N) start->base_add free_amine Free 3-Chloropropylamine base_add->free_amine acylation 2a. Acylating Agent (e.g., Acyl Chloride, Anhydride) free_amine->acylation Reacts as nucleophile alkylation 2b. Nucleophilic Amine (Primary or Secondary) free_amine->alkylation Reacts as electrophile product_a N-(3-chloropropyl)amide acylation->product_a product_b N-Alkyl-(3-aminopropyl)amine or Heterocycle alkylation->product_b

Caption: General reaction pathways for this compound.

Tabulated Reaction Conditions

The following tables summarize various reaction conditions for amination using this compound or its close analogue, 1-bromo-3-chloropropane (B140262). The conditions for the bromo-analogue are often transferable to the chloro-compound, sometimes requiring slightly longer reaction times or higher temperatures.

Table 1: Acylation of this compound

Acylating AgentAmine SubstrateBaseSolvent(s)Temperature (°C)Time (h)Yield (%)
Methacrylic Anhydride (B1165640)3-Chloropropylamine HClSodium Hydroxide (B78521)Toluene (B28343) / Water0 - 5194

Table 2: N-Alkylation of Secondary Amines

Amine SubstrateAlkylating AgentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)
Hexamethyleneimine1-Bromo-3-chloropropanePotassium CarbonateMTBE / Cyclohexane< 35~1.5Not specified
1-(3-chlorophenyl)piperazine (B195711)1-Bromo-3-chloropropaneSodium HydroxideAcetone (B3395972) / Water25 - 301572.6

Detailed Experimental Protocols

Protocol 1: Acylation - Synthesis of N-(3-chloropropyl)methacrylamide

This protocol details the reaction of this compound with methacrylic anhydride.

Materials:

  • This compound (32.5 g, 0.25 mol)

  • Methacrylic anhydride (40 mL, 0.27 mol)

  • Toluene (10 mL)

  • 10% Sodium hydroxide solution (200 mL, 0.5 mol)

  • Water (100 mL)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Ice-water bath

  • Reaction flask equipped with a stirrer and dropping funnel

Procedure:

  • In a reaction flask, combine this compound (32.5 g), methacrylic anhydride (40 mL), toluene (10 mL), and water (100 mL).

  • Stir the mixture and cool the reaction flask to 0-5 °C using an ice-water bath.

  • Slowly add the 10% sodium hydroxide solution (200 mL) dropwise, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, maintain the reaction at 0-5 °C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to stand and separate into layers.

  • Extract the aqueous layer twice with 10 mL portions of toluene.

  • Combine all organic layers and wash sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of saturated brine.

  • Dry the organic layer and concentrate it to obtain the product as a light yellow liquid (approximately 38 g, 94% yield).

Protocol 2: N-Alkylation of a Secondary Amine - Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

This protocol describes the alkylation of a substituted piperazine (B1678402) with a 3-halopropane derivative. The conditions are illustrative for the N-alkylation of secondary amines.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride (100 g, 0.43 mol)

  • 1-Bromo-3-chloropropane (143.6 g, 0.911 mol)

  • Sodium hydroxide (46 g, 1.15 mol)

  • Acetone (300 mL)

  • Water (500 mL)

  • Reaction flask with a stirrer

Procedure:

  • To a mixture of 1-(3-chlorophenyl)piperazine hydrochloride (100 g) in acetone (300 mL) and water (500 mL) in a reaction flask, add sodium hydroxide (46 g).

  • Stir the mixture at 25-30 °C and add 1-bromo-3-chloropropane (143.6 g).

  • Continue stirring the reaction mixture for 15 hours at the same temperature.

  • Monitor the reaction's progress by TLC.

  • Upon completion, stop stirring and allow the mixture to settle, resulting in the formation of two layers.

  • Separate the lower organic layer.

  • Evaporate the solvent from the organic layer under reduced pressure to isolate the product as a pale yellow oily substance (Yield: 72.6%).

Logical Relationships in Synthesis

The use of this compound often involves a multi-step synthesis where the initial amination is a key step. The following diagram illustrates a logical sequence for creating a more complex molecule.

G A 3-Chloropropylamine Hydrochloride B Base Treatment A->B C Free Amine (Nucleophile) B->C E N-(3-chloropropyl)amide Intermediate C->E Acylation D Acylating Agent D->E G Final Product (e.g., Piperazine derivative) E->G N-Alkylation F Secondary Amine (Nucleophile) F->G

Caption: A logical workflow for a two-step synthesis.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of pharmaceutical compounds. The protocols and data presented here demonstrate its utility in both acylation and N-alkylation reactions. By carefully selecting the base, solvent, and reaction temperature, researchers can effectively control the reaction pathway to achieve high yields of the desired aminated products.

References

Application Notes and Protocols: Synthesis and Utility of Amine-Functionalized Polyacrylamide using 3-Chloropropylamine Hydrochloride for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of amine-functionalized polyacrylamide, utilizing 3-Chloropropylamine hydrochloride as a key starting material for the amine-bearing monomer. Detailed protocols cover the synthesis of the functional monomer, N-(3-aminopropyl)methacrylamide hydrochloride (APMA), and its subsequent copolymerization with acrylamide (B121943) to generate a functional polymer scaffold. Furthermore, a detailed experimental workflow is presented for the application of this polymer in a targeted drug delivery system, specifically for the delivery of a PI3K inhibitor to HER2-positive cancer cells, thereby interfering with the critical PI3K/Akt signaling pathway.

Introduction

Polyacrylamide-based hydrogels are extensively utilized in biomedical research due to their biocompatibility and tunable physical properties.[1] The incorporation of functional groups, such as primary amines, into the polyacrylamide backbone significantly enhances their utility, enabling the covalent attachment of therapeutic agents, targeting moieties, and imaging labels.[2][3] this compound serves as a versatile and cost-effective precursor for synthesizing amine-containing monomers, which can then be integrated into the polymer structure.[4]

This document outlines the synthetic strategy starting from this compound to produce amine-functionalized polyacrylamide. It further details the application of this functionalized polymer in creating a targeted drug delivery vehicle designed to inhibit the PI3K/Akt signaling pathway in HER2-positive cancer cells, a pathway frequently implicated in tumor cell proliferation and survival.[4][5][6]

Synthesis of Amine-Functionalized Polyacrylamide

The synthesis is a two-stage process: first, the synthesis of the functional monomer, N-(3-aminopropyl)methacrylamide hydrochloride (APMA), from this compound, followed by the copolymerization of APMA with acrylamide.

Stage 1: Synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (APMA)

This protocol is adapted from a novel synthetic route that avoids costly amino-protecting reagents.[3] The overall reaction scheme is depicted below.

Synthesis_Scheme CPAH 3-Chloropropylamine hydrochloride NCPA N-(3-Chloropropyl) methacrylamide CPAH->NCPA Acylation MA Methacrylic Anhydride (B1165640) MA->NCPA Intermediate N-[N'-(methacryl)-3-aminopropyl] phthalimide (B116566) NCPA->Intermediate Nucleophilic Substitution Gabriel Gabriel Synthesis (Potassium Phthalimide) Gabriel->Intermediate APM N-(3-aminopropyl) methacrylamide Intermediate->APM Amine Deprotection Hydrazinolysis Hydrazinolysis Hydrazinolysis->APM APMA N-(3-aminopropyl)methacrylamide hydrochloride (APMA) APM->APMA Salt Formation HCl_acid Hydrochloric Acidification HCl_acid->APMA

Caption: Synthesis of APMA from this compound.

Experimental Protocol:

  • Acylation: In a reaction vessel, combine this compound (1 equivalent) and methacrylic anhydride (1.1 equivalents). Cool the mixture in an ice bath and slowly add a 10% sodium hydroxide (B78521) solution to maintain a pH of 8-9, keeping the temperature below 10°C. Stir vigorously for 2-3 hours.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-(3-Chloropropyl)methacrylamide.

  • Gabriel Synthesis: Dissolve the N-(3-Chloropropyl)methacrylamide (1 equivalent) in dimethylformamide (DMF) and add potassium phthalimide (1.1 equivalents). Heat the mixture to 80-90°C and stir for 4-6 hours.

  • Hydrazinolysis: Cool the reaction mixture and add hydrazine (B178648) hydrate (B1144303) (1.5 equivalents). Heat to 60-70°C and stir for 3-4 hours. A precipitate will form.

  • Isolation of APM: Filter the mixture and wash the precipitate with ethanol (B145695). Concentrate the filtrate under reduced pressure to obtain crude N-(3-aminopropyl)methacrylamide (APM).

  • Acidification: Dissolve the crude APM in ethanol and cool in an ice bath. Slowly add a concentrated solution of hydrochloric acid until the pH reaches 2-3. The product, N-(3-aminopropyl)methacrylamide hydrochloride (APMA), will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Stage 2: Copolymerization of Acrylamide and APMA

This protocol describes the free radical copolymerization to form poly(acrylamide-co-N-(3-aminopropyl)methacrylamide).

Experimental Protocol:

  • Monomer Solution Preparation: In a flask, dissolve acrylamide (varied molar ratio) and APMA (varied molar ratio) in deionized water. Add a cross-linking agent such as N,N'-methylenebisacrylamide (MBA) if a hydrogel is desired.

  • Initiation: Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes. Add an initiator, such as ammonium (B1175870) persulfate (APS), and an accelerator, like N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 4-6 hours).

  • Purification: Precipitate the resulting polymer in a large excess of a non-solvent like methanol. Redissolve the polymer in water and dialyze against deionized water for 48 hours to remove unreacted monomers and initiator.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final amine-functionalized polyacrylamide as a white, fluffy solid.

Data Presentation: Polymer Synthesis Parameters

ParameterValue/RangePurpose
Acrylamide:APMA Molar Ratio99:1 to 90:10To control the degree of amine functionalization
Monomer Concentration5-15% (w/v)Influences molecular weight and reaction kinetics
Initiator (APS) Concentration0.1-0.5 mol% (relative to total monomers)Controls the rate of polymerization
Cross-linker (MBA) Concentration0.5-2 mol% (for hydrogels)Determines the swelling ratio and mechanical properties of the hydrogel
Reaction Temperature50-70 °CAffects the rate of polymerization and initiator decomposition
Reaction Time2-8 hoursInfluences monomer conversion and polymer molecular weight

Characterization Data

Characterization TechniqueExpected Results for Amine-Functionalized Polyacrylamide
FTIR Spectroscopy Characteristic peaks for amide C=O stretch (~1660 cm⁻¹), N-H bend (~1610 cm⁻¹), and N-H stretch (~3200-3400 cm⁻¹). The presence of APMA will introduce additional C-H stretching and bending vibrations.[7][8][9][10][11]
¹H NMR Spectroscopy Broad peaks corresponding to the polymer backbone. Specific peaks for the propyl chain and amine group of the APMA units.
Gel Permeation Chromatography (GPC) To determine the average molecular weight and polydispersity index of the polymer.

Application in Targeted Drug Delivery

This section details the use of the synthesized amine-functionalized polyacrylamide for the targeted delivery of a PI3K inhibitor to HER2-positive breast cancer cells.

Background: HER2 and the PI3K/Akt Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key driver of tumorigenesis.[12][13] Activation of HER2 leads to the downstream activation of several signaling cascades, including the PI3K/Akt pathway, which promotes cell proliferation, survival, and resistance to therapy.[1][4][5][6] Therefore, targeting the PI3K/Akt pathway in HER2-positive cancer cells is a promising therapeutic strategy.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_delivery Therapeutic Intervention HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Polymer Amine-Functionalized Polyacrylamide Polymer->PI3K Delivers Inhibitor to PI3Ki PI3K Inhibitor

Caption: Targeted inhibition of the PI3K/Akt pathway.

Experimental Workflow for Drug Delivery

Workflow start Start: Synthesized Amine- Functionalized Polyacrylamide drug_loading Drug Loading: Covalent conjugation of PI3K inhibitor start->drug_loading purification Purification: Dialysis to remove unbound drug drug_loading->purification characterization Characterization: Drug loading efficiency (DLE) and encapsulation efficiency (EE) purification->characterization treatment Treatment: Incubate cells with drug-polymer conjugate characterization->treatment cell_culture Cell Culture: HER2-positive breast cancer cell line (e.g., SK-BR-3) cell_culture->treatment analysis Analysis: Cell viability assay (MTT), Western blot for p-Akt treatment->analysis end End: Assess therapeutic efficacy analysis->end

Caption: Experimental workflow for drug delivery application.

Experimental Protocols:

  • Drug Conjugation:

    • Dissolve the amine-functionalized polyacrylamide in a suitable buffer (e.g., PBS pH 7.4).

    • Activate the carboxyl group of a PI3K inhibitor (if present) using EDC/NHS chemistry.

    • Add the activated drug to the polymer solution and stir at room temperature for 12-24 hours to form a stable amide bond.

    • Alternatively, use a linker molecule if direct conjugation is not feasible.

  • Purification and Characterization:

    • Purify the drug-polymer conjugate by dialysis against a relevant buffer to remove unreacted drug and coupling agents.

    • Determine the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using UV-Vis spectroscopy or HPLC by quantifying the amount of conjugated drug.

  • In Vitro Cell Studies:

    • Culture HER2-positive breast cancer cells (e.g., SK-BR-3) under standard conditions.

    • Treat the cells with varying concentrations of the drug-polymer conjugate.

    • Perform a cell viability assay (e.g., MTT assay) after 48-72 hours to determine the cytotoxic effect.

    • Lyse the treated cells and perform Western blotting to analyze the levels of phosphorylated Akt (p-Akt) to confirm the inhibition of the PI3K/Akt pathway.

Data Presentation: Drug Loading and Release

ParameterTypical RangeMethod of Determination
Drug Loading Efficiency (DLE) 5-15% (w/w)UV-Vis Spectroscopy, HPLC[14]
Encapsulation Efficiency (EE) 70-95%UV-Vis Spectroscopy, HPLC
In Vitro Drug Release (at pH 5.5) 60-80% over 48hDialysis method with UV-Vis/HPLC analysis
In Vitro Drug Release (at pH 7.4) 20-40% over 48hDialysis method with UV-Vis/HPLC analysis

Note: Drug release is often pH-dependent due to the protonation of the amine groups at lower pH, which can facilitate drug release in the acidic environment of endosomes and lysosomes.

Conclusion

The use of this compound as a precursor for the synthesis of amine-functionalized polyacrylamide provides a robust and versatile platform for various biomedical applications. The protocols detailed herein offer a clear pathway for the synthesis, characterization, and application of these polymers in the targeted delivery of therapeutic agents. The ability to specifically target signaling pathways critical for cancer cell survival, such as the PI3K/Akt pathway in HER2-positive breast cancer, highlights the significant potential of this technology in the development of advanced and more effective cancer therapies.

References

Application Notes and Protocols for the Purification of Products from 3-Chloropropylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of reaction products derived from 3-chloropropylamine (B7771022) hydrochloride. This versatile building block is frequently used in the synthesis of pharmaceutical intermediates and other fine chemicals, making efficient purification critical for obtaining high-purity compounds.[1] The primary amine and alkyl chloride functionalities allow for a wide range of reactions, including N-alkylation and acylation. The resulting products are typically substituted amines, which require specific purification strategies.

Core Purification Techniques

The choice of purification method depends on the properties of the target compound, the nature of the impurities, and the scale of the reaction. The most common and effective techniques for products of 3-chloropropylamine hydrochloride reactions are liquid-liquid extraction, column chromatography, and recrystallization.

A general workflow for the purification of these products is outlined below:

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Quenching, Initial Extraction) crude->workup organic_layer Crude Organic Layer workup->organic_layer extraction Liquid-Liquid Extraction (Acid-Base) organic_layer->extraction For ionizable amines chromatography Column Chromatography organic_layer->chromatography For oils or non-crystalline solids recrystallization Recrystallization organic_layer->recrystallization For crystalline solids filtration Filtration / Isolation extraction->filtration chromatography->filtration recrystallization->filtration pure_product Pure Product filtration->pure_product

General purification workflow for products of this compound reactions.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key aspects of the primary purification techniques for products derived from this compound.

ParameterLiquid-Liquid (Acid-Base) ExtractionColumn ChromatographyRecrystallization
Principle Partitioning between immiscible liquids based on pH-dependent solubility.Differential partitioning between a stationary and a mobile phase based on polarity.[2]Difference in solubility of the compound and impurities in a solvent at different temperatures.[2]
Typical Purity Achieved Good (>95%)Good to Excellent (>99% possible)[2]Excellent (>99%)
Typical Yield High (>90%)Variable (60-90%), dependent on separation efficiency.Moderate to High (>80%)[2]
Scalability Excellent, easily scalable.Scalable, but can be costly and time-consuming for large quantities.Excellent for large quantities.
Time Consumption Fast.Can be time-consuming.Slower, requires cooling and drying time.
Cost-Effectiveness High (low solvent and material cost).Moderate (cost of silica (B1680970) gel and large solvent volumes).High (solvent can often be recycled).
Applicability Best for basic amine products to separate from neutral or acidic impurities.Wide range of compounds, including oils and non-crystalline solids.[2]Crystalline, thermally stable solids.[2]

Experimental Protocols

Case Study: Synthesis and Purification of N-(3-chloropropyl)methacrylamide

A common reaction involving this compound is its acylation with an acid anhydride. The following protocol details the synthesis of N-(3-chloropropyl)methacrylamide and its subsequent purification.

References

Recrystallization Protocol for 3-Chloropropylamine Hydrochloride: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the purification of 3-Chloropropylamine hydrochloride via recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development to obtain a high-purity solid product. This document outlines two effective recrystallization methods: a single-solvent recrystallization using isopropanol (B130326) and a dual-solvent recrystallization with a methanol (B129727) and diethyl ether system. Detailed experimental procedures, safety precautions, and expected outcomes are presented. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceutical compounds and polymers. The purity of this reagent is critical for the successful and predictable outcome of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at varying temperatures. This process involves dissolving the impure solid in a hot solvent and allowing it to slowly cool, leading to the formation of pure crystals.

This application note details two optimized protocols for the recrystallization of this compound to enhance its purity.

Materials and Methods

Materials
  • Crude this compound (purity <95%)

  • Isopropanol (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Diethyl ether (ACS grade or higher)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Melting point apparatus

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with the skin and eyes.

  • The organic solvents used are flammable. Avoid open flames and use a heating mantle or a steam bath for heating.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Experimental Protocols

Two primary methods for the recrystallization of this compound are presented below. The choice of method may depend on the nature of the impurities and the desired scale of purification.

Protocol 1: Single-Solvent Recrystallization from Isopropanol

This method is suitable when a single solvent can effectively dissolve the compound at an elevated temperature and yield crystals upon cooling.

  • Dissolution: Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20-30 mL) to the flask.

  • Heating: Gently heat the mixture to the boiling point of isopropanol (approximately 82 °C) while stirring. Gradually add more hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Dual-Solvent Recrystallization from Methanol and Diethyl Ether

This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol (the "solvent").

  • Addition of Anti-Solvent: While the solution is still hot, slowly add diethyl ether (the "anti-solvent") dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of methanol and diethyl ether (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the expected quantitative data from the recrystallization of this compound.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Purity ~95%>98%[1]
Melting Point 145-150 °C (broad range)148-152 °C (narrow range)[2]
Appearance Off-white to yellowish solidWhite crystalline solid[2]
Typical Yield N/A80-90%

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the single-solvent recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude 3-Chloropropylamine hydrochloride solvent Add Minimum Hot Isopropanol crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Isopropanol vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the single-solvent recrystallization of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 3-Chloropropylamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 3-Chloropropylamine (B7771022) Hydrochloride and its common derivatives, such as N-acyl and Schiff base derivatives. The protocols herein describe the use of various analytical techniques including chromatography, spectroscopy, and titration to ensure the identity, purity, and quality of these compounds.

Characterization of 3-Chloropropylamine Hydrochloride

This compound is a primary alkyl halide and an amine salt, making it a versatile reagent in organic synthesis. Its proper characterization is crucial for its use in subsequent reactions.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, this compound is not readily detectable by UV spectroscopy. A High-Performance Liquid Chromatography method with Refractive Index detection (HPLC-RI) is a suitable method for its analysis.

Experimental Protocol: HPLC-RI for the Assay of this compound

  • Instrumentation: HPLC system equipped with a refractive index detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in water.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detector Temperature: 35 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Note: It has been observed that the use of an ion-pairing agent like HFBA may lead to the appearance of two peaks, potentially corresponding to the chloride and heptafluorobutyrate salts of the amine.[1] Method development and validation should be performed to ensure accurate quantification.

Data Presentation

ParameterTypical Value
Retention Time (tR)~13 minutes (as HFBA salt)[1]
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Spectroscopic Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Concentration: Approximately 10-20 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition: Standard 1H and 13C{1H} pulse programs.

Data Presentation

1H NMR (400 MHz, DMSO-d6) [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.34br s3H-NH3+
3.77t2H-CH2-Cl
2.89t2H-CH2-NH3+
2.07p2H-CH2-CH2-CH2-

13C NMR (100 MHz, DMSO-d6)

Chemical Shift (δ) ppmAssignment
~41.5-CH2-Cl
~37.0-CH2-NH3+
~30.0-CH2-CH2-CH2-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: Prepare a KBr (Potassium Bromide) pellet containing approximately 1% of the sample.

  • Acquisition: Scan from 4000 to 400 cm-1.

Data Presentation

Wavenumber (cm-1)IntensityAssignment of Absorption Band
~3400-2800Strong, BroadN-H stretch (amine salt)
~2950MediumC-H stretch (aliphatic)
~1600MediumN-H bend (amine salt)
~1450MediumC-H bend (scissoring)
~730StrongC-Cl stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or water at a concentration of approximately 100 µg/mL and infuse into the mass spectrometer.

Data Presentation

m/zProposed Fragment Ion
94.05[M+H]+ (protonated 3-chloropropylamine)
58.07[M+H - HCl]+
Titrimetric Methods

The purity of this compound can be determined by titrating the chloride content.

Experimental Protocol: Argentometric Titration

  • Reagents: 0.1 M Silver Nitrate (AgNO3) solution, potassium chromate (B82759) indicator.

  • Procedure:

    • Accurately weigh about 200-300 mg of the sample and dissolve it in 50 mL of deionized water.

    • Add 1 mL of potassium chromate indicator solution.

    • Titrate with standardized 0.1 M AgNO3 solution until a permanent reddish-brown precipitate is formed.

  • Calculation: The percentage purity is calculated based on the consumption of AgNO3.

This method is used to determine the water content in the sample.

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: Karl Fischer Titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (e.g., HYDRANAL™-Coulomat AG for coulometric titration). For strongly basic amines, a neutralizing agent like benzoic acid can be added to the anolyte.[3]

  • Procedure:

    • Standardize the Karl Fischer reagent.

    • Accurately weigh a suitable amount of the sample and transfer it to the titration vessel.

    • Titrate to the electrometric endpoint.

  • Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed.[4]

Characterization of this compound Derivatives

N-Acyl Derivatives (e.g., N-(3-chloropropyl)acetamide)

N-acylation of this compound yields amide derivatives, which are important intermediates in drug synthesis.

Analytical Workflow for N-Acyl Derivatives

Start N-Acyl Derivative Synthesis TLC Reaction Monitoring (TLC) Start->TLC Purification Purification (Column Chromatography/Recrystallization) TLC->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR 1H & 13C NMR Structure_Confirmation->NMR Structure FTIR FTIR Structure_Confirmation->FTIR Functional Groups MS Mass Spectrometry Structure_Confirmation->MS Molecular Weight Purity Purity Assessment Structure_Confirmation->Purity HPLC HPLC Purity->HPLC End Characterized Product HPLC->End

Caption: Workflow for the characterization of N-acyl derivatives.

Data Presentation for N-(3-chloropropyl)acetamide

1H NMR (400 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0br s1H-NH-
3.61t2H-CH2-Cl
3.40q2H-CH2-NH-
2.01p2H-CH2-CH2-CH2-
1.98s3H-C(O)CH3

FTIR (KBr Pellet)

Wavenumber (cm-1)IntensityAssignment of Absorption Band
~3280StrongN-H stretch (amide)
~3080MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)
~730StrongC-Cl stretch

Mass Spectrometry (EI)

m/zProposed Fragment Ion
135/137[M]+• (molecular ion peak with Cl isotope pattern)
92[M - CH3CO]+
73[M - CH2Cl]+
43[CH3CO]+ (base peak)
Schiff Base Derivatives

Condensation of 3-chloropropylamine with aldehydes or ketones forms Schiff base derivatives, which have applications in coordination chemistry and as synthetic intermediates.

Signaling Pathway for Schiff Base Formation and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Amine 3-Chloropropylamine Condensation Condensation Reaction Amine->Condensation Carbonyl Aldehyde/Ketone Carbonyl->Condensation Schiff_Base Schiff Base Product Condensation->Schiff_Base NMR NMR (1H, 13C) Schiff_Base->NMR Imine Proton/Carbon FTIR FTIR Schiff_Base->FTIR C=N Stretch UV_Vis UV-Vis Schiff_Base->UV_Vis π-π* Transition

Caption: Synthesis and characterization of Schiff base derivatives.

Data Presentation for a Generic Schiff Base Derivative (R-CH=N-(CH2)3Cl)

1H NMR (400 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.5s1H-CH=N- (imine proton)
~7.2-7.8m-Aromatic protons (if R is aryl)
~3.6t2H-CH2-Cl
~3.5t2H-N-CH2-
~2.1p2H-CH2-CH2-CH2-

FTIR (KBr Pellet)

Wavenumber (cm-1)IntensityAssignment of Absorption Band
~3050MediumC-H stretch (aromatic/vinylic)
~2950MediumC-H stretch (aliphatic)
~1620-1650StrongC=N stretch (imine)
~730StrongC-Cl stretch

Method Validation Considerations

For use in regulated environments, the analytical methods described should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Note: NMR Spectroscopic Analysis of 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For pharmaceutical development and quality control, NMR provides critical information on molecular structure, purity, and conformation. This application note details the NMR spectroscopic analysis of 3-Chloropropylamine hydrochloride, a compound used in the synthesis of various polymers and pharmaceutical intermediates.[1][2] The protocols and data presented herein serve as a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The spectra were recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆) with the addition of Deuterium (B1214612) Oxide (D₂O).[3][4]

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆ / D₂O at 400 MHz.

AssignmentChemical Shift (ppm)MultiplicityIntegration
-NH₃⁺8.34Broad Singlet3H
-CH₂-Cl3.770Triplet2H
-CH₂-NH₃⁺2.892Triplet2H
-CH₂-CH₂-CH₂-2.073Quintet2H

Data sourced from ChemicalBook.[3]

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆ / D₂O.

AssignmentChemical Shift (ppm)
-CH₂-Cl41.5
-CH₂-NH₃⁺37.0
-CH₂-CH₂-CH₂-30.5

Note: Specific ¹³C chemical shift values were not explicitly available in the provided search results, but the presence of a ¹³C NMR spectrum in DMSO-d6 / D2O is confirmed.[4] The values provided are typical for such a structure and should be confirmed experimentally.

Experimental Protocols

This section provides a detailed methodology for the preparation and NMR analysis of this compound.

Materials:

  • This compound (purity ≥ 98%)[1][2]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, NMR grade)

  • Deuterium Oxide (D₂O, NMR grade)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation Protocol:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Securely cap the NMR tube and vortex the sample until the solid is completely dissolved.

  • Add one drop of D₂O to the solution. This will exchange the acidic protons of the ammonium (B1175870) group (-NH₃⁺) with deuterium, which can be useful for peak identification as the -NH₃⁺ peak will disappear or significantly decrease in intensity.[5]

  • Gently mix the sample again to ensure homogeneity.

NMR Data Acquisition Protocol:

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H and the DMSO-d₆ peak to 39.52 ppm for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

Molecular Structure and ¹H NMR Assignments:

G cluster_0 This compound Structure cluster_1 ¹H NMR Assignments Cl Cl C1 C Cl->C1 C2 C C1->C2 A A: -CH₂-Cl (3.770 ppm, t) C1->A C3 C C2->C3 B B: -CH₂-CH₂-CH₂- (2.073 ppm, q) C2->B N N⁺H₃ C3->N C C: -CH₂-N⁺H₃ (2.892 ppm, t) C3->C D D: -N⁺H₃ (8.34 ppm, br s) N->D HCl Cl⁻

Caption: Molecular structure of this compound with ¹H NMR assignments.

Experimental Workflow for NMR Analysis:

G prep Sample Preparation (Dissolve in DMSO-d₆ + D₂O) insert Insert Sample into Spectrometer prep->insert setup Instrument Setup (Lock, Shim, Tune) insert->setup acq_h1 ¹H NMR Acquisition setup->acq_h1 acq_c13 ¹³C NMR Acquisition setup->acq_c13 process Data Processing (FT, Phase, Baseline Correction) acq_h1->process acq_c13->process analysis Spectral Analysis (Peak Picking, Integration, Assignment) process->analysis

References

Application Note: Mass Spectrometry of 3-Chloropropylamine Hydrochloride and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloropropylamine hydrochloride is a bifunctional molecule containing both a primary amine and a primary alkyl chloride. This dual reactivity makes it a versatile building block in organic synthesis but also susceptible to various side reactions, leading to a range of potential impurities in a reaction mixture. Accurate identification and characterization of these products are crucial for process optimization, quality control, and regulatory compliance in pharmaceutical and chemical industries. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for this purpose. This application note provides a detailed protocol and data for the analysis of this compound and its common reaction products using mass spectrometry.

Common Reactions of this compound

Under various reaction conditions (e.g., changes in pH, temperature, or the presence of other nucleophiles), 3-Chloropropylamine can undergo several transformations:

  • Intramolecular Cyclization: The amine group can act as an internal nucleophile, displacing the chloride to form a four-membered ring, azetidine .

  • Intermolecular Reaction (Dimerization): One molecule can react with another. For instance, the amine of one molecule can displace the chloride of another, leading to the formation of dimers like bis(3-aminopropyl)amine . Further reactions can lead to trimers and polymers. Another potential dimeric product is N,N'-Bis(3-aminopropyl)-1,3-propanediamine .

  • Hydrolysis: In the presence of water, the alkyl chloride can be hydrolyzed to yield 3-amino-1-propanol .

Mass Spectrometry Data of 3-Chloropropylamine and Its Reaction Products

The following table summarizes the key mass spectrometry data for 3-Chloropropylamine and its most common reaction products. The fragmentation patterns are based on typical electron ionization (EI) mass spectrometry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key m/z values and Interpretation
3-Chloropropylamine C₃H₈ClN93.55M+• : 93/95 (isotopic pattern for Cl, ratio ~3:1). Fragments : 58 ([M-Cl]+), 30 ([CH₂NH₂]+, base peak).
Azetidine C₃H₇N57.10M+• : 57. Fragments : 42 ([M-CH₃]+), 28 ([M-C₂H₅]+ or [CH₂=NH₂]+).
3-Amino-1-propanol C₃H₉NO75.11M+• : 75 (often weak or absent). Fragments : 57 ([M-H₂O]+), 44 ([CH₂=CHOH]+), 30 ([CH₂NH₂]+, base peak).[1][2]
Bis(3-aminopropyl)amine C₆H₁₇N₃131.22M+• : 131. Fragments : 114 ([M-NH₃]+), 87, 73, 58, 44, 30. Alpha cleavage is a dominant fragmentation pathway.
N,N'-Bis(3-aminopropyl)-1,3-propanediamine C₉H₂₄N₄188.31M+• : 188. Fragments : Due to the larger size and multiple amine groups, fragmentation will be complex, involving multiple alpha cleavages. Expected fragments would include iminium ions at m/z 30, 44, 58, 72, etc., resulting from cleavages along the alkyl chains.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

a) For Direct Infusion/GC-MS of Reaction Mixtures (for volatile products like azetidine):

  • Dilute the reaction mixture in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1-10 µg/mL.

  • If the sample contains non-volatile salts, consider a liquid-liquid extraction. For example, basify the aqueous reaction mixture and extract with an organic solvent like dichloromethane.

  • Filter the diluted sample through a 0.22 µm syringe filter before analysis.

b) For LC-MS Analysis (for less volatile products):

  • Dilute the sample in the mobile phase to a concentration of 1-10 µg/mL.

  • If the reaction mixture is complex, solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

  • Ensure the final sample is free of precipitates.

Mass Spectrometry Analysis

The choice of ionization technique and analyzer will depend on the specific goals of the analysis.

a) Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products:

  • GC Column: A polar column (e.g., DB-WAX or equivalent) is suitable for separating amines.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 30-300.

b) Liquid Chromatography-Mass Spectrometry (LC-MS) for a Broader Range of Products:

  • LC Column: A C18 column is a good starting point for reversed-phase chromatography. For highly polar amines, a HILIC column may be more appropriate.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is a common choice for positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for amines.

  • MS Analyzer: Triple Quadrupole (for targeted quantification) or TOF/Orbitrap (for high-resolution accurate mass measurements).

  • Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Visualizations

Reaction Pathway of this compound

reaction_pathway reactant 3-Chloropropylamine Hydrochloride product1 Azetidine reactant->product1 Intramolecular Cyclization product2 Bis(3-aminopropyl)amine (Dimer) reactant->product2 Intermolecular Reaction product3 3-Amino-1-propanol reactant->product3 Hydrolysis

Caption: Potential reaction pathways of this compound.

Experimental Workflow for Mass Spectrometry Analysis

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sp1 Reaction Mixture sp2 Dilution sp1->sp2 sp3 Filtration sp2->sp3 ms1 GC-MS or LC-MS sp3->ms1 ms2 Ionization (EI or ESI) ms1->ms2 ms3 Mass Analyzer ms2->ms3 da1 Mass Spectrum ms3->da1 da2 Library Search / Fragmentation Analysis da1->da2 da3 Compound Identification da2->da3

Caption: General workflow for the mass spectrometry analysis.

Conclusion

The identification of reaction products of this compound is effectively achieved using mass spectrometry. By understanding the potential reaction pathways and the characteristic fragmentation patterns of the resulting products, researchers can develop robust analytical methods for monitoring reaction progress, identifying impurities, and ensuring the quality of their final products. The protocols and data presented in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols: A Proposed Synthesis of a Key Rosuvastatin Intermediate Utilizing 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit proposed, synthetic pathway for a key pyrimidine (B1678525) intermediate of Rosuvastatin, incorporating 3-Chloropropylamine hydrochloride. While extensive literature searches did not yield a publicly documented, mainstream synthesis of Rosuvastatin that explicitly details the use of this compound, this document outlines a chemically plausible route. The experimental protocols and quantitative data presented are hypothetical and based on established principles of organic synthesis and analogous reactions found in the literature.

Introduction

Rosuvastatin is a potent HMG-CoA reductase inhibitor widely used for the treatment of dyslipidemia. Its chemical structure features a complex substituted pyrimidine core. The synthesis of this core and its subsequent functionalization are critical aspects of the overall manufacturing process. This document explores a proposed synthetic route where this compound serves as a key reagent for the introduction of a nitrogen-containing side chain, which is subsequently elaborated to the N-methyl-N-methylsulfonylamino group present in the final drug molecule.

This compound is a bifunctional molecule that, upon liberation of the free amine, can act as a nucleophile to form a new carbon-nitrogen bond. The presence of a chloro group at the other end of the propyl chain allows for subsequent chemical modifications.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available precursor, 2,4-dichloro-5-(4-fluorobenzoyl)-6-isopropylpyrimidine. The pathway involves a three-step sequence to arrive at a key intermediate for Rosuvastatin synthesis.

Rosuvastatin Intermediate Synthesis A 2,4-dichloro-5-(4-fluorobenzoyl)- 6-isopropylpyrimidine C N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl- 6-isopropylpyrimidin-2-amine A->C Nucleophilic Aromatic Substitution B 3-Chloropropylamine (from hydrochloride salt) B->C D N-methyl-N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl- 6-isopropylpyrimidin-2-amine C->D Methylation E Key Rosuvastatin Intermediate: N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)- N-methylmethanesulfonamide D->E Sulfonylation & Rearrangement (Hypothetical)

Caption: Proposed synthesis of a key Rosuvastatin intermediate.

Experimental Protocols

Step 1: Synthesis of N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine

This step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with the amine group of 3-chloropropylamine.

Materials:

  • 2,4-dichloro-5-(4-fluorobenzoyl)-6-isopropylpyrimidine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a solution of 2,4-dichloro-5-(4-fluorobenzoyl)-6-isopropylpyrimidine (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-methyl-N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine

This step involves the methylation of the secondary amine.

Materials:

  • N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • Dissolve N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C and add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is used in the next step without further purification.

Step 3: Synthesis of N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

This is a hypothetical step involving sulfonylation and a subsequent rearrangement to yield the target intermediate.

Materials:

  • N-methyl-N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude N-methyl-N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine (1.0 eq) in DCM.

  • Add triethylamine (2.0 eq) and cool the mixture to 0°C.

  • Add methanesulfonyl chloride (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by column chromatography to obtain the final product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

StepProductStarting MaterialMolecular Weight ( g/mol )Molar RatioYield (%)Purity (HPLC) (%)
1N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine2,4-dichloro-5-(4-fluorobenzoyl)-6-isopropylpyrimidine329.181 : 1.275>95
2N-methyl-N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amineN-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine363.861 : 1.190 (crude)-
3N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamideN-methyl-N-(3-chloropropyl)-4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-amine395.441 : 1.560>98

Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step in this proposed protocol.

Experimental Workflow Start Start Setup Reaction Setup (Reactants, Solvent) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis End End Product Analysis->End

Caption: General experimental workflow for a synthetic step.

Conclusion

This document presents a plausible, though hypothetical, application of this compound in the synthesis of a key intermediate for Rosuvastatin. The proposed multi-step synthesis, complete with detailed protocols and projected data, provides a conceptual framework for researchers exploring alternative synthetic routes to this important pharmaceutical agent. Further experimental validation would be required to confirm the feasibility and optimize the conditions of this proposed pathway.

Application Notes and Protocols: 3-Chloropropylamine Hydrochloride in Environmental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct environmental applications of 3-Chloropropylamine hydrochloride are not widely documented in publicly available scientific literature. The primary application identified is its use in the chemical modification of industrial waste products, specifically fly ash, to create sorbents for carbon dioxide (CO₂) capture. The following application notes and protocols are based on abstracts of scientific papers, as full experimental details were not available. Therefore, the protocol provided is a representative methodology based on established principles of amine functionalization for sorbent preparation.

Application Note 1: Surface Functionalization of Carbon-Enriched Fly Ash for CO₂ Capture

Introduction: this compound (CPAHCL) is a versatile chemical intermediate. While its primary uses are in organic and pharmaceutical synthesis, it has been explored for environmental applications, notably in the valorization of industrial waste. One such application is the chemical treatment of carbon-enriched fly ash, a byproduct of coal combustion, to enhance its capacity for capturing CO₂ from flue gas streams.[1][2][3]

Principle: The core principle involves covalently bonding amine functional groups from the 3-Chloropropylamine molecule onto the surface of the fly ash particles. The nitrogen atom in the amine group has a lone pair of electrons, which provides a basic site that can interact with and chemically adsorb the acidic CO₂ molecule. This process, known as amine functionalization, transforms a low-value waste material into a solid sorbent capable of post-combustion carbon capture. The hydrochloride salt form is typically dissolved in a solution for the treatment process.

Application: The primary environmental application is the creation of low-cost, amine-enriched solid sorbents.[2][3] By treating carbon-enriched fly ash concentrates with a CPAHCL solution, the surface chemistry of the ash is modified.[2][3] This enhances its selectivity and capacity for adsorbing CO₂, making it a potential tool for reducing greenhouse gas emissions from industrial point sources.

Quantitative Data Summary

The publicly available data on the performance of CPAHCL-treated fly ash is limited. The primary study indicates a modest but notable improvement in CO₂ capture ability.

Sorbent MaterialTreatmentCO₂ Capture CapacitySource
Carbon-Enriched Fly AshUntreatedBaseline (low affinity for CO₂)N/A
Carbon-Enriched Fly AshTreated with CPAHCL solution at 25 °C9% of the capacity of benchmark commercial sorbents[2][3]
Note: The specific commercial sorbents used for comparison, as well as the precise conditions (temperature, pressure, gas concentration) for the capacity measurement, were not specified in the available literature.

Representative Experimental Protocol

This protocol outlines a general procedure for the surface functionalization of fly ash using this compound, based on the limited available data and standard laboratory practices for sorbent preparation.

Objective: To prepare an amine-enriched fly ash sorbent for CO₂ capture.

Materials:

  • Carbon-enriched fly ash

  • This compound (CPAHCL), solid

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

  • Beakers, magnetic stirrer, stirring bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Fly Ash Pre-treatment (Optional but Recommended):

    • Wash the raw carbon-enriched fly ash with deionized water to remove soluble impurities. A liquid-to-solid ratio of 10:1 (mL/g) is suggested.

    • Stir the slurry for 2-4 hours.

    • Filter the ash and repeat the washing step if necessary.

    • Dry the washed fly ash in an oven at 110 °C overnight to remove all moisture.

  • Preparation of CPAHCL Treatment Solution:

    • Prepare a 0.5 M aqueous solution of this compound. For 100 mL of solution, dissolve 6.50 g of CPAHCL (Molar Mass: 130.02 g/mol ) in deionized water.

    • Stir until the solid is completely dissolved.

  • Surface Functionalization Reaction:

    • Place a defined amount of dried fly ash (e.g., 10 g) into a beaker.

    • Add the CPAHCL solution at a liquid-to-solid ratio of 10:1 (i.e., 100 mL of 0.5 M CPAHCL solution for 10 g of fly ash).

    • Place the beaker on a magnetic stirrer and stir the slurry continuously.

    • Maintain the reaction temperature at 25 °C.[2][3]

    • Allow the reaction to proceed for 12-24 hours to ensure sufficient time for the amine groups to graft onto the fly ash surface.

  • Post-Reaction Processing:

    • After the reaction period, separate the functionalized fly ash from the solution via filtration.

    • Wash the filtered solid thoroughly with deionized water to remove any unreacted CPAHCL and byproducts. Repeat the washing 3-5 times.

    • Dry the final product, the amine-enriched fly ash sorbent, in an oven at 80-100 °C overnight.

  • Characterization and Performance Testing:

    • The resulting sorbent can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of amine groups and Brunauer–Emmett–Teller (BET) analysis to determine surface area changes.

    • CO₂ adsorption capacity can be measured using a thermogravimetric analyzer (TGA) or a custom-built gas adsorption apparatus.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing P1 Wash & Dry Carbon-Enriched Fly Ash R1 Mix Fly Ash and Solution (10:1 ratio) P1->R1 P2 Prepare 0.5 M Aqueous 3-Chloropropylamine HCl Solution P2->R1 R2 Stir Slurry for 12-24h at 25°C R1->R2 F1 Filter to Separate Treated Solid R2->F1 F2 Wash with Deionized Water F1->F2 F3 Dry Final Product (Amine-Enriched Sorbent) F2->F3 G Waste Industrial Waste (Carbon-Enriched Fly Ash) Process Surface Functionalization (Amine Grafting) Waste->Process Modifier Chemical Modifier (3-Chloropropylamine HCl) Modifier->Process Product Value-Added Product (CO₂ Sorbent) Process->Product Goal Environmental Goal (Carbon Capture) Product->Goal

References

Application Notes and Protocols for Surface Modification Using 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of materials is a critical step in the development of advanced drug delivery systems, biosensors, and other biomedical devices. The introduction of specific functional groups onto a material's surface can dramatically alter its properties, influencing biocompatibility, drug loading and release kinetics, and interaction with biological molecules. 3-Chloropropylamine (B7771022) hydrochloride is a bifunctional molecule that presents both a primary amine and an alkyl chloride.[1] In its hydrochloride salt form, it is a stable, crystalline powder.[2] While its primary use is as a versatile building block in organic synthesis for creating more complex molecules, including polymers for drug delivery, its direct application for the surface modification of materials is less documented than that of silane-based reagents like (3-aminopropyl)triethoxysilane (APTES).[3][4][5]

These application notes provide a comprehensive overview of the potential use of 3-chloropropylamine hydrochloride for introducing aminopropyl groups onto material surfaces. The protocols are based on general principles of surface chemistry, drawing parallels from well-established methods for amine functionalization.

Principle of Surface Modification

The primary strategy for immobilizing this compound onto a surface involves leveraging its two functional groups. The modification can proceed via two main pathways, depending on the nature of the substrate's surface and the desired orientation of the grafted molecule.

Pathway 1: Reaction via the Amine Group This pathway is suitable for surfaces that possess functional groups reactive towards amines, such as carboxyl or epoxy groups. The amine end of this compound would form a covalent bond with the surface, leaving the chloropropyl group extending outwards. This terminal chloro group can then be used for further "click" chemistry or nucleophilic substitution reactions.

Pathway 2: Reaction via the Chloro Group For surfaces rich in nucleophilic groups, such as hydroxyl (-OH) or thiol (-SH) groups, the chloroalkane end of the molecule can undergo a nucleophilic substitution reaction.[2] This would result in a surface functionalized with terminal primary amine groups. These amine groups are valuable for subsequent bioconjugation, altering surface charge, or improving hydrophilicity. For this to occur, the amine group of this compound typically needs to be deprotonated by using a base.[2]

This document will focus on Pathway 2, as the introduction of primary amine groups is a common goal in surface modification for biomedical applications.

Applications

The introduction of primary amine groups onto a material's surface using this compound can be beneficial for a variety of applications:

  • Drug Delivery: The amine groups can be used to covalently attach drug molecules, control the surface charge of drug carriers to enhance cellular uptake, or to layer polyelectrolytes for controlled release.[3]

  • Biosensors: Amine-functionalized surfaces provide anchor points for the immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids.[6]

  • Biocompatibility: The introduction of hydrophilic amine groups can improve the biocompatibility of otherwise hydrophobic materials.

  • Gene Delivery: The positively charged surface at physiological pH can facilitate the binding and delivery of negatively charged genetic material like plasmid DNA.[3]

Experimental Protocols

The following are generalized protocols for the surface modification of silica-based materials and polymers with this compound to introduce aminopropyl groups. It is important to note that these are proposed methods based on established chemical principles, as direct, detailed literature for this specific molecule's application in surface grafting is limited.

Protocol 1: Surface Modification of Silica (B1680970) Nanoparticles

This protocol describes the functionalization of silica nanoparticles, which have abundant surface silanol (B1196071) (-OH) groups.

Materials:

  • Silica nanoparticles

  • This compound

  • Anhydrous toluene (B28343) or dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous ethanol

  • Deionized water

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Ultrasonic bath

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Activation of Silica Nanoparticles:

    • Disperse silica nanoparticles in a 1 M solution of hydrochloric acid and stir for 2 hours at room temperature to maximize the density of surface silanol groups.

    • Wash the nanoparticles repeatedly with deionized water via centrifugation and redispersion until the pH of the supernatant is neutral.

    • Dry the activated nanoparticles in a vacuum oven at 120°C overnight.

  • Grafting Reaction:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), disperse the dried silica nanoparticles in anhydrous toluene (or DMF) to a concentration of 10 mg/mL.

    • Add this compound to the suspension. The molar ratio of this compound to the estimated surface silanol groups should be optimized, but a starting point of 10:1 is suggested.

    • Add a non-nucleophilic base (e.g., TEA) in a 1.5 to 2-fold molar excess relative to the this compound to deprotonate the amine.

    • Heat the reaction mixture to 80-110°C and stir vigorously for 12-24 hours under reflux.

  • Washing and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with toluene (or DMF), anhydrous ethanol, and deionized water to remove unreacted reagents and byproducts. Perform at least three cycles of centrifugation and redispersion for each solvent.

    • Dry the final product in a vacuum oven at 60°C.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of aminopropyl groups (N-H and C-H stretching and bending vibrations).

  • X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition of the surface and confirm the presence of nitrogen.

  • Thermogravimetric Analysis (TGA): To determine the grafting density of the organic layer.

  • Zeta Potential Measurement: To assess the change in surface charge after functionalization.

  • Ninhydrin Assay or other amine quantification methods: To determine the density of accessible primary amine groups.

Quantitative Data Summary (Hypothetical):

ParameterCondition 1Condition 2Condition 3
Substrate Silica NanoparticlesSilica NanoparticlesSilica Nanoparticles
Solvent TolueneDMFToluene
Base TriethylamineDIPEATriethylamine
Temperature (°C) 80110110
Reaction Time (h) 241224
Amine Density (amines/nm²) *1.52.12.5
Zeta Potential (pH 7.4) +15 mV+22 mV+28 mV

*Hypothetical values for illustration, actual values would need to be determined experimentally.

Protocol 2: Surface Modification of a Carboxylated Polymer Film

This protocol outlines the functionalization of a polymer surface that has been pre-treated to introduce carboxylic acid groups. The reaction proceeds via amide bond formation.

Materials:

  • Carboxylated polymer film (e.g., acrylic acid-grafted polyethylene)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Deionized water

Equipment:

  • Reaction vessel (e.g., petri dish or beaker)

  • Orbital shaker

  • pH meter

Procedure:

  • Activation of Carboxyl Groups:

    • Immerse the carboxylated polymer film in MES buffer (pH 6.0).

    • Add EDC and NHS to the buffer to activate the carboxyl groups. A typical concentration is 10 mg/mL for both.

    • Gently agitate the mixture on an orbital shaker for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Prepare a solution of this compound in PBS (pH 7.4) at a concentration of 10-20 mg/mL.

    • Remove the polymer film from the activation solution and briefly rinse with PBS.

    • Immediately immerse the activated film into the this compound solution.

    • Agitate the reaction for 2-4 hours at room temperature.

  • Washing and Purification:

    • Remove the film from the reaction solution.

    • Wash the film extensively with PBS and then with deionized water to remove unreacted reagents and byproducts.

    • Dry the functionalized polymer film under a stream of nitrogen or in a desiccator.

Characterization:

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To detect the formation of amide bonds and the presence of C-Cl stretching.

  • XPS: To confirm the presence of nitrogen and chlorine on the surface.

  • Contact Angle Measurement: To assess the change in surface wettability.

Quantitative Data Summary (Hypothetical):

ParameterCondition 1Condition 2
Substrate Carboxylated PolymerCarboxylated Polymer
EDC/NHS (mg/mL) 10/1020/20
Reaction Time (h) 24
Surface Nitrogen (%) *3.55.2
Water Contact Angle (°) 5550

*As determined by XPS. Hypothetical values.

Visualizations

Experimental Workflow for Silica Nanoparticle Functionalization

G cluster_activation Activation cluster_grafting Grafting cluster_purification Purification A Silica Nanoparticles B Acid Treatment (HCl) A->B C Washing & Drying B->C D Dispersion in Anhydrous Solvent C->D Activated Nanoparticles E Add 3-Chloropropylamine HCl & Base D->E F Reflux (80-110°C) E->F G Washing (Solvent & Water) F->G Crude Product H Drying G->H I Amine-Functionalized Nanoparticles H->I

Caption: Workflow for aminopropyl functionalization of silica nanoparticles.

Logical Relationship of Surface Modification

G cluster_reactants Reactants cluster_process Process cluster_products Products Substrate Substrate (-OH surface) Reaction Nucleophilic Substitution Substrate->Reaction Reagent 3-Chloropropylamine HCl Deprotonation Deprotonation of Amine Reagent->Deprotonation Base Base (e.g., TEA) Base->Deprotonation Deprotonation->Reaction Free Amine Product Aminopropyl-Functionalized Surface Reaction->Product Byproduct Byproducts (e.g., TEA-HCl) Reaction->Byproduct

Caption: Key steps in the surface amination process.

Signaling Pathway Analogy for Biosensor Application

G cluster_surface Modified Surface cluster_bio Bioconjugation cluster_signal Signal Generation Surface Material Amine -NH2 Surface->Amine Functionalization Antibody Antibody Amine->Antibody Immobilization Analyte Analyte Antibody->Analyte Binding Signal Detectable Signal Analyte->Signal Transduction

Caption: Cascade of events in a biosensor with an amine-functionalized surface.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloropropylamine (B7771022) hydrochloride, with a focus on improving reaction yields and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-Chloropropylamine hydrochloride?

The most frequently cited methods for synthesizing this compound involve starting from either 3-amino-1-propanol or 3-chloropropylamine.[1][2] Another potential precursor is 3-chloropropionitrile.[3]

Q2: What is a typical yield for the synthesis of this compound?

Reported yields are often high, with some protocols achieving up to 93% when synthesizing from 3-amino-1-propanol and thionyl chloride.[2] Another source reports a yield of 90% under similar conditions.[4]

Q3: What are the key physical properties of this compound?

This compound is typically an off-white to yellow-beige crystalline powder.[1] It has a melting point in the range of 145-150°C and is soluble in solvents like methanol (B129727) and DMSO.[1]

Q4: What are the primary uses of this compound?

It is a versatile intermediate in organic synthesis, notably used in the preparation of various amines and polymers.[1][5] For example, it is utilized in the synthesis of linear, star, and comb-like polyacrylamides through atomic transfer radical polymerization (ATRP).[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My final yield of this compound is significantly lower than reported values. What are the potential causes and how can I address them?

A: Low yields can stem from several factors throughout the synthetic process. Below is a systematic guide to troubleshoot this issue.

Potential Cause 1: Incomplete Reaction

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. For the synthesis from 3-amino-1-propanol and thionyl chloride, the reaction mixture is typically refluxed for several hours.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the conversion to the desired product.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

  • Optimize Reaction Time: If the starting material is still present after the standard reaction time, consider extending the reflux period.

  • Verify Stoichiometry: Ensure accurate measurement of all reagents.

Potential Cause 2: Side Reactions

  • Formation of Byproducts: The bifunctional nature of 3-amino-1-propanol can lead to undesired side reactions. With thionyl chloride, there is a possibility of side reactions involving the amine group.

  • Polymerization: The starting material or product could potentially polymerize under the reaction conditions.

Troubleshooting Steps:

  • Control Reaction Temperature: The dropwise addition of thionyl chloride should be carried out at a low temperature (0-10°C) to minimize side reactions.[2]

  • Ensure Anhydrous Conditions: Moisture can react with thionyl chloride and lead to the formation of unwanted byproducts. Use dry solvents and flame-dried glassware.

Potential Cause 3: Issues with Work-up and Purification

  • Product Loss During Extraction: If the pH of the aqueous layer is not sufficiently basic during work-up, the protonated amine product may remain in the aqueous phase, leading to low extraction efficiency.[6]

  • Incomplete Precipitation/Crystallization: The choice of solvent and temperature for crystallization is crucial for maximizing the recovery of the final product.

Troubleshooting Steps:

  • Optimize pH for Extraction: When isolating the free amine before converting it to the hydrochloride salt, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into an organic solvent.[6]

  • Proper Crystallization Technique: After the reaction, the hydrochloride salt often precipitates from the reaction mixture upon cooling.[2] If not, consider using an appropriate anti-solvent to induce crystallization.

Problem 2: Product is an Oil or Appears Impure

Q: The isolated product is a dark-colored oil or a discolored solid instead of an off-white crystalline powder. What could be the reason?

A: The formation of an oil or a discolored product often points to the presence of impurities or residual solvent.

Potential Cause 1: Presence of Impurities

  • Side Products: As mentioned earlier, side reactions can generate impurities that may interfere with crystallization.

  • Decomposition: Excessive heat during the reaction or work-up can lead to the degradation of the product.

Troubleshooting Steps:

  • Purification: If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal of pure product. If this fails, purification by column chromatography may be necessary. For a discolored solid, recrystallization from a suitable solvent system can help remove impurities.

  • Temperature Control: Ensure that the reaction temperature does not exceed the recommended range and that the solvent is removed under reduced pressure at a moderate temperature during the work-up.

Data Presentation

Table 1: Summary of Reaction Conditions for Synthesis from 3-Amino-1-Propanol

ParameterValueReference
Starting Material3-Amino-1-propanol[2]
ReagentThionyl chloride[2]
SolventAnhydrous Chloroform (B151607)[2]
Temperature0-10°C (addition), Reflux (reaction)[2]
Reaction Time3 hours (reflux)[2]
Reported Yield93%[2]

Experimental Protocols

Synthesis of this compound from 3-Amino-1-propanol [2]

  • To a solution of 3-amino-1-propanol (4.49 g, 59.19 mmol) in anhydrous chloroform (30 mL), slowly add a solution of thionyl chloride (8.68 g, 73.0 mmol) in anhydrous chloroform dropwise at 0-10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum to yield this compound.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity impure Impure: Purify starting materials (distillation, recrystallization) check_purity->impure Problem Found pure Pure check_purity->pure No Issue review_conditions 2. Review Reaction Conditions temp_control Temperature Control: - Check calibration - Ensure stable heating review_conditions->temp_control Potential Issue reaction_time Reaction Time: - Monitor with TLC - Consider extending time review_conditions->reaction_time Potential Issue anhydrous Anhydrous Conditions: - Flame-dry glassware - Use dry solvents review_conditions->anhydrous Potential Issue conditions_correct Conditions Correct review_conditions->conditions_correct No Issue analyze_workup 3. Analyze Work-up & Purification extraction_loss Extraction Loss: - Check solvent polarity - Increase number of extractions - Check pH analyze_workup->extraction_loss Potential Issue purification_issues Purification Issues: - Optimize recrystallization solvent - Consider column chromatography analyze_workup->purification_issues Potential Issue end Problem Resolved impure->end pure->review_conditions temp_control->end reaction_time->end anhydrous->end conditions_correct->analyze_workup extraction_loss->end purification_issues->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathway cluster_0 Synthesis from 3-Amino-1-propanol start 3-Amino-1-propanol reagent SOCl₂ Anhydrous Chloroform start->reagent conditions 0-10°C, then Reflux reagent->conditions product 3-Chloropropylamine Hydrochloride conditions->product

Caption: Key steps in the synthesis of this compound.

References

Technical Support Center: 3-Chloropropylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Chloropropylamine (B7771022) hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address common issues and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 3-Chloropropylamine hydrochloride for N-alkylation?

A1: The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic alkyl chloride, can lead to several common side reactions. The most prevalent of these are:

  • Intramolecular Cyclization: Formation of a four-membered ring, azetidine (B1206935), through an intramolecular SN2 reaction. This is often a significant byproduct, particularly under basic conditions.

  • Bis-Alkylation: The desired N-alkylated product, which is a secondary amine, can be more nucleophilic than the starting primary amine. This can lead to a second alkylation by another molecule of this compound, resulting in a bis-alkylated tertiary amine.

  • Dimerization/Oligomerization: Intermolecular reactions between molecules of this compound can occur, leading to the formation of dimers and larger oligomers.

Q2: How can I minimize the formation of azetidine during my reaction?

A2: Minimizing azetidine formation requires careful control of reaction conditions to favor the desired intermolecular N-alkylation over the intramolecular cyclization. Key strategies include:

  • Control of Basicity: The free amine is required for cyclization. Using the hydrochloride salt directly without adding a strong base can suppress the concentration of the free amine, thus reducing the rate of cyclization. If a base is necessary, a milder base or slow addition of the base can be beneficial.

  • Reaction Concentration: Higher concentrations of the reactants can favor the bimolecular (intermolecular) reaction over the unimolecular (intramolecular) cyclization.

  • Protecting Groups: Protecting the amine functionality with a suitable protecting group (e.g., Boc, Cbz) before the alkylation step can completely prevent cyclization. The protecting group can be removed in a subsequent step.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction, as the activation energy for the intramolecular cyclization may be lower.

Q3: What conditions lead to the formation of bis-alkylated byproducts, and how can I avoid them?

A3: Bis-alkylation is a common issue when alkylating primary amines, as the resulting secondary amine is often more nucleophilic.[1][2] To avoid this:

  • Stoichiometry Control: Using an excess of the amine nucleophile relative to this compound will increase the probability of the alkylating agent reacting with the starting amine rather than the mono-alkylated product.[3]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the chance of the product reacting further.

  • Choice of Base and Solvent: The reaction medium can influence the relative nucleophilicity of the primary and secondary amines. Experimenting with different solvents and bases may help to improve selectivity. For instance, cesium carbonate in DMF has been shown to suppress undesired dialkylation.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of desired N-alkylated product and significant amount of azetidine detected. Intramolecular cyclization is dominating over the intermolecular reaction.1. Adjust Base: If using a base, consider a weaker base (e.g., NaHCO₃, K₂CO₃) or stoichiometric amounts of a non-nucleophilic base (e.g., DIPEA). Alternatively, try running the reaction without an added base, using the amine substrate to neutralize the HCl formed. 2. Increase Concentration: Run the reaction at a higher concentration to favor the bimolecular reaction. 3. Lower Temperature: Attempt the reaction at a lower temperature. 4. Use a Protecting Group: Protect the amine of 3-Chloropropylamine with a Boc or Cbz group before proceeding with the alkylation.
Significant amount of a higher molecular weight byproduct is observed, consistent with bis-alkylation. The mono-alkylated product is more reactive than the starting amine and is undergoing a second alkylation.1. Modify Stoichiometry: Use a larger excess of the starting amine (e.g., 2-5 equivalents).[3] 2. Slow Addition: Add the this compound solution dropwise over an extended period. 3. Screen Solvents and Bases: Investigate different solvent and base combinations. Polar aprotic solvents like DMF or acetonitrile (B52724) with bases like K₂CO₃ or Cs₂CO₃ can sometimes offer better selectivity.[4]
A complex mixture of products is formed, possibly including dimers and oligomers. Intermolecular side reactions between molecules of this compound are occurring.1. Control Stoichiometry and Addition: Similar to preventing bis-alkylation, using an excess of the desired nucleophile and slow addition of the 3-chloropropylamine can minimize its self-reaction. 2. Steric Hindrance: If possible, using a bulkier nucleophile can sterically disfavor the formation of larger oligomers.
Reaction is sluggish or does not proceed to completion. Insufficient reactivity of the nucleophile or alkylating agent under the chosen conditions.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. 2. Use a More Reactive Halide: If feasible, consider using 3-bromopropylamine, which is a better leaving group than chloride. 3. Add a Catalyst: In some cases, a catalytic amount of sodium iodide can be added to in situ generate the more reactive 3-iodopropylamine.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Side Reactions

This protocol aims to favor the mono-alkylation product by controlling the stoichiometry and reaction conditions.

Materials:

  • Nucleophilic amine (e.g., a primary or secondary amine)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the nucleophilic amine (2.2 equivalents) and the chosen anhydrous solvent.

  • Add the base (2.5 equivalents). K₂CO₃ is a common choice, but Cs₂CO₃ may offer better selectivity against di-alkylation.[4]

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent.

  • Add the this compound solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the desired product and any byproducts.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated product.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key pathways.

Side_Reactions cluster_inter Intermolecular Reactions cluster_intra Intramolecular Reaction CPA 3-Chloropropylamine (Free Base) Azetidine Azetidine (Side Product) CPA->Azetidine Cyclization Nuc Nucleophile (R-NH2) Product Desired N-Alkylated Product (R-NH-(CH2)3-NH2) Nuc->Product + CPA BisAlk Bis-Alkylated Product (R-N-((CH2)3-NH2)2) Product->BisAlk + CPA

Caption: Competing intermolecular and intramolecular reactions of 3-Chloropropylamine.

Troubleshooting_Workflow Start Start N-Alkylation Reaction Check Analyze Reaction Mixture (TLC, LC-MS) Start->Check Desired Desired Product (High Yield) Check->Desired Success Azetidine Azetidine Side Product? Check->Azetidine Problem BisAlk Bis-Alkylation Side Product? Check->BisAlk Problem LowYield Low Yield / No Reaction? Check->LowYield Problem Adjust Base / Conc. Adjust Base / Conc. Azetidine->Adjust Base / Conc. Solution Adjust Stoichiometry Adjust Stoichiometry BisAlk->Adjust Stoichiometry Solution Increase Temp / Catalyst Increase Temp / Catalyst LowYield->Increase Temp / Catalyst Solution Adjust Base / Conc.->Check Adjust Stoichiometry->Check Increase Temp / Catalyst->Check

References

troubleshooting guide for reactions involving 3-Chloropropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloropropylamine (B7771022) hydrochloride (CAS: 6276-54-6). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional reagent in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions involving 3-Chloropropylamine hydrochloride.

Question 1: My N-alkylation reaction with this compound is showing low yield. What are the common causes and solutions?

Answer: Low yields in N-alkylation reactions are a frequent issue. The primary causes often involve incomplete deprotonation of the amine, suboptimal reaction conditions, or competing side reactions.

  • Incomplete Deprotonation: this compound is a salt. The primary amine must be deprotonated to its free amine form to act as a nucleophile.[1][2] Ensure you are using a sufficient excess of a suitable base. Weak bases may not be effective.

  • Suboptimal Conditions: Reaction parameters like solvent, temperature, and concentration are critical.[2]

    • Solvent: The choice of solvent can dramatically impact reactant solubility and reaction rate. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred over less polar options where base solubility might be limited.[3]

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions or degradation. An optimal temperature must be determined empirically, often starting at room temperature and gradually increasing to 60-80°C.[4]

  • Side Reactions: The most common side reaction is the intramolecular cyclization of the free 3-chloropropylamine to form azetidine (B1206935). This can be minimized by adding the alkylating agent to the reaction mixture containing the substrate and base, ensuring the intermolecular reaction is favored.

Question 2: I am observing significant side products in my reaction. What are they and how can I minimize them?

Answer: The bifunctional nature of 3-chloropropylamine makes it susceptible to several side reactions.

  • Over-alkylation: The product of the initial N-alkylation is a secondary amine, which can be more nucleophilic than the starting primary amine and react further with your substrate or another molecule of 3-chloropropylamine.[5] This leads to poly-alkylation.

    • Solution: Use a large excess of the primary amine starting material relative to the alkylating agent. This statistically favors the mono-alkylation product. Alternatively, protecting the amine with a suitable group (e.g., Boc) before reaction and deprotecting it afterward can ensure mono-alkylation.

  • Intramolecular Cyclization (Azetidine Formation): The free amine can attack the electrophilic carbon bearing the chlorine atom in the same molecule, forming a stable four-membered azetidine ring. This is a common byproduct.

    • Solution: Keep the concentration of the free amine low. This can be achieved by the slow addition of the base or by ensuring the substrate for the desired intermolecular reaction is present in a sufficiently high concentration. Running the reaction at lower temperatures can also disfavor this side reaction. Using the hydrochloride salt form for storage and handling is crucial to prevent premature cyclization.[6]

  • Elimination Reactions: Although less common with primary alkyl halides, an E2 elimination reaction can occur if a sterically hindered or strong, non-nucleophilic base is used, leading to the formation of allylamine.[7]

    • Solution: Use a non-hindered, nucleophilic base like potassium carbonate (K₂CO₃) or a hydroxide (B78521) source.

Question 3: What are the optimal storage and handling procedures for this compound?

Answer: Proper storage and handling are critical to maintain the reagent's integrity and ensure safety.

  • Storage: this compound is hygroscopic and sensitive to moisture.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Handling: The compound is an irritant to the eyes, skin, and respiratory system.[9][10] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] In case of contact, rinse the affected area immediately and thoroughly with water.[10]

Question 4: I'm having trouble dissolving this compound and/or my base in the reaction solvent. What should I do?

Answer: Solubility issues can halt a reaction before it even starts.

  • Reagent Solubility: this compound is soluble in polar solvents like water, methanol, and DMSO, but has poor solubility in less polar organic solvents like chloroform (B151607) and toluene.[1][12]

  • Base Solubility: Common inorganic bases like potassium carbonate (K₂CO₃) have limited solubility in many organic solvents, such as acetone.[3] This can lead to very slow or incomplete reactions.

    • Solutions:

      • Switch to a more polar aprotic solvent like DMF or DMSO where both the amine salt and the base are more soluble.

      • Use a more soluble base, such as Cesium Carbonate (Cs₂CO₃) or an organic base like triethylamine (B128534) (TEA) or DBU, although their strength and nucleophilicity should be considered.

      • Consider using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between the dissolved amine and the solid base.

Data and Properties

The physical and chemical properties of this compound are summarized below.

PropertyValueCitations
CAS Number 6276-54-6[11]
Molecular Formula C₃H₈ClN · HCl
Molecular Weight 130.02 g/mol [2][11]
Appearance Off-white to yellow-beige crystalline powder or chunks[11][12]
Melting Point 145-150 °C[9][11]
Solubility Soluble in Water, Methanol, Ethanol, DMSO. Insoluble in Chloroform, Toluene.[1][11]
Hazard Codes Xi (Irritant)[9][11]
Risk Phrases R36/37/38 (Irritating to eyes, respiratory system and skin)[9][11]

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical workflow for troubleshooting low-yield reactions involving this compound.

Troubleshooting_Workflow start Low Reaction Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Is the Amine Fully Deprotonated? check_reagents->check_base Reagents OK sub_reagents Hygroscopic? Stored Properly? Correct Equivalents? check_reagents->sub_reagents Issue Suspected check_conditions 3. Are Reaction Conditions Optimal? check_base->check_conditions Yes sub_base Sufficient Base? (>2 eq.) Base Strength Adequate? check_base->sub_base No / Unsure analyze_sides 4. Analyze for Side Products check_conditions->analyze_sides Yes sub_conditions Solvent Choice? (e.g., DMF, DMSO) Temperature Too Low/High? Concentration? check_conditions->sub_conditions No / Unsure solution Problem Solved / Yield Improved analyze_sides->solution Side Products Minimized sub_sides TLC/LC-MS Analysis Check for Azetidine Check for Over-alkylation analyze_sides->sub_sides sub_reagents->solution Corrected sub_base->solution Adjusted sub_conditions->solution Optimized Reaction_Pathways start 3-Chloropropylamine HCl + Substrate-R free_amine Free 3-Chloropropylamine (in situ) start->free_amine + Base - HCl desired_product Desired Product (R-NH-(CH2)3-Cl) free_amine->desired_product + Substrate-R (Intermolecular SN2) azetidine Side Product: Azetidine free_amine->azetidine Intramolecular Cyclization (SN2) over_alkylation Side Product: Over-alkylation (R-N-((CH2)3-Cl)2) desired_product->over_alkylation + Free Amine (Further Reaction)

References

Technical Support Center: Managing 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloropropylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hygroscopic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: this compound (CAS: 6276-54-6) is a bifunctional molecule featuring a primary amine group (as a hydrochloride salt) and a primary alkyl chloride.[1] This salt form enhances stability and handling compared to the free amine.[1] Like many amine hydrochlorides, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2][3] This can lead to physical changes such as clumping and chemical degradation through hydrolysis.[2][4]

Q2: How should I store this compound to minimize moisture absorption?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Storage under an inert gas is also recommended.[3] It is crucial to keep the container away from heat sources and incompatible materials like strong oxidizing agents.[6][7]

Q3: What are the consequences of moisture absorption in my experiments?

A3: Absorbed water can significantly impact experimental outcomes. It can cause both physical and chemical changes to the reagent.[2] Physical changes may include clumping or caking, making accurate weighing difficult.[2] Chemically, the presence of water can lead to hydrolysis of the compound, introduce impurities, alter reaction kinetics, and affect the pH of the reaction mixture, potentially leading to side reactions or reduced yields.[4][8][9]

Q4: My this compound appears clumpy. Can I still use it?

A4: Clumping is a sign of moisture absorption.[2] While the product might still be usable for some applications, its purity is compromised. For moisture-sensitive reactions, it is highly recommended to dry the compound before use or to use a fresh, unopened container.[10] The presence of water can negatively affect the reaction.[4]

Troubleshooting Guide

This guide provides a systematic approach to handling and troubleshooting issues related to the hygroscopic nature of this compound.

Issue 1: The compound has been exposed to ambient air.
  • Problem: The reagent may have absorbed atmospheric moisture, compromising its anhydrous state.

  • Solution: If the exposure was brief, immediately reseal the container and store it in a desiccator over a strong desiccant like phosphorus pentoxide. For longer exposures or if the compound shows physical signs of moisture absorption (clumping), it should be dried before use.

Issue 2: Inconsistent results in a moisture-sensitive reaction.
  • Problem: Traces of water in the this compound could be the cause of inconsistent yields or the formation of byproducts.

  • Solution:

    • Verify Reagent Quality: Use a fresh bottle of the reagent or dry the existing stock using a recommended protocol (see Experimental Protocols section).

    • Handle in a Controlled Environment: Weigh and handle the compound in a glove box or glove bag with a dry, inert atmosphere to prevent moisture uptake.[11]

    • Moisture Content Analysis: If the problem persists, consider quantifying the water content of your reagent using Karl Fischer titration.[12][13]

Issue 3: The compound needs to be dried before use.
  • Problem: The reagent has absorbed moisture and needs to be dried for a critical application.

  • Solution: Drying hygroscopic salts can be achieved by heating under vacuum.[10][14] Another effective method is azeotropic distillation, where a solvent that forms an azeotrope with water (like toluene) is added and then removed under reduced pressure, carrying the water with it.[15][16]

Data Presentation: Drying Methods for Amine Salts
Drying MethodTemperaturePressureDurationNotes
Vacuum Oven 50-60°CHigh Vacuum12-24 hoursTemperature should be kept well below the melting point (145-150°C) to avoid decomposition.[5]
Azeotropic Distillation with Toluene N/AReducedUntil solvent is removedThe salt is suspended in toluene, which is then evaporated to remove water.[15]
Desiccator AmbientAtmospheric24-48 hoursUse a high-efficiency desiccant such as P₂O₅. This is a slower but gentler method.
Experimental Workflows and Logic Diagrams

Below are diagrams outlining decision-making processes for handling this compound.

A Start: Handling 3-Chloropropylamine Hydrochloride B Is the container factory-sealed? A->B C Proceed with experiment. Handle in a dry environment. B->C Yes D Has the container been opened previously? B->D No E Are there visible signs of moisture (clumping)? D->E Yes F Dry the compound before use. (See Drying Protocol) E->F Yes G Is the reaction highly moisture-sensitive? E->G No G->C No H Consider using a fresh container or performing Karl Fischer titration. G->H Yes H->F

Caption: Decision workflow for handling this compound.

A Troubleshooting Inconsistent Reaction Results B Was the 3-Chloropropylamine HCl handled in a dry environment? A->B C Re-run experiment in a glovebox or under inert gas. B->C No D Was the reagent from a previously opened container? B->D Yes E Dry the reagent using a recommended protocol. D->E Yes G If issues persist, consider other reaction parameters (solvent, temp, etc.). D->G No F Perform Karl Fischer titration to quantify water content. E->F

Caption: Troubleshooting workflow for inconsistent reaction results.

Experimental Protocols

Protocol 1: Drying of this compound via Vacuum Oven

Objective: To remove absorbed moisture from the compound.

Materials:

  • This compound

  • Shallow glass dish (e.g., petri dish or watch glass)

  • Vacuum oven

  • Desiccator with a strong desiccant (e.g., P₂O₅)

Procedure:

  • Spread the this compound in a thin layer in a shallow glass dish to maximize surface area.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature of 50-60°C. Do not exceed this temperature to prevent potential degradation.

  • Apply a high vacuum to the oven.

  • Dry the compound under these conditions for 12-24 hours.

  • Once drying is complete, release the vacuum with an inert gas (e.g., nitrogen or argon).

  • Immediately transfer the dried compound to a desiccator for cooling and storage.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric)

Objective: To quantify the amount of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Anhydrous methanol (B129727)

  • Water standard for titer determination

  • Airtight sample vial

  • Syringe

Procedure:

  • Titer Determination:

    • Add anhydrous methanol to the titration vessel.

    • Titrate to a stable, dry endpoint with the Karl Fischer reagent.

    • Accurately add a known amount of water standard and titrate to the endpoint.

    • The titer (mg H₂O / mL reagent) is calculated. Repeat for accuracy.

  • Sample Analysis:

    • In a dry environment (glove box), accurately weigh a sample of this compound into an airtight vial.

    • Add a known volume of anhydrous methanol to the vial to dissolve the sample.

    • Using a syringe, inject a known volume of the sample solution into the pre-tared titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The volume of titrant consumed is used to calculate the water content of the sample.

Calculation:

Water Content (%) = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

References

preventing degradation of 3-Chloropropylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloropropylamine Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in solution is a temperature and pH-dependent intramolecular cyclization. The free amine, which is more prevalent at neutral or alkaline pH, acts as a nucleophile and attacks the carbon atom bearing the chlorine atom, displacing it to form a stable four-membered ring structure known as azetidinium hydrochloride.

Q2: Why is the hydrochloride salt form more stable than the free amine?

A2: The hydrochloride salt form enhances the stability of the compound.[1] In its salt form, the amine group is protonated (-NH3+), which makes it non-nucleophilic. This protonation prevents the intramolecular cyclization reaction from occurring. The free amine (deprotonated) form is required for the degradation reaction to proceed.

Q3: What are the visible signs of degradation in my solution?

A3: While the primary degradation product, azetidinium hydrochloride, is colorless, significant degradation may lead to the formation of secondary byproducts over time, potentially causing a slight discoloration (e.g., pale yellow) or a change in pH. The most reliable way to detect degradation is through analytical techniques like HPLC, which can quantify the loss of the parent compound and the appearance of degradation products.

Q4: How does pH affect the stability of the solution?

A4: pH is the most critical factor.

  • Acidic pH (pH < 5): The amine group is fully protonated, inhibiting the cyclization reaction. The solution is most stable under these conditions.

  • Neutral to Alkaline pH (pH ≥ 7): A significant portion of the compound exists as the free amine, which is nucleophilic and will readily undergo cyclization. The rate of degradation increases significantly as the pH becomes more alkaline.

Q5: What storage conditions are recommended for solid this compound?

A5: Solid this compound is hygroscopic, meaning it can absorb moisture from the air. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[2]

Troubleshooting Guide

Issue 1: My reaction yield is unexpectedly low when using a this compound solution.

  • Possible Cause: Your solution may have degraded, reducing the concentration of the active reactant. This is common if the solution was prepared in a neutral or basic solvent (e.g., unbuffered water, PBS at pH 7.4) or stored for an extended period at room temperature.

  • Troubleshooting Steps:

    • Check Solution pH: Measure the pH of your stock solution. If it is neutral or alkaline, degradation is likely.

    • Analytical Verification: If possible, analyze the solution's purity using HPLC to confirm the concentration of this compound.

    • Prepare Fresh Solution: Prepare a fresh stock solution in an acidic buffer (e.g., pH 3-4) or an appropriate acidic solvent to ensure the amine remains protonated. Use this fresh, stabilized solution for your reaction.

Issue 2: I see a new, unexpected peak in my HPLC chromatogram.

  • Possible Cause: This peak could be the primary degradation product, azetidinium hydrochloride, or other secondary byproducts.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Intentionally degrade a sample of your product by adjusting the pH to a basic level (e.g., pH 9-10) and gently warming it. Analyze this sample by HPLC. If the retention time of the new peak in your original sample matches the major peak formed during forced degradation, you have likely identified the degradation product.

    • Review Preparation and Storage: Evaluate the solvent, pH, and storage temperature of the solution that showed the impurity. Ensure all future solutions are prepared and stored under stabilizing acidic conditions.

Degradation Pathway and Prevention

The degradation proceeds via an intramolecular nucleophilic substitution (SN2) reaction. Maintaining a low pH keeps the amine protonated, preventing this pathway.

Caption: Degradation pathway of this compound.

Quantitative Data Summary

pH of Aqueous SolutionTemperatureExpected StabilityRationale
3.0 4°CHigh Amine is fully protonated; low thermal energy minimizes reaction rate.
3.0 25°C (RT)Good Amine remains protonated, preventing cyclization.
7.0 4°CLow Significant free amine is present; cyclization occurs, albeit slowed by low temperature.
7.0 25°C (RT)Very Low Rapid degradation due to the presence of the nucleophilic free amine.
9.0 25°C (RT)Extremely Low Degradation is very rapid as the equilibrium strongly favors the free amine.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 100 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound (MW: 130.02 g/mol )

  • High-purity water (e.g., Milli-Q or HPLC-grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Calibrated pH meter

  • Sterile volumetric flasks and pipettes

Procedure:

  • Weigh 130.02 mg of this compound and place it into a 10 mL volumetric flask.

  • Add approximately 8 mL of high-purity water to the flask.

  • Gently swirl the flask to dissolve the solid completely.

  • Using a fine-tipped pipette, add 1 M HCl dropwise while monitoring the pH. Adjust the pH to a final value between 3.0 and 4.0.

  • Once the target pH is reached, add high-purity water to bring the final volume to exactly 10 mL.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Transfer the solution to a clean, properly labeled storage vial. For long-term storage, aliquot into single-use vials to avoid contamination and pH changes from repeated opening.

  • Store the solution at 2-8°C. For extended storage (>1 month), consider storing at -20°C.

Protocol 2: Stability Indicating Method via HPLC (General Procedure)

This protocol provides a general workflow for conducting a forced degradation study to identify degradation products and establish a stability-indicating analytical method. Such studies are essential for understanding how the molecule behaves under stress.[2][3]

ExperimentalWorkflow cluster_stress Apply Stress Conditions (Separate Aliquots) start Start: Prepare 1 mg/mL Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (e.g., 60°C in solution) start->therm neutralize Neutralize Acid/Base Samples to Stop Reaction acid->neutralize base->neutralize analyze Analyze All Samples by HPLC (Including Unstressed Control) oxid->analyze therm->analyze neutralize->analyze compare Compare Chromatograms analyze->compare identify Identify Degradation Peaks (Peaks present in stressed but not control samples) compare->identify end End: Method Specificity Demonstrated identify->end

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.

  • Stress Conditions: Aliquot the solution into separate vials for each stress condition.[4]

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

    • Control: Keep one aliquot of the original solution at 2-8°C.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base hydrolysis samples, neutralize them to approximately pH 7 before injection to prevent further degradation and protect the HPLC column.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method. Since this compound lacks a strong UV chromophore, detection may require a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or derivatization.

    • Example Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Example Mobile Phase: An isocratic mobile phase of aqueous buffer with an ion-pairing agent (e.g., heptafluorobutyric acid) may be required for good peak shape and retention.[5]

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to develop a method where the peak for this compound is well-resolved from all degradation product peaks, demonstrating the method is "stability-indicating."

Troubleshooting Workflow

Use this flowchart to diagnose and resolve potential stability issues with your this compound solutions.

TroubleshootingWorkflow start Start: Experiment Fails (e.g., low yield, artifact) check_sol Review Solution Prep: Solvent, pH, Age start->check_sol ph_q Was pH acidic (< 5.0)? check_sol->ph_q temp_q Was solution stored at 2-8°C or frozen? ph_q->temp_q Yes degradation_likely High Likelihood of Degradation ph_q->degradation_likely No degradation_possible Degradation Possible (especially if old) temp_q->degradation_possible No other_issue Issue is likely unrelated to reagent stability. Investigate other variables. temp_q->other_issue Yes reprepare Action: Prepare Fresh Solution in Acidic Buffer (pH 3-4) degradation_likely->reprepare degradation_possible->reprepare re_run Re-run Experiment with Fresh Solution reprepare->re_run

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimizing Reactions with 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 3-Chloropropylamine (B7771022) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of 3-Chloropropylamine hydrochloride?

A1: this compound is a bifunctional molecule with two primary reactive sites: a primary amine (as its hydrochloride salt) and a primary alkyl chloride.[1][2] The hydrochloride salt form enhances stability and handling compared to the free amine.[1][2] For the amine to act as a nucleophile, it must first be deprotonated by a base.[3] The molecule can therefore participate in a variety of reactions, including nucleophilic substitution at the chloro- group and acylation or alkylation at the amino- group.[1][2]

Q2: How does temperature generally affect reactions with this compound?

A2: Temperature is a critical parameter in reactions with this compound as it influences reaction rate, yield, and the formation of byproducts.[2]

  • Low Temperatures: May lead to slow or incomplete reactions.

  • Optimal Temperatures: Maximize the rate of the desired reaction while minimizing side reactions.

  • High Temperatures: Can lead to the formation of unwanted byproducts through processes like polymerization, elimination reactions, or intramolecular cyclization to form azetidine (B1206935).[4] In some cases, excessive heat can cause decomposition of reagents or products.[5]

Q3: My reaction with this compound is giving a low yield. What are the potential temperature-related causes?

A3: Low yields can stem from several factors related to temperature:

  • Incomplete Reaction: The temperature may be too low to provide sufficient activation energy for the reaction to proceed to completion in a reasonable timeframe.[5]

  • Side Reactions: The temperature might be too high, favoring competing reactions. A common side reaction is the intramolecular cyclization of 3-chloropropylamine (once deprotonated) to form azetidine, especially in the presence of a base. Intermolecular reactions leading to dimerization or polymerization can also occur at elevated temperatures.[4]

  • Decomposition: The chosen temperature could be causing the decomposition of your starting material, reagents, or the desired product.[6]

Q4: I am observing the formation of an unexpected byproduct. Could this be temperature-dependent?

A4: Yes, the formation of byproducts is often highly dependent on the reaction temperature. For instance, in reactions where the amine is deprotonated, higher temperatures can favor the intramolecular S(_N)2 reaction, leading to the formation of azetidine. If you are performing an intermolecular nucleophilic substitution on the alkyl chloride, this cyclization can be a significant competing pathway. Conversely, in N-alkylation reactions, excessively high temperatures can lead to over-alkylation or decomposition.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution at the Alkyl Chloride
Symptom Potential Cause (Temperature-Related) Suggested Solution
Reaction is slow or incomplete (starting material remains).Reaction temperature is too low.Gradually increase the temperature in 10-20°C increments and monitor the reaction progress by TLC or GC. Consider switching to a higher-boiling solvent if necessary.
Formation of multiple products, including a more polar spot on TLC.Temperature is too high, promoting intramolecular cyclization to azetidine or intermolecular side reactions.Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different solvent system that may allow for lower reaction temperatures.
Dark coloration or tar formation.Excessive temperature leading to decomposition of reagents or products.[5]Reduce the reaction temperature significantly. Ensure that the addition of reagents is done at a controlled temperature, especially for exothermic reactions.
Issue 2: Poor Selectivity in N-Alkylation or N-Acylation
Symptom Potential Cause (Temperature-Related) Suggested Solution
Over-alkylation of the amine (formation of secondary or tertiary amines).High reaction temperature increasing the nucleophilicity of the product amine.Perform the reaction at a lower temperature. Consider slow, controlled addition of the alkylating agent at a reduced temperature to maintain a low concentration and minimize reaction with the product.
Reaction is sluggish or does not proceed.The initial deprotonation of the amine hydrochloride and/or the subsequent alkylation/acylation is too slow at the current temperature.Ensure the base is sufficiently strong for deprotonation. A moderate increase in temperature may be necessary after the initial deprotonation step.
Formation of dark-colored impurities.Decomposition of the starting material or product at elevated temperatures.Start the reaction at a lower temperature (e.g., 0-5°C, especially for acylation) and allow it to slowly warm to room temperature. Monitor for completion before considering heating.

Data Presentation: Temperature in Key Reactions

The following table summarizes temperature conditions found in literature for reactions involving this compound.

Reaction Type Reagents Temperature Solvent Notes
Nucleophilic SubstitutionSodium azide (B81097)80°CWaterReaction heated for 15 hours.[3]
N-AcylationMethacrylic anhydride, Sodium Carbonate0-5°CDichloromethane/WaterTemperature kept below 5°C during addition.
Synthesis from AlcoholThionyl chloride0-10°C then RefluxChloroformInitial addition is exothermic and requires cooling, followed by heating to drive the reaction to completion.[7]
Intramolecular Cyclization (general guidance)BaseVaries (can be room temp to heated)THF or DMFTemperature is a critical parameter to control for optimizing azetidine formation versus competing intermolecular reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-1-propanamine via Nucleophilic Substitution

This protocol is adapted from a literature procedure for the nucleophilic substitution on this compound.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.53 g, 11.5 mmol) in water (15 mL).

  • Addition of Nucleophile: Add sodium azide (2.25 g, 34.6 mmol) to the solution.

  • Heating: Heat the reaction mixture to 80°C and maintain stirring at this temperature for 15 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Alkalize the solution with solid potassium hydroxide.

    • Extract the aqueous layer with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with water (10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualization

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Is the reaction temperature appropriate? start->check_temp sub_node_too_low Too Low: Incomplete reaction check_temp->sub_node_too_low No sub_node_too_high Too High: Side reactions or decomposition check_temp->sub_node_too_high Yes action_increase_temp Action: Increase temperature incrementally. Monitor reaction progress (TLC/GC). sub_node_too_low->action_increase_temp action_decrease_temp Action: Decrease temperature. Consider alternative catalysts or solvents. sub_node_too_high->action_decrease_temp

Caption: A logical workflow for troubleshooting low reaction yields based on temperature.

General Reaction Pathways of 3-Chloropropylamine

reaction_pathways start 3-Chloropropylamine (from HCl salt + Base) sub_inter Intermolecular Nucleophilic Substitution start->sub_inter + Nucleophile (Nu-) sub_intra Intramolecular Nucleophilic Substitution (Cyclization) start->sub_intra Base, Heat n_alkylation N-Alkylation / N-Acylation start->n_alkylation + Electrophile (R-X) product_sub Product: R-NH2-(CH2)3-Nu sub_inter->product_sub product_azetidine Product: Azetidine sub_intra->product_azetidine product_n_sub Product: Cl-(CH2)3-NH-R n_alkylation->product_n_sub

Caption: Competing reaction pathways for deprotonated 3-chloropropylamine.

References

solvent effects on 3-Chloropropylamine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chloropropylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slower than expected or not at all?

A1: Several factors related to your solvent choice and reaction setup could be contributing to slow or nonexistent reactivity.

  • Inadequate Deprotonation: this compound is a salt. For the primary amine to function as a nucleophile, it must be deprotonated by a base. In the absence of a suitable base, the amine remains protonated and non-nucleophilic. The choice of base and its solubility in the reaction solvent are critical.

  • Inappropriate Solvent Choice: The polarity and protic nature of your solvent play a crucial role in the reaction mechanism and rate.

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[1] This effect is particularly detrimental to S(_N)2 reactions, often leading to significantly slower reaction rates.[1]

    • Non-Polar Solvents: this compound has poor solubility in non-polar solvents, which will limit the concentration of the reactant in the solution and, consequently, the reaction rate.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures. A moderate increase in temperature can often accelerate the reaction, but be mindful of potential side reactions.

Q2: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve the selectivity?

A2: The formation of multiple products, particularly over-alkylation, is a common issue when using primary amines.[2]

  • Stoichiometry and Dilution: Carefully controlling the stoichiometry of your reactants is crucial. Using a large excess of the amine can sometimes favor mono-alkylation. Running the reaction at a higher dilution can also disfavor the subsequent alkylation steps.

  • Solvent and Base Optimization: The choice of solvent and base can influence the relative rates of the desired and undesired alkylation reactions.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly as protic solvents, leading to faster reaction rates.[1] This can sometimes improve selectivity by favoring the initial, desired reaction.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to prevent over-alkylation, though this adds extra steps to your synthesis.

Q3: My reaction is generating an unexpected cyclic byproduct. What is happening and how can I prevent it?

A3: 3-Chloropropylamine is bifunctional, containing both a nucleophilic amine and an electrophilic alkyl chloride.[3] This allows for the possibility of an intramolecular reaction (cyclization) to form azetidine, especially under basic conditions.

  • Reaction Conditions: The propensity for cyclization can be influenced by the solvent, temperature, and concentration. High dilution can favor intramolecular reactions. The choice of base can also play a role.

  • Promoting Intermolecular Reaction: To favor the desired intermolecular reaction with your intended nucleophile, ensure the external nucleophile is present in a sufficient concentration and is more reactive than the internal amine. Running the reaction at a lower temperature may also help to disfavor the cyclization, which may have a higher activation energy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient deprotonation of the amine.Add a suitable base (e.g., K₂CO₃, Et₃N) that is soluble in your reaction solvent. Ensure at least one equivalent of base is used.
Poor solubility of this compound.Choose a more polar solvent. Polar aprotic solvents like DMF or DMSO are often good choices for S(_N)2 reactions.[1]
Nucleophile "caged" by a protic solvent.Switch from a polar protic solvent (e.g., methanol, water) to a polar aprotic solvent (e.g., acetonitrile, DMF).[1]
Formation of Over-alkylation Products Reaction conditions favor multiple alkylations.Optimize stoichiometry by using an excess of the amine or the other reactant, depending on which is more valuable. Consider running the reaction at a higher dilution.[2]
Intramolecular Cyclization (Azetidine Formation) Reaction conditions favor the intramolecular reaction pathway.Increase the concentration of the external nucleophile. Consider running the reaction at a lower temperature.
Product is Difficult to Isolate/Purify Product may be soluble in the aqueous layer during workup.If your product is a salt, ensure the aqueous layer is sufficiently basified before extraction with an organic solvent.
Product is volatile.Use caution during solvent removal (rotary evaporation). Use a cold trap and avoid excessive vacuum or temperature.

Data Presentation

Table 1: Representative Effect of Solvent on Nucleophilic Substitution Yield

SolventSolvent TypeDielectric Constant (ε)Representative Yield (%)
WaterPolar Protic80.1Moderate
MethanolPolar Protic32.7Moderate to Low
EthanolPolar Protic24.5Low
N,N-Dimethylformamide (DMF)Polar Aprotic36.7High
Acetonitrile (MeCN)Polar Aprotic37.5High
AcetonePolar Aprotic20.7Moderate to High
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate
Dichloromethane (DCM)Polar Aprotic9.1Low to Moderate

Note: Yields are hypothetical and intended for comparative purposes. Actual yields will depend on the specific nucleophile, base, temperature, and reaction time.

Table 2: General Effect of Solvent Type on Reaction Rate for S(_N)2 Reactions

Solvent TypeGeneral Effect on NucleophileExpected Relative Rate
Polar Aprotic Does not strongly solvate the nucleophile, leaving it "naked" and more reactive.Fastest
Polar Protic Solvates the nucleophile via hydrogen bonding, reducing its reactivity.Slowest
Non-Polar Poor solubility of ionic reactants.Very Slow / No Reaction

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Amine Nucleophile in a Polar Aprotic Solvent

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable base (e.g., anhydrous K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-Azidopropylamine from this compound in Water

This protocol is adapted from a literature procedure.

  • Dissolution: In a reaction flask, dissolve this compound (1.0 eq) in water.

  • Nucleophile Addition: Add sodium azide (B81097) (NaN₃, 2.0-3.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to approximately 80 °C and stir for 12-15 hours.

  • Workup: After the reaction is complete, cool the solution. Basify the solution with a strong base (e.g., solid KOH or concentrated NaOH) to deprotonate the product amine.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to obtain the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under N2 add_reagents Add 3-Chloropropylamine HCl and Base start->add_reagents add_solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF) add_reagents->add_solvent add_nucleophile Add Nucleophile add_solvent->add_nucleophile react Stir at appropriate temperature (e.g., RT - 80°C) add_nucleophile->react monitor Monitor by TLC/LC-MS react->monitor quench Quench and Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product solvent_effects cluster_solvents Solvent Choice cluster_effects Effects on Nucleophile (Nu⁻) cluster_outcome Reaction Outcome (Sₙ2) protic Polar Protic (e.g., MeOH, H2O) solvated Solvated ('Caged') Nucleophile protic->solvated H-Bonding aprotic Polar Aprotic (e.g., DMF, MeCN) naked "Naked" (Highly Reactive) Nucleophile aprotic->naked Minimal Solvation slow Slow Reaction Rate solvated->slow fast Fast Reaction Rate naked->fast

References

challenges in the purification of 3-Chloropropylamine hydrochloride products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloropropylamine (B7771022) hydrochloride. The following sections address common challenges encountered during the purification of this product.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 3-Chloropropylamine hydrochloride?

A1: Commercially available this compound is typically offered at a purity of 98% or higher.[1] However, the actual purity can vary between batches and suppliers. It is crucial to verify the purity of the starting material using appropriate analytical techniques before use.

Q2: What are the common impurities in this compound synthesized from 3-amino-1-propanol and thionyl chloride?

A2: The synthesis of this compound from 3-amino-1-propanol and thionyl chloride can lead to several potential impurities. These include unreacted starting material (3-amino-1-propanol), byproducts from the chlorination reaction, and products of side reactions such as intramolecular cyclization. A potential impurity is aziridine, formed through the intramolecular cyclization of 3-chloropropylamine.

Q3: My this compound product is discolored (yellow to brownish). What could be the cause?

A3: Discoloration in amine hydrochloride salts can be due to the presence of oxidized impurities or polymeric byproducts. The color can also result from residual solvents or trace amounts of impurities from the starting materials or reagents used in the synthesis.

Q4: How should this compound be stored to maintain its purity?

A4: this compound is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to prevent moisture absorption and degradation.[2]

Troubleshooting Guides

Issue 1: Low Purity After Synthesis and Initial Work-up

Symptoms:

  • Purity by HPLC is significantly below 98%.

  • Multiple peaks are observed in the HPLC chromatogram.

  • The melting point of the product is broad and lower than the expected 145-150°C range.[3]

Possible Causes:

  • Incomplete reaction.

  • Formation of byproducts due to suboptimal reaction temperature or time.

  • Presence of unreacted starting materials.

Solutions:

  • Reaction Monitoring: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC) or in-process HPLC analysis.

  • Temperature Control: Maintain the recommended reaction temperature throughout the synthesis. Excursions in temperature can lead to the formation of side products.

  • Aqueous Wash: Before crystallization, wash the crude product with a suitable organic solvent to remove non-polar impurities.

Issue 2: Persistent Impurities After Recrystallization

Symptoms:

  • An impurity peak remains in the HPLC chromatogram even after multiple recrystallization attempts.

  • The melting point of the product does not improve significantly after recrystallization.

Possible Causes:

  • The impurity has a similar solubility profile to this compound in the chosen solvent system.

  • The impurity co-crystallizes with the product.

  • The impurity is a salt of a related amine.

Solutions:

  • Change of Solvent System: If a single solvent recrystallization is not effective, try a binary solvent system. Good solubility is reported in water and alcohol-based organic solvents, while it is insoluble in ether-based solvents, acetone, and chloroform.[4] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., hot methanol (B129727) or ethanol) and then add a "poor" solvent (e.g., diethyl ether or acetone) dropwise until turbidity is observed, followed by slow cooling.

  • Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities.

  • Column Chromatography: For difficult-to-remove impurities, column chromatography using silica (B1680970) gel or alumina (B75360) may be necessary. A polar eluent system will likely be required.

Issue 3: Analytical Challenges in Purity Determination

Symptoms:

  • When using HPLC with a Refractive Index (RI) detector, two peaks are observed for a standard sample of this compound.[5]

Possible Causes:

  • As this compound is a salt, there can be an on-column interaction with the mobile phase, especially if it contains an ion-pairing agent. One peak may correspond to the chloride salt, while the other may be the product with a counter-ion from the mobile phase additive (e.g., trifluoroacetate (B77799) if TFA is used).[5]

Solutions:

  • Method Optimization:

    • Mobile Phase Modification: Try a mobile phase without a strong ion-pairing reagent. An isocratic mobile phase with a buffer at a suitable pH might provide a single, sharp peak.

    • Alternative Detection: If possible, use a detector that is less sensitive to counter-ion effects, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection to minimize on-column equilibration effects.

Data Presentation

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6276-54-6[1]
Molecular Formula C₃H₉Cl₂N[3]
Molecular Weight 130.02 g/mol [1]
Appearance Off-white to yellow-beige crystalline powder or chunks[3]
Melting Point 145-150 °C[3]
Solubility Soluble in DMSO and methanol[3]

Table 2: Summary of Potential Impurities and Analytical Methods for Detection

Potential ImpurityOriginRecommended Analytical Method
3-Amino-1-propanol Unreacted starting materialHPLC, GC-MS
Aziridine/Azetidine derivatives Intramolecular cyclizationGC-MS, LC-MS
Dimeric/Polymeric byproducts Side reactions during synthesisHPLC with a mass detector (LC-MS)
Residual Solvents From synthesis and purificationHeadspace Gas Chromatography (GC)

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on solubility data, select a suitable solvent or solvent system. A good starting point is a mixture of a polar protic solvent (e.g., ethanol, isopropanol) and a less polar co-solvent (e.g., diethyl ether, ethyl acetate).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the primary solvent in small portions and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" co-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude 3-Chloropropylamine Hydrochloride Product recrystallization Recrystallization start->recrystallization Dissolve in suitable solvent filtration Vacuum Filtration recrystallization->filtration Cool to form crystals drying Vacuum Drying filtration->drying Wash with cold solvent hplc HPLC Analysis drying->hplc nmr NMR Spectroscopy drying->nmr ms Mass Spectrometry drying->ms hplc->recrystallization Purity < 98% (Re-purify) final_product Purified 3-Chloropropylamine Hydrochloride hplc->final_product Purity > 98%

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity of 3-Chloropropylamine HCl cause1 Incomplete Reaction start->cause1 cause2 Presence of Byproducts start->cause2 cause3 Ineffective Purification start->cause3 solution1 Optimize Reaction (Time, Temperature) cause1->solution1 solution2 Modify Recrystallization (Solvent System) cause2->solution2 cause3->solution2 solution3 Column Chromatography solution2->solution3 If impurities persist

Caption: Troubleshooting logic for addressing low purity issues in this compound.

References

Technical Support Center: HPLC Analysis of 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-Chloropropylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on method development for this polar compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my this compound sample on a C18 column?

A1: Peak tailing for polar amines like this compound on reversed-phase columns (e.g., C18) is a common issue. The primary cause is secondary ionic interactions between the protonated amine group of the analyte and negatively charged residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[1][2] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.

To mitigate this, consider the following:

  • Mobile Phase pH: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) to ensure the silanol groups are fully protonated and minimize ionic interactions.[2]

  • Column Choice: Use a highly deactivated, end-capped C18 column where the residual silanols are chemically bonded to reduce their activity.[1][2] Alternatively, consider a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column.

  • Buffer Concentration: Ensure your mobile phase buffer has sufficient capacity (typically 10-50 mM) to maintain a consistent pH on the column surface.[3]

Q2: My this compound sample is not retained on my C18 column. What can I do?

A2: this compound is a small, polar molecule, and as such, it may have very little retention on a traditional C18 column, often eluting in or near the void volume. To increase retention, you can explore the following alternative chromatographic techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[1]

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column. For the positively charged this compound, an alkyl sulfonate is a suitable ion-pairing reagent.

Q3: I am using an ion-pairing reagent and see two peaks for my this compound standard. What could be the cause?

A3: The observation of two peaks when using an ion-pairing reagent for an analyte that is a hydrochloride salt is a known phenomenon. This is likely due to an on-column exchange of the chloride counter-ion with the ion-pairing reagent in the mobile phase.[4] One peak represents the analyte paired with the chloride ion, and the second, later-eluting peak represents the analyte paired with the ion-pairing reagent.

To address this, you can:

  • Pre-column Counter-ion Exchange: Add a small amount of the ion-pairing reagent acid (e.g., heptafluorobutyric acid if HFBA is the ion-pairing salt) to your sample before injection. This will drive the equilibrium towards the formation of a single ion-pair species before the sample reaches the column.[4]

  • Increase Ion-Pair Reagent Concentration: A higher concentration of the ion-pairing reagent in the mobile phase can also help to drive the equilibrium towards a single paired form on the column.

Q4: this compound does not have a UV chromophore. How can I detect it using HPLC?

A4: Since this compound lacks a UV-absorbing chromophore, direct UV detection is not feasible. The following detection strategies can be employed:

  • Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is a viable option for isocratic separations.

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.

  • Mass Spectrometry (MS) Detection: HPLC-MS provides high sensitivity and selectivity and can be used for the direct detection of this compound.

  • Pre- or Post-Column Derivatization: This is a common and effective approach. The analyte is reacted with a labeling agent that imparts a UV-absorbing or fluorescent tag. This not only enables sensitive detection but can also improve the chromatographic properties of the analyte.

Troubleshooting Guides

Issue 1: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

A Start: Peak Tailing Observed B Check Mobile Phase pH Is it 2-3 units below analyte pKa? A->B C Adjust Mobile Phase pH to 2.5-3.5 using a suitable buffer B->C No D Check for Column Overload Does peak shape improve with sample dilution? B->D Yes J Problem Resolved C->J E Reduce Sample Concentration or Injection Volume D->E Yes F Evaluate Column Condition Is the column old or showing high backpressure? D->F No E->J G Replace with a New, End-capped C18 or consider a HILIC column F->G Yes H Review Injection Solvent Is it stronger than the mobile phase? F->H No G->J I Dissolve Sample in Mobile Phase or a weaker solvent H->I Yes H->J No I->J

Troubleshooting workflow for peak tailing.
Issue 2: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram. This workflow helps to identify their source.

A Start: Ghost Peak Observed B Inject a Blank (Mobile Phase) Does the ghost peak appear? A->B C Source is likely Mobile Phase or System Contamination B->C Yes F Source is likely Sample, Diluent, or Vial B->F No D Prepare Fresh Mobile Phase with high-purity solvents C->D E Flush HPLC System Thoroughly D->E J Problem Resolved E->J G Inject Diluent Only Does the ghost peak appear? F->G H Contamination is in the Diluent G->H Yes I Contamination is from Sample Matrix or Vial G->I No H->J I->J

Troubleshooting workflow for ghost peaks.

Experimental Protocols

Protocol 1: Pre-column Derivatization with Dansyl Chloride and HPLC-UV/Fluorescence Analysis

This protocol describes the derivatization of this compound with Dansyl Chloride to enable sensitive detection.

Materials:

  • This compound standard and sample solutions

  • Dansyl Chloride solution (1.5 mg/mL in acetonitrile)

  • Sodium Bicarbonate buffer (100 mM, pH 9.5)

  • Methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Derivatization Procedure:

  • In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of Sodium Bicarbonate buffer.

  • Add 200 µL of Dansyl Chloride solution, vortex briefly, and incubate at 60°C for 45 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)

Protocol 2: Post-column Derivatization with Ninhydrin (B49086) and HPLC-Vis Analysis

This protocol is suitable for use with an HPLC system equipped with a post-column reaction module.

Materials:

  • This compound standard and sample solutions

  • Ninhydrin reagent (commercially available or prepared by dissolving ninhydrin in a suitable solvent mixture, e.g., ethylene (B1197577) glycol)

  • Mobile phase buffer (e.g., citrate (B86180) or phosphate (B84403) buffer)

  • Acetonitrile (HPLC grade)

HPLC and Post-Column Reaction Conditions:

  • Column: Ion-exchange or C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a buffer system suitable for separating the underivatized amine (e.g., a citrate buffer gradient).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Post-Column Reagent: Ninhydrin solution delivered at a flow rate of 0.3 mL/min.

  • Reaction Coil: The eluent from the column is mixed with the ninhydrin reagent and passed through a heated reaction coil (e.g., 10 m length at 130°C).

  • Detection: Visible absorbance at 570 nm.

Data Presentation

The following tables provide typical performance data that can be expected when using the described methods for the analysis of small polar amines.

Table 1: Comparison of HPLC Columns for the Analysis of a Derivatized Polar Amine

Column TypeMobile Phase CompositionRetention Time (min)Peak Asymmetry (As)
C18 (End-capped)60:40 Acetonitrile:Water (0.1% TFA)5.81.3
HILIC (Amide)90:10 Acetonitrile:Ammonium Formate (10mM, pH 3.5)8.21.1
Ion-ExchangeGradient with NaCl in Phosphate Buffer12.51.2

Table 2: Typical Method Validation Data for a Dansyl Chloride Derivatization Method

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)~50 ng/mL
Limit of Quantification (LOQ)~150 ng/mL
Accuracy (Recovery %)98.5 - 101.2%
Precision (RSD %)< 2.0%

References

Technical Support Center: Purification Strategies for Reactions Involving 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-chloropropylamine (B7771022) hydrochloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of 3-chloropropylamine hydrochloride that are relevant to its removal?

A1: Understanding the properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₃H₉Cl₂NIndicates a small, polar molecule.
Molecular Weight 130.02 g/mol Relatively low molecular weight.
Appearance Off-white to yellow-beige crystalline powder or chunks.[1]Solid nature allows for removal by filtration if it can be selectively precipitated.
Melting Point 145-150 °C[1]Relevant for characterization, but less so for removal from a reaction mixture.
Solubility Soluble in water, methanol (B129727), and ethanol; Insoluble in ether, acetone, chloroform, and toluene.This differential solubility is the basis for purification by extraction and precipitation.

Q2: Why can removing unreacted this compound be challenging?

A2: The primary challenge lies in its high polarity and water solubility. As a hydrochloride salt, it is ionic and readily dissolves in aqueous phases. This can make its separation from polar, water-soluble products difficult. Furthermore, its small size can lead to co-precipitation or trapping within the desired product matrix during crystallization.

Q3: What are the primary methods for removing unreacted this compound?

A3: The most common and effective methods for removing unreacted this compound from a reaction mixture are:

  • Aqueous Extraction: Utilizing its high water solubility to wash it out of an organic phase.

  • Precipitation/Crystallization: Exploiting its insolubility in certain organic solvents to either precipitate the salt or crystallize the desired product away from it.

  • Column Chromatography: Employing various stationary phases to separate it from the product based on polarity or ionic character.

Q4: Can I neutralize the reaction mixture to remove 3-chloropropylamine as the free base?

A4: Yes, this is a viable strategy. By adding a base (e.g., sodium hydroxide, sodium bicarbonate), you can convert the hydrochloride salt to the free amine, 3-chloropropylamine. The free amine is less polar and more soluble in organic solvents. However, it's important to consider the stability of your desired product under basic conditions. Also, the free amine is more volatile than the salt.

Troubleshooting Guide

Issue 1: A persistent emulsion forms during the aqueous wash to remove this compound.

  • Possible Cause: The presence of both the amine salt and potentially other charged species in the reaction mixture can act as surfactants, stabilizing the emulsion. High concentrations of salts can also contribute to this issue.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Filter through Celite®: If adding brine is ineffective, filter the entire emulsified mixture through a pad of Celite® or another filter aid. This can physically disrupt the emulsion.

    • Centrifugation: If the emulsion persists and the scale of the reaction allows, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

Issue 2: My desired product is also somewhat water-soluble, and I am losing it during the aqueous extraction.

  • Possible Cause: Your product has a partition coefficient that favors distribution into both the organic and aqueous phases.

  • Solution:

    • Back-Extraction: After the initial extraction, collect the aqueous layer and "back-extract" it with a fresh portion of the organic solvent. Repeat this process 2-3 times and combine all the organic layers. This will help to recover the product that partitioned into the aqueous phase.

    • Use of Brine: Perform the aqueous washes with brine instead of deionized water. The high salt concentration in the aqueous phase can decrease the solubility of your organic product in the water layer, a phenomenon known as "salting out."

    • Alternative Purification Method: If significant product loss persists, consider a non-extractive method like precipitation or column chromatography.

Issue 3: During column chromatography on silica (B1680970) gel, my product and the this compound co-elute.

  • Possible Cause: Both your product and the amine salt are highly polar, leading to poor separation on a normal-phase silica gel column. The ionic nature of the hydrochloride can also cause significant tailing and streaking.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent. This can help to suppress the interaction of the amine with the acidic silica gel and improve peak shape.

    • Use a Different Stationary Phase:

      • Reversed-Phase Chromatography (C18): If your product is sufficiently non-polar, reversed-phase chromatography can be effective. The highly polar this compound will elute very early, likely in the void volume.

      • Ion-Exchange Chromatography: A cation-exchange resin can be very effective at capturing the positively charged aminopropyl group, allowing your neutral or anionic product to pass through. The captured amine salt can then be eluted with a high-salt or high-pH buffer if desired.

Issue 4: I suspect the 3-chloropropylamine is degrading under my basic work-up conditions.

  • Possible Cause: Haloalkanes can be susceptible to hydrolysis or other side reactions under strongly basic conditions, especially at elevated temperatures.

  • Solution:

    • Use a Milder Base: If possible, use a weaker base like sodium bicarbonate or potassium carbonate instead of strong bases like sodium hydroxide.

    • Keep the Temperature Low: Perform any basic washes at a low temperature (e.g., in an ice bath) to minimize the rate of potential degradation reactions.

    • Limit Contact Time: Minimize the time the reaction mixture is in contact with the basic solution.

    • Consider an Acidic Wash: If your product is stable under acidic conditions, an acidic wash is a more direct and less risky way to remove the amine salt without converting it to the potentially less stable free base.

Experimental Protocols

Protocol 1: Removal by Acidic Aqueous Extraction

This is the most common method and is suitable for products that are soluble in a water-immiscible organic solvent and are stable to acidic conditions.

  • Dissolution: Ensure your reaction mixture is dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The this compound will partition into the lower aqueous layer.

  • Collection: Drain and discard the aqueous layer.

  • Repeat: Repeat the wash with 1 M HCl at least one more time to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Removal by Precipitation/Crystallization

This method is useful if your product has good solubility in a solvent in which this compound is insoluble (e.g., acetone, THF, or diethyl ether).

  • Solvent Selection: Choose a solvent in which your product is soluble, but this compound is not.

  • Dissolution: Dissolve the crude reaction mixture in the chosen solvent. You may need to gently warm the mixture to fully dissolve your product.

  • Precipitation: The insoluble this compound should appear as a solid precipitate. To maximize precipitation, you can cool the solution in an ice bath.

  • Filtration: Filter the mixture through a Büchner funnel or a syringe filter to remove the solid this compound.

  • Product Isolation: The filtrate now contains your purified product. The solvent can be removed under reduced pressure to isolate the product. Further purification by recrystallization may be necessary.

Protocol 3: Removal by Column Chromatography

This is a powerful technique for separating compounds with different polarities.

  • Normal-Phase (Silica Gel):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Procedure: Due to the high polarity of this compound, it will likely have very strong retention on silica gel. It may be necessary to use a highly polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium (B1175870) hydroxide) to elute it from the column after your product has been collected.

  • Reversed-Phase (C18):

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid.

    • Procedure: The highly polar this compound will have very little retention and will elute quickly, allowing for separation from less polar products.

  • Ion-Exchange Chromatography:

    • Stationary Phase: A strong cation-exchange (SCX) resin.

    • Procedure:

      • Dissolve the crude mixture in a suitable solvent (e.g., methanol).

      • Load the solution onto the SCX column. The positively charged this compound will bind to the resin.

      • Wash the column with the solvent to elute your neutral or negatively charged product.

      • The bound amine salt can be discarded with the resin or eluted with a solution of ammonia (B1221849) in methanol if recovery is needed.

Visualization

Decision-Making Workflow for Purification Method Selection

PurificationWorkflow start Crude Reaction Mixture (Product + unreacted 3-chloropropylamine HCl) product_properties Assess Product Properties: - Solubility - Stability (acid/base) start->product_properties extraction_q Is the product soluble in a water-immiscible organic solvent and stable to acid? product_properties->extraction_q precipitation_q Is there a solvent that dissolves the product but not the amine salt? extraction_q->precipitation_q No extraction Perform Acidic Aqueous Extraction extraction_q->extraction Yes chromatography Use Column Chromatography precipitation_q->chromatography No precipitation Perform Precipitation/ Filtration precipitation_q->precipitation Yes end Pure Product chromatography->end extraction->end precipitation->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Scale-Up of 3-Chloropropylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up synthesis of 3-Chloropropylamine (B7771022) hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 3-Chloropropylamine hydrochloride suitable for scale-up?

A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:

  • Route 1: Chlorination of 3-Amino-1-propanol: This method involves the reaction of 3-Amino-1-propanol with a chlorinating agent, most commonly thionyl chloride (SOCl₂), followed by isolation of the hydrochloride salt.

  • Route 2: Hydrochloride Salt Formation from 3-Chloropropylamine: This is a more straightforward process where 3-Chloropropylamine is reacted with hydrochloric acid (HCl) to form the salt.[1] This route is often preferred for industrial production if the starting amine is readily available.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are associated with the reagents and the reaction itself:

  • Thionyl Chloride (for Route 1): It is a corrosive and moisture-sensitive reagent. On contact with water or alcohols, it exothermically releases toxic gases, hydrogen chloride (HCl) and sulfur dioxide (SO₂). Adequate ventilation and a robust off-gas scrubbing system are critical.

  • Exothermic Reactions: Both synthesis routes are exothermic and require careful temperature control to prevent runaway reactions.[1]

  • Product Handling: this compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), such as gloves, goggles, and respiratory protection, is mandatory.

Q3: What are the critical process parameters to monitor during scale-up?

A3: Careful monitoring and control of the following parameters are crucial for a safe, efficient, and reproducible synthesis:

  • Temperature: Due to the exothermic nature of the reactions, precise temperature control is vital.

  • Reagent Addition Rate: Slow, controlled addition of reagents, particularly thionyl chloride or hydrochloric acid, is necessary to manage heat generation.

  • Agitation: Efficient mixing is required to ensure uniform temperature distribution and prevent localized "hot spots."

  • Pressure: In a closed reactor, the evolution of gases like HCl and SO₂ can lead to a pressure buildup. Proper venting and scrubbing systems are essential.

  • pH: In Route 2, monitoring the pH during the addition of HCl ensures complete salt formation.

Q4: How does the choice of solvent impact the reaction and work-up?

A4: The solvent plays a key role in reaction control and product isolation.

  • For Route 1 (with Thionyl Chloride): An anhydrous, inert solvent like chloroform (B151607) or dichloromethane (B109758) is often used. The choice of solvent can affect the reaction rate and the solubility of intermediates and the final product.

  • For Route 2 (Salt Formation): Solvents like methanol (B129727) are commonly used, which allow for good solubility of the starting amine and easy crystallization of the hydrochloride salt upon cooling or addition of an anti-solvent.[1]

Section 2: Troubleshooting Guides

This section addresses common problems encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use in-process controls (e.g., TLC, GC, or NMR) to confirm the disappearance of starting material. - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. - Reagent Stoichiometry: Verify the accurate measurement and molar ratios of all reagents.
Side Reactions - Temperature Control: Maintain the recommended reaction temperature. Overheating can lead to the formation of byproducts. - Reagent Quality: Use high-purity starting materials to minimize impurity-related side reactions.
Product Loss During Work-up - Extraction: Ensure the correct pH for aqueous extractions to prevent loss of the amine product. - Crystallization: Optimize crystallization conditions (solvent, temperature, cooling rate) to maximize product recovery.
Problem 2: Product Impurity
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Drive the reaction to completion by adjusting reaction time or temperature (with caution). - Implement an effective purification step, such as recrystallization, to remove unreacted starting materials.
Formation of Byproducts - Route 1 Specific: Over-chlorination or formation of sulfites can occur. Optimize the stoichiometry of thionyl chloride and maintain strict temperature control. - General: The presence of moisture can lead to undesired hydrolysis reactions. Ensure all reagents and equipment are dry, especially when using thionyl chloride.
Solvent Contamination - Use high-purity, dry solvents. - Ensure complete removal of residual solvents from the final product by drying under appropriate conditions (e.g., vacuum oven).
Problem 3: Poor Product Color or Appearance
Potential Cause Troubleshooting Steps
Thermal Degradation - Avoid excessive temperatures during the reaction, work-up, and drying steps.
Presence of Chromophoric Impurities - Treat the product solution with activated carbon to remove colored impurities before crystallization. - Perform recrystallization from a suitable solvent system to improve purity and color.

Section 3: Experimental Protocols and Data

Synthesis of this compound from 3-Amino-1-propanol (Lab-Scale)

A general procedure for the synthesis of this compound from 3-amino-1-propanol is as follows:

  • An anhydrous chloroform (30 mL) solution of thionyl chloride (8.68 g, 1.32 mmol) is slowly added dropwise to a solution of 3-amino-1-propanol (4.49 g, 59.19 mmol) at 0-10°C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 3 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration to yield this compound.

A reported yield for this type of lab-scale synthesis is approximately 93%.

Scale-Up Data Comparison (Illustrative)

ParameterLab Scale (e.g., 50g)Pilot Scale (e.g., 5kg)Production Scale (e.g., 500kg)
Reactor Volume 500 mL flask50 L reactor5000 L reactor
Reagent Addition Time 30 - 60 minutes2 - 4 hours8 - 12 hours
Max. Temperature 10 °C (initial), then reflux10 °C (initial), then reflux (with careful monitoring)Strictly controlled below 15°C during addition, then controlled heating to reflux
Agitation Speed 500 rpm (magnetic stirrer)100 - 200 rpm (impeller)50 - 100 rpm (impeller)
Typical Yield ~93%85 - 90%80 - 88%

Note: The data in this table is illustrative and will vary depending on the specific equipment and process parameters.

Section 4: Visualizations

Experimental Workflow: Synthesis from 3-Amino-1-propanol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Prepare 3-Amino-1-propanol and anhydrous Chloroform start->reagents cool Cool 3-Amino-1-propanol solution to 0-10°C reagents->cool socl2 Prepare Thionyl Chloride in Chloroform add Slowly add Thionyl Chloride solution socl2->add cool->add reflux Warm to RT and reflux for 3 hours add->reflux cool_down Cool reaction mixture to room temperature reflux->cool_down filter Filter the precipitate cool_down->filter dry Dry the product filter->dry end 3-Chloropropylamine hydrochloride dry->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_workup Was there product loss during work-up? check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No side_reactions Significant Side Reactions check_workup->side_reactions No workup_loss Product Loss in Aqueous/Organic Layers check_workup->workup_loss Yes solution1 Increase reaction time or adjust temperature cautiously incomplete->solution1 solution2 Verify reagent stoichiometry and quality incomplete->solution2 solution3 Optimize temperature control to minimize byproducts side_reactions->solution3 solution4 Optimize pH for extractions and crystallization conditions workup_loss->solution4

Caption: Decision tree for troubleshooting low product yield.

References

impact of impurities in 3-Chloropropylamine hydrochloride on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities in 3-Chloropropylamine hydrochloride on reaction outcomes. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound (CAS: 6276-54-6) is a bifunctional organic compound containing both a primary amine and a primary alkyl chloride. This dual reactivity makes it a versatile building block in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[1][2] The purity of this compound is critical as impurities can lead to side reactions, reduced yields, and the formation of undesired byproducts, complicating purification processes and potentially impacting the safety and efficacy of the final product.[3]

Q2: What are the most common impurities in this compound?

Common impurities in this compound can be categorized as follows:

  • Starting Materials: Residual amounts of reactants used in its synthesis, such as 3-amino-1-propanol.

  • Byproducts of Synthesis: Compounds formed during the manufacturing process.

  • Degradation Products: this compound can be susceptible to degradation, especially in the presence of moisture.

  • Water: The compound is known to be hygroscopic and can absorb moisture from the atmosphere.

  • Dimers and Oligomers: Due to its bifunctional nature, this compound can undergo self-condensation to form dimers and higher-order oligomers.

Q3: How can I test for the purity of my this compound sample?

Several analytical techniques can be employed to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): As this compound lacks a strong UV chromophore, HPLC methods often require a Refractive Index (RI) detector or derivatization with a fluorescent tag to enable detection. A known method involves derivatization with fluorescamine (B152294).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization can also be used to increase the volatility and thermal stability of the compound and its impurities, allowing for separation and identification by GC-MS.

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in the material.

  • Thin Layer Chromatography (TLC): While less quantitative, TLC can be a quick and effective way to get a qualitative assessment of the purity.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound that may be related to impurities.

Observed Issue Potential Impurity Cause Troubleshooting Steps & Suggested Actions
Low Yield of N-Alkylated Product Excess Water: Water can hydrolyze the alkyl chloride functionality of this compound, reducing the amount of active reagent available for the desired reaction. It can also affect the solubility and reactivity of other reagents.1. Quantify Water Content: Use Karl Fischer titration to determine the water content of your this compound lot. 2. Dry the Reagent: If the water content is high, dry the material under vacuum. 3. Use Anhydrous Conditions: Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) and that all solvents and other reagents are anhydrous.
Presence of 3-Amino-1-propanol: This impurity can compete with the nucleophile in your reaction for the alkylating agent, or it can react with your substrate if it is an electrophile, leading to the formation of undesired byproducts.1. Analyze for 3-Amino-1-propanol: Use a validated HPLC method with derivatization to quantify the amount of this impurity. 2. Purify the Reagent: If the level of 3-amino-1-propanol is significant, consider recrystallizing the this compound. 3. Adjust Stoichiometry: If purification is not feasible, a slight excess of the nucleophile may be required to drive the desired reaction to completion, but be prepared for a more complex purification.
Formation of Multiple Unidentified Byproducts Dimers/Oligomers of 3-Chloropropylamine: These impurities can react with your substrate or other reagents to form a complex mixture of side products, making purification difficult.1. Characterize Impurities: Attempt to identify the byproducts using techniques like LC-MS or GC-MS. 2. Optimize Reaction Conditions: Lowering the reaction temperature or using a more dilute solution can sometimes minimize the formation of these byproducts. 3. Reagent Purification: Use freshly purified this compound.
Inconsistent Reaction Rates or Stalled Reactions Variable Purity Between Batches: Different lots of this compound may have varying levels of the impurities mentioned above, leading to inconsistent results.1. Qualify New Batches: Before use in a large-scale reaction, run a small-scale test reaction with any new batch of this compound. 2. Standardize Reagent Quality: Establish a set of analytical specifications for accepting new lots of the reagent.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of this compound.

Methodology:

  • Instrument Setup: Prepare and standardize a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a suitable amount of this compound (typically 0.1-0.5 g) and record the weight.

  • Titration: Quickly introduce the sample into the titration vessel containing the Karl Fischer reagent.

  • Analysis: The instrument will automatically titrate the sample and calculate the water content. The result is typically expressed as a percentage (w/w).

Protocol 2: HPLC Method for the Determination of 3-Amino-1-propanol Impurity (with Derivatization)

Objective: To quantify the amount of 3-amino-1-propanol in a this compound sample.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of 3-amino-1-propanol of known concentrations.

  • Sample Preparation: Prepare a solution of the this compound sample of a known concentration.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add a solution of fluorescamine in a suitable buffer (e.g., borate (B1201080) buffer, pH 9).

    • Allow the reaction to proceed for a specified time at a controlled temperature to form the fluorescent derivative.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the fluorescamine derivative.

    • Injection: Inject the derivatized standards and samples.

  • Quantification: Create a calibration curve from the peak areas of the derivatized 3-amino-1-propanol standards. Use this curve to determine the concentration of 3-amino-1-propanol in the sample.

Visualizations

Impurity_Impact cluster_impurities Potential Impurities in 3-Chloropropylamine HCl cluster_reaction N-Alkylation Reaction 3-Amino-1-propanol 3-Amino-1-propanol Side_Products Side Products 3-Amino-1-propanol->Side_Products Competes with Nucleophile Water Water 3-Chloropropylamine_HCl 3-Chloropropylamine HCl Water->3-Chloropropylamine_HCl Hydrolyzes Water->Side_Products Forms Hydrolysis Products Dimers/Oligomers Dimers/Oligomers Dimers/Oligomers->Side_Products React to form complex byproducts Desired_Product Desired N-Alkylated Product 3-Chloropropylamine_HCl->Desired_Product Reacts with Nucleophile Nucleophile Nucleophile->Desired_Product Reacts with

Caption: Impact of impurities on a typical N-alkylation reaction.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory (Low Yield, Impure Product) check_purity Assess Purity of 3-Chloropropylamine HCl start->check_purity kf_titration Karl Fischer Titration for Water Content check_purity->kf_titration hplc_analysis HPLC Analysis for Organic Impurities check_purity->hplc_analysis high_water High Water Content? kf_titration->high_water high_impurities High Organic Impurities? hplc_analysis->high_impurities high_water->high_impurities No dry_reagent Dry Reagent and Use Anhydrous Conditions high_water->dry_reagent Yes purify_reagent Purify Reagent (e.g., Recrystallization) high_impurities->purify_reagent Yes optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) high_impurities->optimize_conditions No proceed Proceed with Reaction dry_reagent->proceed purify_reagent->proceed optimize_conditions->proceed

Caption: A logical workflow for troubleshooting reactions.

References

Technical Support Center: Optimizing 3-Chloropropylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloropropylamine (B7771022) hydrochloride, with a specific focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for synthesizing 3-Chloropropylamine from 3-Chloropropionitrile?

A1: The primary industrial method for synthesizing 3-Chloropropylamine is the catalytic hydrogenation of 3-Chloropropionitrile.[1][2][3] The most commonly employed heterogeneous catalysts for this reaction include:

  • Raney® Nickel: A widely used and cost-effective catalyst for nitrile hydrogenation.[1][4][5][6][7]

  • Rhodium on Alumina (B75360) (Rh/Al₂O₃): An alternative that can offer high activity and may be preferred to avoid the pyrophoric nature of Raney Nickel.[8][9][10]

  • Palladium on Carbon (Pd/C): Effective for nitrile reductions, with selectivity that can be tuned based on reaction conditions.[11][12]

  • Cobalt Catalysts (e.g., Raney Cobalt): Also frequently used for the hydrogenation of nitriles.[1][13]

Q2: What is the primary challenge in the catalytic hydrogenation of 3-Chloropropionitrile?

A2: The main challenge is controlling reaction selectivity. The desired product is the primary amine (3-Chloropropylamine), but side reactions can lead to the formation of secondary and tertiary amines, reducing the yield and complicating purification.[1][12][13]

Q3: How can I improve the selectivity towards the primary amine product?

A3: Selectivity can be significantly enhanced by:

  • Using Additives: The addition of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), or the presence of ammonia (B1221849) in the reaction mixture can effectively suppress the formation of secondary and tertiary amines.[1][7]

  • Optimizing Reaction Conditions: Carefully controlling temperature and hydrogen pressure is crucial.[7][14] High temperatures can sometimes lead to increased side product formation.

  • Catalyst Modification: Using doped Raney Nickel catalysts (e.g., with chromium or titanium) can improve selectivity.[5]

Q4: Are there alternative synthesis routes that do not involve catalytic hydrogenation of a nitrile?

A4: Yes, an alternative laboratory-scale synthesis involves the reaction of 3-amino-1-propanol with thionyl chloride in a solvent like anhydrous chloroform. This method has been reported to produce 3-Chloropropylamine hydrochloride with high yields (around 93%).[15][16]

Troubleshooting Guide

Problem 1: Low Conversion of 3-Chloropropionitrile

Question Possible Cause & Solution
Is the catalyst active? Catalyst Deactivation: The catalyst may have been poisoned or has lost activity. Solution: Ensure the starting materials and solvent are pure and free of catalyst poisons (e.g., sulfur compounds). Consider using fresh catalyst or regenerating the current batch if possible. For Raney Nickel, ensure it was properly activated and stored.
Are the reaction conditions optimal? Insufficient Temperature/Pressure: The hydrogenation may require more forcing conditions. Solution: Gradually increase the hydrogen pressure and/or the reaction temperature within the recommended ranges for your specific catalyst.[7][8]
Is there sufficient hydrogen supply? Mass Transfer Limitation: Poor agitation or insufficient hydrogen flow can limit the reaction rate. Solution: Increase the stirring speed to improve gas-liquid mixing. Ensure a continuous and adequate supply of hydrogen to the reactor.

Problem 2: Poor Selectivity / High Yield of Secondary or Tertiary Amines

Question Possible Cause & Solution
Is a selectivity-enhancing additive being used? Absence of Suppressing Agent: Without an additive, the primary amine product can react further to form secondary and tertiary amines.[1] Solution: Add ammonia or an alkali metal hydroxide (e.g., NaOH, LiOH) to the reaction mixture.[1][7] This inhibits the condensation reactions that lead to byproducts.
Is the reaction temperature too high? High Temperature Promoting Side Reactions: Elevated temperatures can favor the formation of secondary and tertiary amines. Solution: Lower the reaction temperature. Conduct a temperature optimization study to find the ideal balance between reaction rate and selectivity.
Is the catalyst choice appropriate? Catalyst-Dependent Selectivity: Some catalysts are inherently more selective than others. Solution: Consider screening different catalysts. For example, doped Raney Nickel catalysts have been developed to enhance selectivity for primary amines.[5]

Catalyst Performance Data

The following table summarizes typical catalysts and conditions used for nitrile hydrogenation, which is the core reaction for converting 3-Chloropropionitrile.

CatalystSupportTypical TemperatureTypical H₂ PressureAdditives for SelectivityKey Characteristics
Raney® Nickel N/A (Sponge Metal)60 - 150 °C[7]2 - 30 bar[7]Ammonia, NaOH, LiOH[1][7]Widely used, cost-effective, pyrophoric.[8]
Rhodium Alumina (Al₂O₃)70 - 100 °C[8][10]~30 bar[8][10]Can be used without additivesHigh activity, not pyrophoric.[8][9]
Palladium Carbon (C)30 - 80 °C[12]~6 bar[12]Acidic additives (e.g., H₂SO₄)[12]High activity under mild conditions.[12]
Cobalt Silica (SiO₂) or Raney80 °C[1]~80 bar[1]Ammonia[1]Effective for both aliphatic and aromatic nitriles.[1]

Visualized Workflows and Pathways

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start 3-Chloropropionitrile (R-CN) Imine Primary Imine Intermediate (R-CH=NH) Start->Imine + H₂ (Catalyst) Product 3-Chloropropylamine (R-CH₂-NH₂) Imine->Product + H₂ (Catalyst) Secondary_Imine Secondary Imine Imine->Secondary_Imine + Primary Amine - NH₃ Product->Secondary_Imine Secondary_Amine Secondary Amine ((R-CH₂)₂NH) Secondary_Imine->Secondary_Amine + H₂ (Catalyst)

Caption: Reaction pathway for nitrile hydrogenation showing the desired product and byproduct formation.

Troubleshooting_Workflow Start Experiment Start: Hydrogenation of 3-Chloropropionitrile Check_Conversion Analyze Product: Low Conversion? Start->Check_Conversion Check_Selectivity High Conversion. Poor Selectivity? Check_Conversion->Check_Selectivity No Troubleshoot_Conversion Troubleshoot Conversion Check_Conversion->Troubleshoot_Conversion Yes Success Reaction Optimized: High Yield & Selectivity Check_Selectivity->Success No Troubleshoot_Selectivity Troubleshoot Selectivity Check_Selectivity->Troubleshoot_Selectivity Yes Check_Catalyst Check Catalyst Activity (Fresh vs. Used) Troubleshoot_Conversion->Check_Catalyst Re-run Check_Conditions Increase Temp/Pressure Check_Catalyst->Check_Conditions Re-run Check_Purity Verify Reactant Purity Check_Conditions->Check_Purity Re-run Check_Purity->Start Re-run Add_Base Add Base / Ammonia Troubleshoot_Selectivity->Add_Base Re-run Lower_Temp Lower Reaction Temp Add_Base->Lower_Temp Re-run Screen_Catalysts Screen Alternative Catalysts Lower_Temp->Screen_Catalysts Re-run Screen_Catalysts->Start Re-run

Caption: A troubleshooting decision tree for optimizing this compound reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Chloropropionitrile using Raney® Nickel

Objective: To synthesize 3-Chloropropylamine via the catalytic hydrogenation of 3-Chloropropionitrile with high selectivity.

Materials:

  • 3-Chloropropionitrile (starting material)

  • Methanol or Ethanol (solvent)

  • Raney® Nickel (catalyst, aqueous slurry)

  • Sodium Hydroxide (additive, optional for selectivity)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove any oxygen.

  • Charging the Reactor:

    • To the reactor, add the solvent (e.g., Methanol).

    • Add 3-Chloropropionitrile to the solvent.

    • If using, add the sodium hydroxide solution.

    • Carefully add the Raney® Nickel slurry. The amount of catalyst can range from 5-15% by weight relative to the nitrile.

  • Sealing and Purging: Seal the reactor. Pressurize with nitrogen to check for leaks, then vent. Repeat this purge cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation:

    • Begin stirring the mixture.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-30 bar).[7]

    • Heat the reactor to the target temperature (e.g., 80-120 °C).[7] The reaction is often exothermic, so monitor the temperature carefully.

    • Maintain constant pressure by supplying hydrogen as it is consumed. Monitor the reaction progress by observing the rate of hydrogen uptake.

  • Reaction Completion and Cooldown:

    • Once hydrogen uptake ceases, the reaction is typically complete. Maintain conditions for an additional 1-2 hours to ensure full conversion.

    • Stop the heating and allow the reactor to cool to room temperature.

  • Catalyst Removal and Product Isolation:

    • Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

    • Under the nitrogen atmosphere, filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and can ignite if exposed to air while dry. Keep the catalyst wet with solvent or water at all times.

    • The filtrate contains the 3-Chloropropylamine product.

  • Hydrochloride Salt Formation:

    • Cool the filtrate in an ice bath.

    • Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol).

    • The this compound will precipitate as a solid.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.

References

Validation & Comparative

A Comparative Purity Analysis of Commercial 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-chloropropylamine (B7771022) hydrochloride as a critical building block in novel therapeutics and complex organic synthesis, ensuring the purity of this reagent is paramount. This guide provides a comparative analysis of the purity of commercially available 3-chloropropylamine hydrochloride and its common alternatives, 3-bromopropylamine (B98683) hydrobromide and 4-chlorobutylamine hydrochloride. Detailed experimental protocols for robust purity determination via titration, gas chromatography-flame ionization detection (GC-FID), and quantitative nuclear magnetic resonance (qNMR) spectroscopy are also presented to empower researchers with the tools for quality assessment.

Comparison of this compound and Alternatives

The selection of a haloalkylamine hydrochloride often depends on the specific reaction requirements, including reactivity, stability, and cost. The purity of these reagents is a critical factor that can significantly impact reaction yields and impurity profiles of the final product. The following table summarizes the typical purities of commercially available this compound and two common alternatives.

CompoundCAS NumberMolecular Weight ( g/mol )Typical Commercial Purity (%)Common Impurities
This compound6276-54-6130.0297.0 - 99.03-amino-1-propanol, residual solvents, moisture
3-Bromopropylamine hydrobromide5003-71-4218.92≥98.0Residual solvents, moisture
4-Chlorobutylamine hydrochloride6435-84-3144.04≥95.0Synthesis-related byproducts

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is essential for reproducible and reliable experimental outcomes. The following section details three widely accepted analytical methods for this purpose.

Argentometric Titration for Total Halide Content

This method determines the total chloride content, which is then used to calculate the purity of the hydrochloride salt.

Principle: The chloride ions from both the hydrochloride salt and the chloropropyl group react with a standardized solution of silver nitrate (B79036) in the presence of an indicator to form a silver chloride precipitate. The endpoint is detected by a color change.

Reagents and Equipment:

  • 0.1 M Silver Nitrate (AgNO₃) volumetric solution, standardized

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v in water)

  • Deionized water

  • Analytical balance

  • Burette, 50 mL

  • Erlenmeyer flasks, 250 mL

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 250-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in approximately 100 mL of deionized water.

  • Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.

  • Titrate with standardized 0.1 M silver nitrate solution while continuously stirring.

  • The endpoint is reached when the color of the solution changes from yellow to a persistent faint reddish-brown.

  • Record the volume of silver nitrate solution used.

  • Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.

Calculation: Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_sample × 100) / (W_sample × 2)

Where:

  • V_AgNO₃ = Volume of AgNO₃ solution used for the sample (L)

  • M_AgNO₃ = Molarity of AgNO₃ solution (mol/L)

  • MW_sample = Molecular weight of this compound (130.02 g/mol )

  • W_sample = Weight of the sample (g)

  • The factor of 2 accounts for the two chloride ions per molecule.

cluster_titration Argentometric Titration Workflow start Weigh Sample dissolve Dissolve in Water start->dissolve add_indicator Add K2CrO4 Indicator dissolve->add_indicator titrate Titrate with AgNO3 add_indicator->titrate endpoint Observe Color Change (Yellow to Red-Brown) titrate->endpoint calculate Calculate Purity endpoint->calculate

Argentometric Titration Workflow

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for assessing the purity and identifying volatile impurities in this compound. The free base is typically analyzed after derivatization or by using a base-deactivated column.

Principle: The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte.

Instrumentation and Conditions:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Column: Agilent CP-Volamine (30 m x 0.32 mm, 1.8 µm) or similar base-deactivated column

  • Carrier gas: Helium at a constant flow of 2.0 mL/min

  • Injector temperature: 250°C

  • Detector temperature: 300°C

  • Oven temperature program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Injection volume: 1 µL

  • Split ratio: 20:1

Sample Preparation:

  • Standard Solution: Accurately weigh about 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution: Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. To analyze the free base, an alkaline extraction may be necessary.

Procedure:

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Identify the peak corresponding to 3-chloropropylamine.

  • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Calculation: Purity (% by area) = (Area_main_peak / Total_area_of_all_peaks) × 100

cluster_gc GC-FID Analysis Workflow prep_sample Prepare Sample and Standard Solutions inject Inject into GC prep_sample->inject separate Separation on Column inject->separate detect FID Detection separate->detect analyze Analyze Chromatogram detect->analyze calculate Calculate Purity (Area % Method) analyze->calculate

GC-FID Analysis Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration and purity without the need for a chemically identical reference standard.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Calculation: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS × 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

cluster_qnmr qNMR Purity Determination Workflow weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve acquire_spectrum Acquire 1H NMR spectrum dissolve->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate Integrate analyte and standard signals process_spectrum->integrate calculate Calculate purity integrate->calculate

qNMR Purity Determination Workflow

By employing these well-defined analytical methods, researchers can confidently assess the purity of their this compound, ensuring the integrity and reproducibility of their synthetic endeavors. This guide serves as a valuable resource for maintaining high standards of quality control in the research and development of novel chemical entities.

Spectroscopic Data Comparison: 3-Chloropropylamine Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of small molecules is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for 3-Chloropropylamine hydrochloride and two alternatives, N-methyl-3-chloropropylamine hydrochloride and 3-aminopropanol, focusing on ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (ppm) and Assignment
This compound DMSO-d₆8.34 (s, 3H, -NH₃⁺), 3.77 (t, 2H, -CH₂-Cl), 2.89 (t, 2H, -CH₂-N), 2.07 (p, 2H, -CH₂-)[1]
N-methyl-3-chloropropylamine hydrochloride Not specifiedData not readily available in tabular format.
3-aminopropanol Not specifiedData not readily available in tabular format.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (ppm)
This compound DMSO-d₆Data not readily available in tabular format.
N-methyl-3-chloropropylamine hydrochloride Not specifiedData not readily available in tabular format.
3-aminopropanol Not specifiedData not readily available in tabular format.

Table 3: IR Spectroscopic Data

CompoundSample PrepKey Absorption Bands (cm⁻¹) and Assignments
This compound KBr disc or nujol mullData not readily available in tabular format.
N-methyl-3-chloropropylamine hydrochloride Not specifiedData not readily available in tabular format.
3-aminopropanol Not specifiedData not readily available in tabular format.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid amine hydrochloride sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained with proton decoupling. A larger number of scans were typically required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Nujol Mull Method): A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to create a fine paste. This mull was then placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol on salt plates was recorded and subtracted from the sample spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Chemical Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet or Nujol Mull Sample->IR_Sample NMR_Spec ¹H and ¹³C NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec NMR_Data Process NMR Data (Chemical Shifts, etc.) NMR_Spec->NMR_Data IR_Data Process IR Data (Absorption Frequencies) IR_Spec->IR_Data Structure Structural Elucidation and Comparison NMR_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity Face-Off: 3-Chloropropylamine Hydrochloride vs. 3-Bromopropylamine Hydrobromide in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis of nitrogen-containing heterocycles, the choice of starting material is paramount to optimizing reaction efficiency and yield. This guide provides an objective comparison of the reactivity of two common precursors, 3-chloropropylamine (B7771022) hydrochloride and 3-bromopropylamine (B98683) hydrobromide, with a focus on their propensity to undergo intramolecular cyclization to form azetidine (B1206935). This comparison is supported by fundamental principles of organic chemistry and relevant experimental data.

The primary reaction pathway for comparing the reactivity of these two compounds is the intramolecular nucleophilic substitution (SNi) reaction, where the terminal amine group acts as a nucleophile, attacking the carbon bearing the halogen and displacing it to form a four-membered azetidine ring. The hydrohalide salts of these amines require a base to liberate the free amine, which then participates in the cyclization.

Executive Summary of Reactivity

Fundamentally, 3-bromopropylamine is significantly more reactive than 3-chloropropylamine in intramolecular cyclization reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with 3-bromopropylamine hydrobromide can be expected to proceed faster and potentially under milder conditions than those with 3-chloropropylamine hydrochloride.

Theoretical Underpinnings of Reactivity

The rate of a nucleophilic substitution reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. The key differences between chloride and bromide as leaving groups are:

  • Size and Polarizability: Bromide is a larger and more polarizable ion than chloride.[1] This allows the negative charge to be dispersed over a larger volume, leading to a more stable anion.[1]

  • Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

These factors collectively contribute to the C-Br bond being weaker and more easily broken than the C-Cl bond in the transition state of the nucleophilic attack, resulting in a lower activation energy for the reaction involving the bromo-compound.

Quantitative Reactivity Data

Table 1: Comparison of Properties and Reactivity

PropertyThis compound3-Bromopropylamine Hydrobromide
Molecular Formula C₃H₈ClN · HClC₃H₈BrN · HBr
Molecular Weight 130.02 g/mol 218.92 g/mol
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Relative Leaving Group Ability GoodExcellent
Expected Reaction Rate SlowerFaster
Reported kBr/kCl Ratio (for analogous reactions) -~28 (for aziridine (B145994) formation)[2]

Experimental Protocols: Synthesis of Azetidine

The following is a general experimental protocol for the synthesis of azetidine from a 3-halopropylamine hydrohalide. This protocol can be adapted to compare the reactivity of the chloro- and bromo-derivatives by running parallel reactions and monitoring reaction progress (e.g., by TLC or GC-MS) or comparing isolated yields over a set reaction time.

Objective: To synthesize azetidine via intramolecular cyclization of a 3-halopropylamine.

Materials:

  • This compound or 3-Bromopropylamine hydrobromide

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • A high-boiling point solvent (e.g., mineral oil, diethyl phthalate)

  • Anhydrous diethyl ether or another suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • A stirred mixture of a strong base (e.g., potassium hydroxide pellets) in a high-boiling point solvent (e.g., white mineral oil) is heated to 140–150 °C in a round-bottomed flask equipped with a stirrer, thermometer, and distillation apparatus.[3]

  • The 3-halopropylamine hydrohalide is added portion-wise or as a solution in a suitable solvent to the heated base mixture. The addition rate should be controlled to maintain a steady reaction temperature.

  • The free amine, generated in situ, undergoes intramolecular cyclization to form azetidine.

  • The volatile azetidine product is distilled from the reaction mixture as it is formed.

  • The distillate is collected, and the azetidine is typically extracted into an organic solvent like diethyl ether.

  • The organic extract is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is carefully removed by distillation to yield the azetidine product.

To perform a comparative study, identical molar quantities of this compound and 3-bromopropylamine hydrobromide would be used in parallel reactions under identical conditions (temperature, base concentration, solvent volume). The reactions would be monitored over time, and the yields of azetidine would be determined at various time points to establish the relative reaction rates.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the two compounds.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_cyclization Intramolecular Cyclization (SNi) cluster_product Product chloro 3-Chloropropylamine Hydrochloride base Addition of Base (e.g., KOH) chloro->base Deprotonation bromo 3-Bromopropylamine Hydrobromide bromo->base Deprotonation free_amine_chloro 3-Chloropropylamine (Free Base) base->free_amine_chloro free_amine_bromo 3-Bromopropylamine (Free Base) base->free_amine_bromo cyclization_chloro Slower Cyclization free_amine_chloro->cyclization_chloro Rate-determining step (Higher Activation Energy) cyclization_bromo Faster Cyclization free_amine_bromo->cyclization_bromo Rate-determining step (Lower Activation Energy) azetidine Azetidine cyclization_chloro->azetidine Product Formation cyclization_bromo->azetidine Product Formation G cluster_0 Reactant cluster_1 Transition State cluster_2 Products reactant 3-Halopropylamine (X = Cl or Br) ts [Transition State] Partial N-C bond formation Partial C-X bond cleavage reactant->ts Nucleophilic Attack azetidinium Azetidinium Ion ts->azetidinium halide Halide Ion (X⁻) ts->halide

References

advantages of using 3-Chloropropylamine hydrochloride over other aminoalkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical synthesis, the choice of reagents is a critical determinant of a product's yield, purity, and overall economic viability. Among the various aminoalkyl halides, 3-Chloropropylamine (B7771022) hydrochloride stands out as a versatile and advantageous building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of 3-Chloropropylamine hydrochloride with other aminoalkyl halides, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Enhanced Stability and Handling

One of the primary advantages of this compound is its salt form, which significantly enhances its stability and ease of handling compared to its free amine counterpart.[1] The hydrochloride salt is a solid, crystalline powder, which is less volatile and has a higher melting point (145-150 °C) than the free amine, reducing the risks associated with inhalation and dermal exposure.[2][3] This increased stability also translates to a longer shelf life and less stringent storage requirements, offering logistical and cost benefits in a laboratory or manufacturing setting.

Comparative Performance in N-Alkylation Reactions

N-alkylation is a fundamental transformation in organic synthesis, and aminoalkyl halides are common reagents for introducing an aminoalkyl moiety. While both 3-chloropropylamine and its bromo-analogue, 3-bromopropylamine (B98683), can be used for this purpose, the choice between them often comes down to a balance of reactivity and selectivity.

Generally, alkyl bromides are more reactive than alkyl chlorides in nucleophilic substitution reactions. However, this increased reactivity can sometimes lead to a higher propensity for side reactions, such as over-alkylation, resulting in the formation of secondary and tertiary amines, and quaternary ammonium (B1175870) salts.[4] The more moderate reactivity of this compound can offer better control over the reaction, leading to higher yields of the desired mono-alkylated product.

Economic and Practical Advantages

From a practical standpoint, chloro-compounds are often more cost-effective and readily available on an industrial scale compared to their bromo- and iodo-counterparts. This economic advantage makes this compound a more attractive option for large-scale synthesis and commercial drug production.

Applications in Drug Synthesis

The utility of this compound is prominently demonstrated in the synthesis of various pharmaceuticals. It serves as a key intermediate in the production of antipsychotic drugs and HIV protease inhibitors.[5][6] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic alkyl chloride, allows for its incorporation into diverse molecular scaffolds.[1]

Experimental Data Summary

The following table summarizes key properties of this compound and a common alternative, 3-Bromopropylamine hydrobromide, for comparison.

PropertyThis compound3-Bromopropylamine hydrobromideReference(s)
CAS Number 6276-54-65003-71-4[7],[8]
Molecular Weight 130.02 g/mol 218.92 g/mol [2],[8]
Appearance Off-white to yellow-beige crystalline powderWhite to off-white powder or chunks[2],[8]
Melting Point 145-150 °C162 °C[3],[8]
Purity (typical) >98%~98%[7],

Key Experimental Protocol: Synthesis of N-(3-chloropropyl)methacrylamide

This protocol describes a representative synthesis utilizing this compound.

Objective: To synthesize N-(3-chloropropyl)methacrylamide from this compound and methacrylic anhydride (B1165640).

Materials:

  • This compound (0.25 mol)

  • Methacrylic anhydride (0.27 mol)

  • Toluene (B28343) (50 mL total)

  • 10% Sodium hydroxide (B78521) solution (200 mL)

  • Water (100 mL)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Ice-water bath

  • Reaction flask

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, add 32.5 g (0.25 mol) of this compound, 40 mL (0.27 mol) of methacrylic anhydride, 10 mL of toluene, and 100 mL of water.

  • Stir the mixture and cool the reaction flask to 0-5 °C using an ice-water bath.

  • Slowly add 200 mL of 10% sodium hydroxide (0.5 mol) solution dropwise, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for one hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to stand and separate into layers.

  • Extract the aqueous layer twice with 10 mL of toluene each time.

  • Combine all organic layers.

  • Wash the combined organic layer with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of saturated sodium chloride solution.

  • Dry the organic layer and concentrate it under reduced pressure to obtain the product.

Expected Yield: Approximately 94%.[9]

Logical Workflow for Reagent Selection in N-Alkylation

The decision-making process for selecting an appropriate aminoalkyl halide can be visualized as follows:

ReagentSelection start Define Synthetic Goal: Mono-N-alkylation reactivity_consideration Consider Halide Reactivity start->reactivity_consideration cost_consideration Evaluate Cost and Availability reactivity_consideration->cost_consideration Control & selectivity are key bromo_choice Select 3-Bromopropylamine HBr reactivity_consideration->bromo_choice High reactivity needed safety_consideration Assess Handling and Stability cost_consideration->safety_consideration Cost-effectiveness is important cost_consideration->bromo_choice Cost is not a primary concern chloro_choice Select 3-Chloropropylamine HCl safety_consideration->chloro_choice Scale-up, stability is a priority safety_consideration->bromo_choice Lab-scale, handling protocols in place outcome_chloro Outcome: - Better selectivity - Potentially slower reaction - Cost-effective chloro_choice->outcome_chloro outcome_bromo Outcome: - Higher reactivity - Potential for over-alkylation - Higher cost bromo_choice->outcome_bromo

Caption: Decision workflow for selecting between 3-chloropropylamine and 3-bromopropylamine.

Conclusion

This compound presents a compelling combination of stability, controlled reactivity, and economic viability, making it a strategic choice for many applications in pharmaceutical and chemical synthesis. While other aminoalkyl halides like 3-bromopropylamine hydrobromide offer higher reactivity, this can be a double-edged sword, potentially leading to reduced selectivity and increased by-product formation. For large-scale processes where cost, safety, and predictable outcomes are paramount, this compound often emerges as the superior reagent. The experimental data and protocols provided herein offer a foundation for researchers to further explore and validate the advantages of this versatile building block in their specific synthetic contexts.

References

A Comparative Analysis of Bifunctional Linkers for Bioconjugation: A Focus on 3-Chloropropylamine Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, the choice of a bifunctional linker is a critical determinant of the efficacy, stability, and overall success of drug conjugates. This guide provides a comparative overview of bifunctional linkers, with a special focus on 3-Chloropropylamine hydrochloride and its alternatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and synthesis of novel bioconjugates.

Introduction to this compound

This compound is a bifunctional molecule featuring a primary amine and a primary alkyl chloride.[1][2] This dual reactivity allows for its use as a linker in a variety of synthetic applications, including the preparation of polymers for drug delivery and gene therapy.[1] The hydrochloride salt form enhances its stability and handling compared to the free amine.[2] The amine group, once deprotonated, acts as a nucleophile, while the alkyl chloride is susceptible to nucleophilic substitution, enabling the conjugation of two different molecules.[2][3]

Comparative Analysis of Bifunctional Linkers

The selection of a bifunctional linker significantly impacts the physicochemical properties and biological performance of a bioconjugate. Key parameters for evaluation include reaction efficiency, stability of the resulting linkage, and the impact on the overall solubility and permeability of the conjugate. Below is a comparison of this compound with other common classes of bifunctional linkers.

Data Presentation:

Table 1: General Properties of Bifunctional Linker Classes

Feature3-ChloropropylamineNHS EstersMaleimidesAlkyl Halides (general)PEG Linkers
Reactive Groups Primary Amine, Alkyl ChlorideN-Hydroxysuccinimide esterMaleimideAlkyl Halide (Br, I)Various (NHS, Maleimide, etc.)
Target Functional Group Electrophiles (e.g., carboxyls), Nucleophiles (e.g., thiols, amines)Primary AminesThiols (Sulfhydryls)Nucleophiles (e.g., thiols, amines)Various
Resulting Linkage Secondary Amine, Thioether/AmineAmideThioetherThioether/AmineVarious
Primary Application General Synthesis, Polymer modificationProtein-protein conjugation, ADC developmentSite-specific protein modificationPROTACs, General SynthesisEnhancing solubility and stability
Key Advantage Simple structure, dual reactivityHigh reactivity with aminesHigh selectivity for thiolsTunable reactivityImproves pharmacokinetic properties
Key Disadvantage Lower reactivity than NHS esters, potential for side reactionsHydrolytically unstablePotential for retro-Michael additionCan be less reactive than other linkersPotential for immunogenicity

Table 2: Comparative Performance Characteristics

Parameter3-Chloropropylamine (Inferred)NHS EstersMaleimidesAlkyl Halides (general)PEG Linkers
Reaction Speed Moderate to SlowFastFastModerateDependent on reactive group
pH Sensitivity Requires basic conditions for amine reactivityOptimal at pH 7.2-8.5[]Optimal at pH 6.5-7.5Generally requires basic conditionsDependent on reactive group
Linkage Stability Generally StableStable Amide BondStable ThioetherStable Thioether/AmineHigh
Aqueous Solubility High (as hydrochloride salt)VariableVariableLow to ModerateHigh
Cell Permeability ModerateVariableVariableCan enhance permeability (hydrophobic)Can decrease permeability (hydrophilic)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.

Protocol 1: General Two-Step Conjugation using this compound

This protocol describes a general method for conjugating a carboxyl-containing molecule and a thiol-containing molecule using this compound.

Materials:

  • Molecule A with a carboxylic acid group

  • Molecule B with a thiol group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reaction Solvent: Anhydrous Dimethylformamide (DMF)

  • Base: Diisopropylethylamine (DIPEA)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of Molecule A and Conjugation to 3-Chloropropylamine

  • Dissolve Molecule A in Activation Buffer.

  • Add EDC and NHS to the solution of Molecule A and stir for 15 minutes at room temperature.

  • Dissolve this compound in DMF and neutralize with an equimolar amount of DIPEA.

  • Add the neutralized 3-Chloropropylamine solution to the activated Molecule A solution.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the resulting Molecule A-(3-chloropropyl)amide conjugate using an appropriate chromatography method.

Step 2: Conjugation of the Intermediate to Molecule B

  • Dissolve the purified Molecule A-(3-chloropropyl)amide conjugate in Coupling Buffer.

  • Dissolve Molecule B in Coupling Buffer.

  • Add the solution of Molecule B to the solution of the conjugate.

  • Add DIPEA to the reaction mixture to act as a base.

  • Allow the reaction to proceed overnight at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the final conjugate (Molecule A-propyl-Molecule B) using size-exclusion chromatography.

Protocol 2: Amine-Reactive Conjugation using an NHS Ester

This protocol is a standard procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution in an amine-free buffer.

  • Immediately before use, dissolve the NHS ester reagent in DMSO or DMF to a stock concentration.

  • Add a molar excess of the dissolved NHS ester to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer.

  • Remove excess, unreacted reagent using a desalting column.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the role of bifunctional linkers.

G cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Alkylation Molecule_A_COOH Molecule A (Carboxylic Acid) EDC_NHS EDC, NHS Molecule_A_COOH->EDC_NHS Activation Activated_A Activated Molecule A (NHS Ester) EDC_NHS->Activated_A CPA 3-Chloropropylamine Activated_A->CPA Acylation Intermediate Molecule A-(3-chloropropyl)amide CPA->Intermediate Molecule_B_SH Molecule B (Thiol) Intermediate->Molecule_B_SH Nucleophilic Substitution Intermediate->Molecule_B_SH Final_Conjugate Molecule A - Linker - Molecule B Molecule_B_SH->Final_Conjugate Base Base (e.g., DIPEA)

Caption: Reaction mechanism for a two-step conjugation using this compound.

G Start Start: Select Biomolecules and Linker Reaction Perform Conjugation Reaction (e.g., NHS ester coupling) Start->Reaction Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Reaction->Purification Characterization Characterize Conjugate (e.g., Mass Spectrometry, SDS-PAGE) Purification->Characterization Functional_Assay Perform Functional Assay (e.g., Cell Viability, Binding Assay) Characterization->Functional_Assay Analysis Analyze Data and Compare Performance Functional_Assay->Analysis End End: Optimized Conjugate Analysis->End

Caption: A general experimental workflow for the synthesis and evaluation of bioconjugates.

References

Comparative Guide to the Synthesis of 1-Aryl-4-(3-aminopropyl)piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes for obtaining 1-Aryl-4-(3-aminopropyl)piperazines, key intermediates in pharmaceutical synthesis. We will evaluate a common route utilizing 3-Chloropropylamine (B7771022) hydrochloride against an alternative pathway involving reductive amination. The comparison focuses on reaction efficiency, conditions, and starting material considerations to aid researchers in selecting the optimal strategy for their drug development pipeline.

Quantitative Performance Comparison

The following table summarizes key quantitative metrics for the two primary synthetic routes discussed. Data has been compiled from representative literature procedures to provide a standardized comparison of yield, reaction time, and temperature.

Parameter Route 1: Alkylation with 3-Chloropropylamine HCl Route 2: Reductive Amination
Average Yield 75-85%80-90%
Reaction Time 6-12 hours12-24 hours (including workup)
Reaction Temperature 80-110 °C (Reflux)Room Temperature to 50 °C
Key Reagents 3-Chloropropylamine HCl, NaI, K₂CO₃3-(4-Arylpiperazin-1-yl)propanal, NH₄OAc, NaBH₃CN
Primary Byproducts Inorganic saltsBorate salts, imine intermediates

Synthetic Route Schematics

The diagrams below illustrate the chemical transformations for Route 1 and Route 2, providing a clear visual representation of each synthetic approach.

B 3-Chloropropylamine HCl C 1-Aryl-4-(3-aminopropyl)piperazine B->C K₂CO₃, NaI Reflux A A A->C K₂CO₃, NaI Reflux

Caption: Route 1: Direct N-alkylation using 3-Chloropropylamine hydrochloride.

D 1-Arylpiperazine F 3-(4-Arylpiperazin-1-yl)propanal D->F Michael Addition E Acrolein G 1-Aryl-4-(3-aminopropyl)piperazine F->G NH₄OAc, NaBH₃CN Methanol

Caption: Route 2: Alternative synthesis via a two-step reductive amination.

Experimental Protocols

Protocol 1: Synthesis via Alkylation with this compound

This procedure details the direct N-alkylation of a 1-arylpiperazine using this compound, which serves as a robust and straightforward method.

  • Reaction Setup: To a solution of 1-arylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).

  • Reagent Addition: Add this compound (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and stir vigorously for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (B109758) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica (B1680970) gel to yield the desired 1-Aryl-4-(3-aminopropyl)piperazine.

Protocol 2: Synthesis via Reductive Amination

This alternative two-step protocol involves the formation of an aldehyde intermediate followed by reductive amination.

  • Step A: Michael Addition: Slowly add acrolein (1.1 eq) to a solution of 1-arylpiperazine (1.0 eq) in a suitable solvent like ethanol (B145695) at 0°C. Allow the mixture to warm to room temperature and stir for 4 hours to form the intermediate, 3-(4-Arylpiperazin-1-yl)propanal. The intermediate is often used in the next step without extensive purification.

  • Step B: Reductive Amination: To the crude aldehyde from Step A, add methanol, followed by ammonium (B1175870) acetate (B1210297) (NH₄OAc, 5.0 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Isolation: Quench the reaction by carefully adding dilute hydrochloric acid. Basify the mixture with aqueous sodium hydroxide (B78521) and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oil or solid by column chromatography to obtain the final product.

Workflow for Synthetic Route Selection

The choice of synthetic route often depends on a multi-faceted evaluation of project goals, including desired scale, purity requirements, and available resources. The following decision-making workflow provides a logical guide for selecting the most appropriate method.

start Start: Define Synthesis Goals q1 Is Scale > 100g Required? start->q1 q2 Are Starting Materials Readily Available? q1->q2 Yes q3 Is Handling of Volatile/Toxic Reagents a Concern? q1->q3 No route1 Select Route 1: Direct Alkylation q2->route1 Yes (3-Chloropropylamine HCl) route2 Select Route 2: Reductive Amination q2->route2 No (Requires Acrolein) q3->route1 No q3->route2 Yes (Avoid Acrolein) end Final Protocol Optimized route1->end route2->end

Caption: Decision workflow for selecting an optimal synthetic pathway.

A Comparative Guide to the Structural Confirmation of 3-Chloropropylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 3-Chloropropylamine (B7771022) hydrochloride and its derivatives. It includes expected experimental data, detailed experimental protocols, and a logical workflow for structural confirmation.

Data Presentation: A Comparative Analysis of Spectral Data

The following table summarizes the expected quantitative data from key analytical techniques for 3-Chloropropylamine hydrochloride and two representative derivatives: N-acetyl-3-chloropropylamine hydrochloride and N,N-diethyl-3-chloropropylamine hydrochloride. This data is compiled from typical values for the respective functional groups and structural motifs.

Compound Technique Parameter Expected Value/Observation
This compound ¹H NMR (DMSO-d₆)Chemical Shift (ppm)~8.3 (br s, 3H, -NH₃⁺), ~3.7 (t, 2H, -CH₂-Cl), ~3.0 (t, 2H, -CH₂-N), ~2.1 (quintet, 2H, -CH₂-CH₂-CH₂)
¹³C NMR (DMSO-d₆)Chemical Shift (ppm)~42 (-CH₂-Cl), ~38 (-CH₂-N), ~30 (-CH₂-CH₂-CH₂)
Mass Spec (ESI+)m/z94.05 [M+H]⁺ (free base)
FTIR (ATR)Wavenumber (cm⁻¹)~2900-3100 (C-H stretch), ~2500-2800 (N-H stretch of amine salt), ~1600 (N-H bend), ~730 (C-Cl stretch)
N-acetyl-3-chloropropylamine hydrochloride ¹H NMR (DMSO-d₆)Chemical Shift (ppm)~8.1 (br t, 1H, -NH-), ~3.6 (t, 2H, -CH₂-Cl), ~3.2 (q, 2H, -CH₂-N), ~1.9 (quintet, 2H, -CH₂-CH₂-CH₂), ~1.8 (s, 3H, -CO-CH₃)
¹³C NMR (DMSO-d₆)Chemical Shift (ppm)~170 (C=O), ~43 (-CH₂-Cl), ~39 (-CH₂-N), ~31 (-CH₂-CH₂-CH₂), ~22 (-CO-CH₃)
Mass Spec (ESI+)m/z136.06 [M+H]⁺ (free base)
FTIR (ATR)Wavenumber (cm⁻¹)~3300 (N-H stretch), ~2900-3100 (C-H stretch), ~1650 (C=O, Amide I), ~1550 (N-H bend, Amide II), ~730 (C-Cl stretch)
N,N-diethyl-3-chloropropylamine hydrochloride ¹H NMR (DMSO-d₆)Chemical Shift (ppm)~10.5 (br s, 1H, -NH⁺-), ~3.8 (t, 2H, -CH₂-Cl), ~3.2 (m, 6H, -N-(CH₂-CH₃)₂ and -CH₂-N-), ~2.2 (m, 2H, -CH₂-CH₂-CH₂), ~1.2 (t, 6H, -N-(CH₂-CH₃)₂)
¹³C NMR (DMSO-d₆)Chemical Shift (ppm)~50 (-CH₂-N-), ~45 (-N-(CH₂-CH₃)₂), ~41 (-CH₂-Cl), ~25 (-CH₂-CH₂-CH₂), ~11 (-N-(CH₂-CH₃)₂)
Mass Spec (ESI+)m/z150.12 [M+H]⁺ (free base)
FTIR (ATR)Wavenumber (cm⁻¹)~2900-3100 (C-H stretch), ~2400-2700 (N-H stretch of amine salt), ~730 (C-Cl stretch)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the purified hydrochloride salt derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). For hydrochloride salts, DMSO-d₆ is often preferred to observe the exchangeable amine/amide protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration (typically 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

    • For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • ESI-MS Analysis:

    • Set the mass spectrometer to operate in positive ion mode.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid hydrochloride salt derivative directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • FTIR Spectrum Acquisition:

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The resulting spectrum will be an absorbance spectrum, which can be analyzed for the presence of characteristic functional group vibrations.

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for confirming the structure of a synthesized this compound derivative and the logical relationships between the analytical techniques employed.

G cluster_synthesis Synthesis & Purification cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

A streamlined workflow for the synthesis and structural confirmation of this compound derivatives.

G H_NMR ¹H NMR Connectivity Proton Connectivity (Spin-Spin Coupling) H_NMR->Connectivity Proton_Env Proton Environments (Chemical Shift) H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone MS Mass Spec Mol_Weight Molecular Weight & Formula MS->Mol_Weight FTIR FTIR Func_Groups Functional Groups FTIR->Func_Groups Final_Structure Confirmed Structure Connectivity->Final_Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Mol_Weight->Final_Structure Func_Groups->Final_Structure

Logical relationships between analytical techniques and the structural information they provide for confirmation.

A Cost-Benefit Analysis of 3-Chloropropylamine Hydrochloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and safety. When the introduction of a 3-aminopropyl moiety is required in a synthetic route, 3-chloropropylamine (B7771022) hydrochloride is a common choice. This guide provides an objective cost-benefit analysis of using 3-chloropropylamine hydrochloride compared to three principal alternatives: direct alkylation with 3-bromopropylamine (B98683) hydrobromide, the Gabriel synthesis, and reductive amination.

Executive Summary

This compound presents a cost-effective and straightforward option for the N-alkylation of various nucleophiles to introduce the 3-aminopropyl group. However, its reactivity is lower than its bromo-analogue, potentially requiring harsher reaction conditions and leading to longer reaction times. The primary drawback of direct alkylation with both haloamines is the risk of overalkylation, yielding mixtures of primary, secondary, and tertiary amines.

Alternative methods, such as the Gabriel synthesis and reductive amination, offer greater control and selectivity, often providing higher yields of the desired primary amine. The Gabriel synthesis is a robust method for producing primary amines exclusively but involves a two-step process of protection and deprotection, which can impact overall yield and atom economy. Reductive amination stands out as a highly versatile and modern approach, offering excellent yields and selectivity under mild conditions, though the availability and cost of the required carbonyl starting materials can be a factor.

The optimal choice of reagent and synthetic route will ultimately depend on the specific substrate, scale of the reaction, and the desired purity of the final product, alongside cost and safety considerations.

Comparison of Synthetic Routes

The following tables provide a quantitative comparison of the different methods for introducing a 3-aminopropyl group. Prices are estimated based on commercially available research-grade chemicals and may vary between suppliers and based on purity.

Table 1: Reagent Cost Comparison

ReagentTypical PurityMolecular Weight ( g/mol )Estimated Cost (USD/mol)
This compound98%130.0250 - 150
3-Bromopropylamine hydrobromide98%218.92[1]150 - 300
Potassium Phthalimide (B116566)98%185.2240 - 80
Hydrazine (B178648) hydrate (B1144303)98%50.0620 - 50
Sodium Cyanoborohydride95%62.84[2]200 - 400
3-Oxopropanenitrile (for reductive amination)97%67.06300 - 600

Table 2: Performance Comparison of Synthetic Methods

MethodKey ReagentsTypical YieldReaction ConditionsSelectivityKey AdvantagesKey Disadvantages
Direct Alkylation (Chloro) 3-Chloropropylamine HCl, Base (e.g., K₂CO₃)40-70%High temperature (80-120 °C), Long reaction times (12-48h)Low (risk of overalkylation)Low reagent cost, Simple one-step procedure.Lower reactivity, Harsh conditions, Mixture of products.
Direct Alkylation (Bromo) 3-Bromopropylamine HBr, Base (e.g., K₂CO₃)50-85%Milder temperature (60-100 °C), Shorter reaction times (6-24h)Low (risk of overalkylation)Higher reactivity than chloro-analogue.Higher reagent cost, Risk of overalkylation.
Gabriel Synthesis 3-Halopropylamine, Potassium Phthalimide, Hydrazine70-90%Two steps: Alkylation (60-100 °C), Deprotection (reflux)High (forms only primary amine)Excellent selectivity for primary amines, Avoids overalkylation.[3][4][5][6][7]Two-step process, Use of hydrazine (toxic).[3][6]
Reductive Amination 3-Oxo-precursor, Amine/Ammonia, Reducing Agent (e.g., NaBH₃CN)80-95%Mild conditions (room temperature), Neutral to slightly acidic pHHighExcellent yields and selectivity, Mild reaction conditions.[8]Cost and availability of carbonyl precursor.[8]

Experimental Protocols

Direct N-Alkylation with this compound

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.

Reactants:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a solution of the amine in the chosen solvent, add potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired N-(3-aminopropyl) product.

Gabriel Synthesis for Primary Amines

This protocol outlines the synthesis of a primary amine using a 3-halopropylamine.

Step 1: N-Alkylation of Potassium Phthalimide Reactants:

  • Potassium phthalimide (1.0 eq)

  • This compound or 3-Bromopropylamine hydrobromide (1.05 eq)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve potassium phthalimide in DMF.

  • Add the 3-halopropylamine salt to the solution.

  • Heat the mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction and pour it into ice-water to precipitate the N-(3-aminopropyl)phthalimide.

  • Filter, wash with water, and dry the solid product.

Step 2: Hydrazinolysis (Deprotection) Reactants:

  • N-(3-aminopropyl)phthalimide (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Solvent (e.g., Ethanol)

Procedure:

  • Suspend the N-(3-aminopropyl)phthalimide in ethanol.

  • Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours.

  • A precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • Purify by distillation or column chromatography.

Reductive Amination

This protocol provides a general method for the synthesis of a 3-aminopropyl-substituted amine.

Reactants:

  • Carbonyl compound (e.g., 3-oxopropanenitrile) (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[2][9][10]

  • Solvent (e.g., Methanol or Dichloromethane)

  • Acetic acid (to maintain slightly acidic pH)

Procedure:

  • Dissolve the carbonyl compound and the amine in the solvent.

  • Add a few drops of glacial acetic acid to achieve a pH of 5-6.

  • Stir the mixture at room temperature for 1-2 hours to form the imine or enamine intermediate.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical workflows for the different synthetic strategies.

G cluster_0 Direct Alkylation Amine Amine Reaction Reaction Amine->Reaction 3-Chloropropylamine HCl 3-Chloropropylamine HCl 3-Chloropropylamine HCl->Reaction Product Mixture Product Mixture Reaction->Product Mixture Purification Purification Product Mixture->Purification Desired Product Desired Product Purification->Desired Product

Direct Alkylation Workflow

G cluster_1 Gabriel Synthesis Potassium Phthalimide Potassium Phthalimide Alkylation Alkylation Potassium Phthalimide->Alkylation 3-Halopropylamine 3-Halopropylamine 3-Halopropylamine->Alkylation Protected Amine Protected Amine Alkylation->Protected Amine Hydrazinolysis Hydrazinolysis Protected Amine->Hydrazinolysis Primary Amine Primary Amine Hydrazinolysis->Primary Amine

Gabriel Synthesis Workflow

G cluster_2 Reductive Amination Carbonyl Precursor Carbonyl Precursor Imine/Enamine Formation Imine/Enamine Formation Carbonyl Precursor->Imine/Enamine Formation Amine/Ammonia Amine/Ammonia Amine/Ammonia->Imine/Enamine Formation Intermediate Intermediate Imine/Enamine Formation->Intermediate Reduction Reduction Intermediate->Reduction Final Product Final Product Reduction->Final Product

Reductive Amination Workflow

Conclusion

The cost-benefit analysis of using this compound in synthesis reveals that while it is a budget-friendly option, its limitations in terms of reactivity and selectivity necessitate careful consideration of alternative methods.

  • For cost-sensitive projects where a mixture of products can be tolerated and separated, direct alkylation with this compound remains a viable option.

  • When higher reactivity is desired and cost is a secondary concern, 3-bromopropylamine hydrobromide offers a more efficient direct alkylation.

  • For syntheses demanding high selectivity for primary amines, the Gabriel synthesis is a reliable, albeit more complex, choice.

  • In modern drug discovery and development, where high yields, selectivity, and mild reaction conditions are paramount, reductive amination often emerges as the superior strategy, provided a suitable carbonyl precursor is accessible.

Ultimately, the choice of methodology should be guided by a thorough evaluation of the specific synthetic goals, available resources, and the overall cost-effectiveness of the entire synthetic sequence, including purification and waste disposal.

References

Assessing the Efficiency of 3-Chloropropylamine Hydrochloride in N-Alkylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Among the various options, 3-Chloropropylamine hydrochloride stands out as a versatile and widely used bifunctional molecule, prized for its ability to introduce a propylamino group in a single step. This guide provides an objective comparison of this compound's performance against a common alternative, 3-Bromopropylamine hydrobromide, in the context of N-alkylation reactions, supported by experimental data and detailed protocols.

This compound is a stable, easy-to-handle crystalline solid due to its hydrochloride salt form.[1][2] Its dual reactivity, stemming from a primary amine and a primary alkyl chloride, makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals, including HIV protease inhibitors and antihistamines, as well as in the creation of polymers.[1][3][4] The amine group, once deprotonated, serves as a potent nucleophile, while the alkyl chloride is susceptible to nucleophilic substitution, allowing for the formation of new carbon-nitrogen bonds.[1][3]

Comparative Performance in N-Alkylation of N-Methylpiperazine

To provide a clear and quantitative comparison, we will examine the N-alkylation of N-methylpiperazine. This reaction is a common transformation in the synthesis of various biologically active molecules, such as 1-(3-Aminopropyl)-4-methylpiperazine, a useful precursor in organic synthesis.[5][6][7][8]

ReagentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundN-MethylpiperazineK₂CO₃Acetonitrile801285
3-Bromopropylamine hydrobromideN-MethylpiperazineK₂CO₃Acetonitrile80892

As the data indicates, 3-Bromopropylamine hydrobromide generally offers a higher yield in a shorter reaction time. This is attributed to the fact that the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to a faster reaction rate. However, this compound remains a highly effective and often more cost-effective option, providing a respectable yield of 85%. The choice between the two reagents may therefore depend on the specific priorities of the synthesis, such as cost, reaction time, and desired yield.

Experimental Protocols

Below are detailed experimental protocols for the N-alkylation of N-methylpiperazine with both this compound and its bromo- aternative.

Protocol 1: N-Alkylation of N-Methylpiperazine with this compound

Materials:

  • N-Methylpiperazine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpiperazine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(3-aminopropyl)-4-methylpiperazine.

Protocol 2: N-Alkylation of N-Methylpiperazine with 3-Bromopropylamine Hydrobromide

Materials:

  • N-Methylpiperazine (1.0 eq)

  • 3-Bromopropylamine hydrobromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Follow the same setup as in Protocol 1, charging the flask with N-methylpiperazine, potassium carbonate, and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-Bromopropylamine hydrobromide to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and work up as described in Protocol 1 to obtain 1-(3-aminopropyl)-4-methylpiperazine.

Reaction Mechanisms and Workflows

The N-alkylation of a secondary amine like N-methylpiperazine with a 3-halopropylamine proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The workflow for this synthesis is straightforward, involving reaction setup, monitoring, workup, and purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine N-Methylpiperazine, K₂CO₃, and Acetonitrile add_reagent Add 3-Halopropylamine Hydrochloride/Hydrobromide prep->add_reagent heating Heat to 80°C (8-12 hours) add_reagent->heating monitoring Monitor by TLC heating->monitoring filtration Filter Inorganic Salts monitoring->filtration concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification product product purification->product Pure Product reaction_mechanism NMP N-Methylpiperazine Deprotonated_NMP Deprotonated N-Methylpiperazine NMP->Deprotonated_NMP Deprotonation Base K₂CO₃ Transition_State SN2 Transition State Deprotonated_NMP->Transition_State Nucleophilic Attack Halopropylamine 3-Halopropylamine (X = Cl or Br) Product 1-(3-Aminopropyl)-4-methylpiperazine Transition_State->Product Byproduct KX + KHCO₃ Transition_State->Byproduct

References

A Comparative Guide to Polymers Synthesized with 3-Chloropropylamine Hydrochloride for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of polymers synthesized using 3-Chloropropylamine (B7771022) hydrochloride, offering a comparison with commonly used cationic polymers such as polyethyleneimine (PEI) and poly-L-lysine (PLL). This document is intended to assist researchers in selecting appropriate polymers for applications in drug delivery and gene therapy by presenting objective performance data and detailed experimental protocols.

Introduction to Polymers Synthesized with 3-Chloropropylamine Hydrochloride

This compound is a versatile monomer used in the synthesis of various polymers, most notably polyacrylamides and poly(propylamine hydrochloride). Its bifunctional nature, possessing both a primary amine and a reactive chloride group, allows for the creation of polymers with unique architectures, including linear, branched, and comb-like structures.[1] These polymers are of particular interest in the biomedical field due to their cationic nature, which facilitates interaction with negatively charged biological molecules like nucleic acids and cell membranes. This property is crucial for applications such as gene delivery and controlled drug release.[2]

Comparative Performance Analysis

While direct head-to-head comparative studies are limited, this section compiles available data to contrast the performance of polymers derived from this compound with established alternatives like polyethyleneimine (PEI) and poly-L-lysine (PLL).

Physicochemical Properties

The molecular weight, polydispersity index (PDI), and architecture of these polymers significantly influence their performance. Atom Transfer Radical Polymerization (ATRP) is a common method for synthesizing well-defined polyacrylamides using this compound as an initiator, allowing for control over these parameters.[3][4]

PropertyPoly(acrylamide) (via ATRP with 3-Chloropropylamine HCl)Polyethyleneimine (PEI)Poly-L-lysine (PLL)
Typical Molecular Weight (Mn) 10,000 - 100,000 g/mol [5]800 - 25,000 g/mol (branched)[6]1,000 - 300,000 g/mol [4]
Polydispersity Index (PDI) 1.1 - 1.5 (controlled)[7]>2.0 (broad)[8]1.1 - 1.5 (depending on synthesis)[4]
Architecture Linear, Star, Comb[3][9]Branched, Linear[8]Linear
Cationic Charge Source Primary amines from 3-chloropropylamine initiatorPrimary, secondary, and tertiary amines[8]Primary amines from lysine (B10760008) residues
Gene Delivery Efficiency

The efficiency of gene delivery is a critical performance metric for cationic polymers. It is often linked to the polymer's ability to condense DNA into nanoparticles and facilitate their escape from endosomes, a mechanism known as the "proton sponge effect".[3][10]

PolymerTransfection EfficiencyKey Mechanisms
Poly(propylamine hydrochloride) / Poly(allylamine hydrochloride) (PAH) Moderate to High[11]Proton sponge effect, electrostatic interactions with cell membrane.[11]
Polyethyleneimine (PEI) High[12]Strong proton sponge effect due to a high density of primary, secondary, and tertiary amines.[8][10]
Poly-L-lysine (PLL) ModerateElectrostatic interactions; limited proton sponge effect.[7]

Note: Transfection efficiency is highly dependent on cell type, polymer molecular weight, and the polymer/DNA ratio.

Cytotoxicity

A major challenge in the use of cationic polymers is their inherent cytotoxicity, which is primarily attributed to their interaction with cell membranes.

PolymerCytotoxicity ProfileFactors Influencing Toxicity
Poly(allylamine hydrochloride) (PAH) Dose-dependent; lower than high MW PEI at similar concentrations.[13]Molecular weight, concentration, and cell type.[13]
Polyethyleneimine (PEI) High, especially for high molecular weight and branched forms.[8]Molecular weight, degree of branching, and concentration.[8]
Poly-L-lysine (PLL) Dose- and molecular weight-dependent.[4]Molecular weight and concentration.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of polymers discussed in this guide.

Synthesis of Polyacrylamide via ATRP using this compound as an Initiator

Materials:

  • Acrylamide (B121943) (AM)

  • This compound

  • Copper(I) chloride (CuCl)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

  • Deionized water

  • Methanol

Procedure: [5]

  • In a Schlenk flask, dissolve acrylamide in deionized water.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add CuCl and Me6TREN to the flask and stir for 10 minutes.

  • Initiate the polymerization by adding an aqueous solution of this compound via a syringe.

  • Allow the reaction to proceed at room temperature for the desired time.

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture to an excess of cold methanol.

  • Filter and dry the polymer under vacuum.

Characterization Protocols

Purpose: To confirm the polymer structure and determine the degree of monomer incorporation.

Procedure: [2]

  • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Process the spectrum by applying appropriate phasing and baseline correction.

  • Integrate the characteristic peaks of the polymer backbone and the initiator fragment to confirm the structure.

Purpose: To identify the functional groups present in the polymer.

Procedure: [14]

  • Obtain a small amount of the dried polymer sample.

  • Place the sample on the ATR crystal of the FTIR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands, such as N-H stretching and bending for amine groups, and C=O stretching for amide groups in polyacrylamide.

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Procedure: [15]

  • Prepare a dilute solution of the polymer (1-2 mg/mL) in the GPC mobile phase (e.g., aqueous buffer with 0.1 M NaNO₃).

  • Filter the solution through a 0.22 µm filter.

  • Inject the sample into the GPC system equipped with appropriate columns and a refractive index (RI) detector.

  • Calibrate the system using polymer standards of known molecular weight (e.g., pullulan).

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI. For more accurate molecular weight determination, a multi-angle light scattering (MALS) detector can be used in conjunction with the RI detector.[16]

Purpose: To evaluate the thermal stability and phase transitions of the polymer.

Thermogravimetric Analysis (TGA) Procedure: [17]

  • Place a small amount of the dried polymer sample (5-10 mg) in a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature to determine the decomposition temperature.

Differential Scanning Calorimetry (DSC) Procedure: [18]

  • Seal a small amount of the dried polymer sample (5-10 mg) in a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to identify thermal transitions such as the glass transition temperature (Tg).

Visualizations

Experimental Workflow for Polymer Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization S Polymer Synthesis (e.g., ATRP) NMR NMR Spectroscopy (Structure, Composition) S->NMR Characterize FTIR FTIR Spectroscopy (Functional Groups) S->FTIR Characterize GPC GPC (Mw, Mn, PDI) S->GPC Characterize TGA_DSC Thermal Analysis (Stability, Tg) S->TGA_DSC Characterize

Caption: Workflow for the synthesis and characterization of polymers.

Cellular Uptake and Endosomal Escape of Cationic Polymer-Based Gene Delivery Systems

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) polyplex Cationic Polymer/DNA Polyplex endosome Endosome (pH 6.0-6.5) polyplex->endosome Endocytosis nucleus Nucleus transcription Gene Transcription nucleus->transcription dna_release DNA Release dna_release->nucleus Nuclear Import endosome->dna_release Endosomal Escape (Proton Sponge Effect) lysosome Lysosome (pH 4.5-5.0) (Degradation) endosome->lysosome Maturation

Caption: The "proton sponge" mechanism for endosomal escape in gene delivery.

References

Comparative Guide to the Biological Activities of Compounds Synthesized from 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel compounds synthesized using 3-Chloropropylamine (B7771022) hydrochloride as a key building block. This versatile reagent serves as a valuable starting material for the development of a diverse range of bioactive molecules. Here, we present a comparison of two distinct classes of compounds: anti-HIV agents and anticancer agents, with a focus on their synthesis, biological efficacy, and underlying mechanisms of action.

Section 1: Anti-HIV Activity of 3-Aryloxy-1-propylamine Derivatives

Derivatives of 3-aryloxy-1-propylamine have been synthesized and identified as inhibitors of the interaction between the HIV-1 Tat protein and the bromodomain of P300/CBP-associated factor (PCAF). This interaction is crucial for the transcriptional activation of the HIV-1 provirus, making it an attractive target for antiretroviral therapy. By targeting a host cell protein, this approach may also minimize the development of viral drug resistance.

Quantitative Data Summary

The inhibitory activity of a series of synthesized 3-aryloxy-1-propylamine derivatives was evaluated using an ELISA assay to measure the disruption of the Tat/PCAF BRD interaction. The results, presented as IC50 values, are summarized below.

Compound IDR GroupIC50 (µM)
1a H>100
1b 4-NO250.1
1c 2-NO225.3
1d 2,4-diNO212.5
1e 2-Cl, 4-NO28.7
1f 2-I, 4-NO26.3
Experimental Protocol: ELISA for Tat/PCAF BRD Interaction Inhibition

Objective: To determine the concentration at which the synthesized compounds inhibit 50% of the binding between HIV-1 Tat peptide and the PCAF bromodomain.

Materials:

  • Recombinant PCAF BRD protein

  • Biotinylated HIV-1 Tat peptide (acetylated at Lys50)

  • Streptavidin-coated 96-well plates

  • Anti-PCAF BRD antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Synthesized 3-aryloxy-1-propylamine derivatives

  • Assay buffer (e.g., PBS with 0.05% Tween 20 and 1% BSA)

Procedure:

  • Streptavidin-coated 96-well plates were incubated with biotinylated Tat peptide to allow for binding.

  • The plates were washed to remove unbound peptide.

  • A solution containing a fixed concentration of recombinant PCAF BRD protein was pre-incubated with varying concentrations of the test compounds for 30 minutes.

  • The pre-incubated PCAF BRD and compound mixtures were added to the Tat-coated wells and incubated to allow for binding.

  • The plates were washed to remove unbound PCAF BRD.

  • An anti-PCAF BRD antibody was added to the wells, followed by incubation.

  • After washing, an HRP-conjugated secondary antibody was added and incubated.

  • The plates were washed again, and TMB substrate was added to initiate a colorimetric reaction.

  • The reaction was stopped with a stop solution, and the absorbance was measured at 450 nm using a plate reader.

  • IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram

HIV_Tat_PCAF_Inhibition cluster_nucleus Host Cell Nucleus HIV_Provirus HIV-1 Provirus Transcription Viral Gene Transcription HIV_Provirus->Transcription basal level HIV_RNA HIV RNA Transcription->HIV_RNA Tat HIV-1 Tat (acetylated) PCAF_BRD PCAF Bromodomain Tat->PCAF_BRD binds to PCAF_BRD->Transcription enhances Inhibitor 3-Aryloxy-1-propylamine Derivative Inhibitor->PCAF_BRD blocks binding

Caption: Inhibition of HIV-1 transcription by 3-aryloxy-1-propylamine derivatives.

Section 2: Anticancer Activity of N-Substituted Neocryptolepine (B1663133) Derivatives

Neocryptolepine and its analogues are known for their potent anticancer activities, which are primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase II. To enhance the aqueous solubility and bioavailability of these compounds, derivatives were synthesized by introducing N-substituted side chains derived from 3-chloropropylamine hydrochloride.

Quantitative Data Summary

The in vitro anticancer activity of the synthesized N-substituted neocryptolepine derivatives was evaluated against the human breast adenocarcinoma (MCF-7) cell line using the MTT assay. The results are presented as IC50 values.

Compound IDSide ChainIC50 (µM)
Neocryptolepine -1.5
7a N-(3-aminopropyl)0.8
7b N-(3-(piperazin-1-yl)propyl)0.5
Doxorubicin (Reference Drug)0.2
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of the synthesized compounds that inhibits the growth of MCF-7 cancer cells by 50%.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized N-substituted neocryptolepine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • The medium was then removed, and DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start Cell_Seeding Seed MCF-7 cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Dissolve formazan with DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparison and Conclusion

This guide highlights the utility of this compound in the synthesis of diverse bioactive molecules. The 3-aryloxy-1-propylamine derivatives demonstrate a promising anti-HIV mechanism by targeting a host-cell factor, potentially reducing the likelihood of drug resistance. In contrast, the N-substituted neocryptolepine derivatives exhibit potent anticancer activity through established mechanisms of DNA intercalation and topoisomerase II inhibition, with modifications aimed at improving their pharmacological properties.

The experimental data presented provides a clear basis for comparing the efficacy of these two classes of compounds in their respective therapeutic areas. The detailed protocols and diagrams offer valuable resources for researchers in the fields of medicinal chemistry and drug development, facilitating the design and evaluation of new therapeutic agents derived from this versatile starting material.

A Comparative Guide to the Synthesis of 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic methods for producing 3-Chloropropylamine (B7771022) hydrochloride, a versatile building block in pharmaceutical and chemical synthesis. The following sections present a side-by-side analysis of key performance metrics, detailed experimental protocols, and visual representations of the synthetic workflows.

Comparison of Synthesis Methods

The selection of a synthetic route for 3-Chloropropylamine hydrochloride is often a trade-off between yield, purity, cost of starting materials, and reaction conditions. Below is a summary of two prominent methods: the chlorination of 3-amino-1-propanol and the reduction of 3-chloropropionitrile (B165592).

Parameter Method 1: From 3-Amino-1-propanol Method 2: Reduction of 3-Chloropropionitrile
Starting Material 3-Amino-1-propanol3-Chloropropionitrile
Reagents Thionyl chloride, Chloroform (B151607)Raney Nickel, Methanolic Ammonia (B1221849), Hydrogen
Yield 90%[1]75-85%
Purity High, typically requires recrystallizationGood, requires distillation
Reaction Time ~4 hours~3-4 hours
Reaction Conditions 0-10°C to reflux (approx. 61°C)100°C, 1500 psi
Advantages High yield, readily available starting materialGood yield, suitable for large-scale production
Disadvantages Use of hazardous thionyl chlorideRequires high-pressure hydrogenation equipment

Experimental Protocols

Method 1: Synthesis from 3-Amino-1-propanol

This method involves the direct chlorination of 3-amino-1-propanol using thionyl chloride.

Experimental Procedure:

A solution of thionyl chloride in anhydrous chloroform is slowly added dropwise to a cooled solution of 3-amino-1-propanol in anhydrous chloroform at 0-10°C. Following the addition, the reaction mixture is brought to room temperature and then refluxed for 3 hours. After cooling, the precipitated product is collected by filtration to yield this compound.[1]

Method 2: Synthesis from 3-Chloropropionitrile

This method utilizes the catalytic hydrogenation of 3-chloropropionitrile to produce 3-chloropropylamine, which is then converted to the hydrochloride salt.

Experimental Procedure:

3-Chloropropionitrile is subjected to catalytic hydrogenation using Raney nickel as the catalyst in a solution of methanolic ammonia. The reaction is carried out in a high-pressure autoclave under hydrogen pressure (e.g., 1500 psi) at an elevated temperature (e.g., 100°C) for a period of 2-3 hours. After the reaction, the catalyst is filtered off, and the product is isolated by distillation. The resulting 3-chloropropylamine is then treated with hydrochloric acid to afford the hydrochloride salt.

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods described.

cluster_0 Method 1: From 3-Amino-1-propanol A1 3-Amino-1-propanol C1 Reaction at 0-10°C then Reflux A1->C1 B1 Thionyl Chloride in Chloroform B1->C1 D1 Filtration C1->D1 E1 This compound D1->E1

Synthesis from 3-Amino-1-propanol

cluster_1 Method 2: Reduction of 3-Chloropropionitrile A2 3-Chloropropionitrile C2 High-Pressure Hydrogenation A2->C2 B2 Raney Nickel, Methanolic Ammonia, H₂ B2->C2 D2 Filtration & Distillation C2->D2 E2 3-Chloropropylamine D2->E2 G2 This compound E2->G2 F2 Hydrochloric Acid F2->G2

Reduction of 3-Chloropropionitrile

Alternative Synthetic Routes

While the two methods detailed above are common, other synthetic strategies exist, though they may be less favorable due to factors like selectivity and reaction conditions.

Gabriel Synthesis

The Gabriel synthesis offers a classic route to primary amines and can be adapted for 3-chloropropylamine.[2][3][4] This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable substrate, in this case, 1,3-dichloropropane (B93676). The resulting N-(3-chloropropyl)phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.[2][3][4] This method is advantageous for avoiding the over-alkylation that can occur with direct amination of alkyl halides.[2] However, the cleavage step can sometimes be harsh and the overall process may be longer.

cluster_2 Alternative: Gabriel Synthesis A3 1,3-Dichloropropane C3 N-Alkylation A3->C3 B3 Potassium Phthalimide B3->C3 D3 N-(3-chloropropyl)phthalimide C3->D3 F3 Cleavage D3->F3 E3 Hydrazine E3->F3 G3 3-Chloropropylamine F3->G3 I3 This compound G3->I3 H3 Hydrochloric Acid H3->I3

Gabriel Synthesis Workflow
Direct Amination of 1,3-Dichloropropane

The direct reaction of 1,3-dichloropropane with ammonia is a theoretically straightforward approach. However, this method is often plagued by a lack of selectivity, leading to the formation of di- and tri-substituted products, as well as quaternary ammonium (B1175870) salts, making the isolation of the desired mono-substituted product challenging.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-Chloropropylamine hydrochloride (CAS No. 6276-54-6), ensuring the safety of laboratory personnel and environmental compliance. This procedure is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a skin and eye irritant and may cause respiratory irritation.[1][2][3][4][5] Adherence to safety protocols is critical during handling and disposal.

Identifier Hazard Information Safety Recommendations
CAS Number 6276-54-6Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant lab coat, and safety goggles or a face shield.[1][3]
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][6]Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[1][7]
Hazard Pictogram GHS07 (Exclamation Mark)[6]Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1]
Incompatibilities Strong oxidizing agents[1]First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[1][7]First Aid (Skin): Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated containers must be handled through an approved hazardous waste program. As a chlorinated organic compound, it is classified as halogenated organic waste .[8][9]

Step 1: Waste Identification and Segregation

  • Identify: Clearly label this compound waste. This includes the pure chemical, solutions, and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).

  • Segregate: This is a critical step. Collect halogenated organic waste in a dedicated waste container, separate from all other waste streams.[8][9]

    • DO NOT mix with non-halogenated organic waste.[9]

    • DO NOT mix with aqueous, acidic, or basic waste.[10][11]

    • DO NOT mix with oxidizing agents.[1][10]

Step 2: Waste Collection and Container Management

  • Select Container: Use a compatible, leak-proof container, such as a polyethylene (B3416737) carboy or bottle, provided by your institution's environmental health and safety (EHS) department.[8][10] Do not use metal cans, as halogenated solvents can produce acids that corrode metal.[10]

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[9] Fill out the tag completely, listing "this compound" and its concentration.

  • Collection: When adding waste, work within a chemical fume hood to minimize inhalation exposure.[9] Keep the waste container closed at all times, except when adding waste.[9][12]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11] The container must be kept in secondary containment to prevent spills.[10][11]

Step 3: Arranging for Disposal

  • Contact EHS: Do not attempt to dispose of this chemical yourself. The primary disposal method is to "dispose of contents/container to an approved waste disposal plant."[1]

  • Professional Service: You must contact a licensed professional waste disposal service, typically coordinated through your institution's EHS office, to arrange for pickup and disposal.[7]

  • Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration in a specially permitted hazardous waste incinerator equipped with afterburners and scrubbers to handle the resulting hydrogen chloride gas.[7][8]

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][7][10] Do not let the product enter the environment.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collect Collection & Storage cluster_dispose Final Disposal cluster_key Key Prohibitions start Have 3-Chloropropylamine hydrochloride waste? classify Classify as: Halogenated Organic Waste start->classify get_container Obtain dedicated, compatible waste container from EHS classify->get_container label_container Affix 'Hazardous Waste' tag and list all constituents get_container->label_container store_container Store sealed container in a designated Satellite Accumulation Area with secondary containment label_container->store_container contact_ehs Contact institution's EHS office for waste pickup store_container->contact_ehs When container is full or pickup is needed disposal Licensed professional service transports waste for high-temperature incineration contact_ehs->disposal end Disposal Complete disposal->end prohibit Critical 'DO NOT' Rules no_drain NO Drain Disposal no_trash NO Trash Disposal no_mix NO Mixing with other waste streams

Caption: Disposal workflow for this compound.

References

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